1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJHYPQTIIFNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513649 | |
| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160376-84-1 | |
| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene physical properties
An In-depth Technical Guide to the Physical Properties of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Introduction
This compound is a complex halogenated aromatic compound. Its structure, featuring a chiral center at the ethyl-bromo carbon and two strongly electron-withdrawing trifluoromethyl groups, makes it a valuable, albeit highly specialized, building block in synthetic organic chemistry. The trifluoromethyl groups significantly influence the molecule's electronic properties, stability, and lipophilicity, characteristics highly sought after in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its known physical properties, outlines standard methodologies for its characterization, and discusses the scientific rationale behind these experimental choices.
This molecule, identified by CAS Number 160376-84-1 , is primarily utilized in research and development settings as a sophisticated intermediate.[1][2][3] The presence of both a reactive benzylic bromide and the sterically demanding, electronically modifying trifluoromethyl groups allows for precise and strategic introduction of the 3,5-bis(trifluoromethyl)phenyl ethyl moiety into larger, more complex molecular architectures.
Part 1: Core Physicochemical Properties
The fundamental physical properties of a compound are dictated by its molecular structure. For this compound, the high molecular mass and the presence of six fluorine atoms and one bromine atom are expected to result in a high boiling point and density. Much of the available data is computationally derived, with experimental values for properties like boiling and melting points not widely published, necessitating their determination in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 160376-84-1 | [1][2] |
| Molecular Formula | C₁₀H₇BrF₆ | [1][2] |
| Molecular Weight | 321.06 g/mol | [1][4] |
| InChI Key | JSJHYPQTIIFNIO-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | [1] |
| Appearance | Not Experimentally Published (Expected to be a liquid or low-melting solid) | |
| Boiling Point | Not Experimentally Published | |
| Melting Point | Not Experimentally Published | |
| Density | Not Experimentally Published | |
| Solubility | Immiscible with water (inferred from related structures) | [5] |
Structural Visualization
The molecular structure dictates the compound's reactivity and physical characteristics. The diagram below illustrates the connectivity of the atoms.
Caption: Molecular structure of this compound.
Part 2: Spectroscopic Characterization Workflow
Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a public repository of spectra for this specific compound is not available, its structure allows for the prediction of key spectroscopic features.
Predicted Spectroscopic Signatures:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be highly informative. The single proton on the carbon bearing the bromine (-CH(Br)-) should appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group (-CH₃) protons should, in turn, appear as a doublet. The aromatic protons will present as two signals: a singlet for the proton at the C2 position (between the two trifluoromethyl groups) and a doublet or multiplet for the two equivalent protons at the C4 and C6 positions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each unique carbon environment. The carbons of the trifluoromethyl groups will be significantly downfield and will likely appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons and the two aliphatic carbons will also have characteristic chemical shifts.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected, as all six fluorine atoms in the two trifluoromethyl groups are chemically equivalent.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements.
Workflow for Spectroscopic Data Acquisition
The following workflow outlines the logical sequence for acquiring and interpreting spectroscopic data for a novel sample of this compound.
Caption: Logical workflow for the complete spectroscopic characterization of the title compound.
Part 3: Experimental Protocol for Physical Property Determination
Objective: To determine the boiling point of this compound using vacuum distillation.
Rationale: Due to its high molecular weight and halogenation, the compound is expected to have a boiling point well over 200°C at atmospheric pressure. At such temperatures, organic molecules, particularly those with reactive functional groups like benzylic bromides, are susceptible to thermal decomposition. Performing the distillation under reduced pressure lowers the boiling point to a more manageable and less destructive temperature range, ensuring the integrity of the compound.
Methodology: Boiling Point Determination by Vacuum Distillation
-
System Setup:
-
Assemble a short-path distillation apparatus using clean, dry glassware. The apparatus should consist of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
-
Place a calibrated thermometer with the bulb positioned just below the side arm of the distillation head.
-
Place the round-bottom flask in a heating mantle connected to a variable transformer. Add a magnetic stir bar to the flask for smooth boiling.
-
-
Sample Preparation:
-
Ensure the sample is pure (>95% by GC-MS) to obtain an accurate boiling point.
-
Charge the round-bottom flask with 5-10 mL of the compound.
-
-
Distillation Procedure:
-
Begin stirring the sample.
-
Slowly and carefully evacuate the system using the vacuum pump. Monitor the pressure using a manometer. Aim for a stable pressure, for example, 1.0 mmHg.
-
Once the pressure is stable, begin gently heating the sample with the heating mantle.
-
Observe the sample for the onset of boiling. Record the temperature at which the first drop of distillate condenses on the thermometer bulb and falls into the condenser.
-
Continue to increase the temperature slowly until a steady rate of distillation is achieved. Record the temperature range over which the bulk of the material distills.
-
Crucially, record the stable pressure at which this boiling range was observed.
-
-
Data Reporting:
-
The boiling point should be reported as a temperature range at a specific pressure (e.g., "95-97 °C at 1.0 mmHg").
-
Part 4: Synthesis and Reactivity Context
Understanding the synthesis of a compound provides context for potential impurities and handling requirements. The synthesis of this compound likely originates from 1,3-bis(trifluoromethyl)benzene.[6] A common synthetic route involves the bromination of this starting material to produce 1-bromo-3,5-bis(trifluoromethyl)benzene.[6][7] This intermediate is a versatile building block itself, often used in the preparation of specialized borate counterions.[5][8] Subsequent functionalization, for instance, through a Friedel-Crafts acylation followed by reduction and bromination, would yield the final product. The presence of a benzylic bromide makes the compound a potent electrophile, suitable for alkylation reactions with various nucleophiles in drug discovery and materials science applications.
References
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PubChem. 1-Bromo-3,5-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
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WatChems. Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. [Link]
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PubChem. 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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Royal Society of Chemistry. Supporting information - Spectroscopic data of compounds 1a-f. [Link]
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Wikipedia. 1,3-Bis(trifluoromethyl)benzene. [Link]
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CAS Common Chemistry. 4-Methoxy-α-(trifluoromethyl)benzenemethanol. [Link]
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Fisher Scientific. 1-Bromo-3,5-bis(trifluoromethyl)benzene, 98%. [Link]
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NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. [Link]
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NIST. 3,5-Bis(trifluoromethyl)bromobenzene. NIST WebBook. [Link]
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ChemBK. (R)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene. [Link]
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A Comprehensive Technical Guide to 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene: Structure, Synthesis, and Applications
Abstract
This technical guide provides an in-depth examination of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene, a key fluorinated building block in modern medicinal chemistry. The strategic incorporation of two trifluoromethyl (CF₃) groups imparts unique physicochemical properties to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate in the synthesis of advanced pharmaceutical agents.[1][2] This document details the compound's structural characteristics and physical properties and offers a comprehensive overview of its synthesis. We will explore a validated, multi-step synthetic pathway, elucidating the rationale behind key procedural choices and emphasizing critical safety considerations. The guide concludes with a discussion of its applications, particularly in the development of neurokinin-1 (NK₁) receptor antagonists.
Compound Identity and Physicochemical Properties
This compound is a halogenated organic compound notable for the presence of a stereocenter at the benzylic carbon and two electron-withdrawing trifluoromethyl groups on the aromatic ring. These features are pivotal to its utility in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 160376-84-1 | [3][4] |
| Molecular Formula | C₁₀H₇BrF₆ | [3][4] |
| Molecular Weight | 321.06 g/mol | [3] |
| Appearance | Flammable liquid | [3] |
| SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | [3] |
| InChIKey | JSJHYPQTIIFNIO-UHFFFAOYSA-N | [3][4] |
| Synonyms | 3,5-Bis(trifluoromethyl)-alpha-methylbenzyl bromide, 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane | [3][4] |
Structural Diagram
The structure features a benzene ring substituted at the 1, 3, and 5 positions. The ethyl group at position 1 is brominated at the alpha-carbon, creating a chiral center. The trifluoromethyl groups at positions 3 and 5 significantly influence the molecule's electronic properties.
Caption: Multi-step synthesis of the target compound from 1,3-bis(trifluoromethyl)benzene.
Detailed Synthesis Protocol & Mechanistic Insights
Step 1: Regioselective Bromination of 1,3-Bis(trifluoromethyl)benzene
Objective: To synthesize 1-bromo-3,5-bis(trifluoromethyl)benzene, the foundational precursor.
Causality Behind Experimental Choices: The two trifluoromethyl groups are strongly deactivating and meta-directing. Therefore, electrophilic aromatic substitution will preferentially occur at the C2, C4, or C6 positions. However, substitution at C2 is sterically hindered. This leads to bromination at the C5 position, yielding the desired 3,5-disubstituted product. [5]Literature methods often report inconsistent results and the formation of significant byproducts due to the biphasic nature of the reaction. [6][7]A key innovation to overcome this is the use of a co-solvent system.
Protocol: A highly selective and efficient procedure utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the brominating agent in a mixture of concentrated sulfuric acid and glacial acetic acid. [6][8]The addition of acetic acid increases the solubility of the organic starting material, creating a more homogeneous reaction mixture, which in turn enhances regioselectivity and minimizes the formation of bis-brominated byproducts. [6][8]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and thermocouple, cool glacial acetic acid to 15°C. [8]2. Acid Mixture: Slowly add concentrated sulfuric acid. The exothermic reaction will raise the temperature; cool the mixture back to 25°C. [8]3. Substrate Addition: Add 1,3-bis(trifluoromethyl)benzene to the acid mixture. [5][8]4. Bromination: With vigorous stirring, add DBH in portions. An exothermic reaction will occur; maintain the internal temperature between 40-50°C using a cooling bath. [8]5. Workup: After the reaction is complete (monitored by GC), quench the reaction by pouring the mixture into ice water. Separate the organic phase, wash with aqueous sodium hydroxide, and then water to yield crude 1-bromo-3,5-bis(trifluoromethyl)benzene. [8]
Step 2: Synthesis of 3,5-Bis(trifluoromethyl)acetophenone via Grignard Reaction
Objective: To introduce an acetyl group to the aromatic ring, creating the ketone intermediate.
Causality Behind Experimental Choices: This step involves the formation of a Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, followed by acylation with acetic anhydride. [9][10]
-
Grignard Formation: The reaction is initiated by adding a small amount of an ethereal solution of the bromide to magnesium turnings. Anhydrous conditions are critical, as Grignard reagents react readily with water. [11]* Safety Insight: Trifluoromethylphenyl Grignard reagents are known to be highly reactive and potentially explosive, especially upon loss of solvent or moderate heating. [6][7][12]Therefore, maintaining temperature control and ensuring the reagent remains solvated at all times is paramount for safety.
-
Acylation: The Grignard reagent is added to an excess of cold acetic anhydride. This "inverse addition" is crucial to prevent side reactions where the highly reactive Grignard reagent attacks the newly formed ketone product.
Protocol:
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings and anhydrous tetrahydrofuran (THF). [10]Initiate the reaction by adding a small portion of 1-bromo-3,5-bis(trifluoromethyl)benzene. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. [10]2. Acylation: In a separate flask, cool acetic anhydride to -15°C. [7]Transfer the prepared Grignard solution via cannula into the cold acetic anhydride over a period of 1-2 hours, maintaining the low temperature. [7][9]3. Hydrolysis and Workup: After the addition is complete, add water to hydrolyze the excess acetic anhydride and quench the reaction. [7]The mixture is then typically extracted with an organic solvent like methyl t-butyl ether (MTBE), and the organic layer is washed and concentrated to yield 3,5-bis(trifluoromethyl)acetophenone. [7]
Step 3: Reduction to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Objective: To reduce the ketone to the corresponding secondary benzylic alcohol.
Causality Behind Experimental Choices: A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation. It is highly selective for reducing ketones and aldehydes and is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent like ethanol or methanol.
Protocol:
-
Dissolution: Dissolve 3,5-bis(trifluoromethyl)acetophenone in ethanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alcohol.
Step 4: Bromination of the Benzylic Alcohol
Objective: To convert the secondary alcohol into the final benzylic bromide product.
Causality Behind Experimental Choices: Benzylic alcohols are readily converted to the corresponding bromides. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this Sₙ1 or Sₙ2 type substitution. [13]The electron-withdrawing nature of the CF₃ groups can influence the reaction mechanism, but the benzylic position is activated for substitution.
Protocol (using PBr₃):
-
Reaction Setup: Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanol in an anhydrous, non-polar solvent like diethyl ether or dichloromethane under an inert atmosphere.
-
Bromination: Cool the solution in an ice bath and add phosphorus tribromide (PBr₃) dropwise.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer, wash it successively with saturated sodium bicarbonate solution and brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Applications in Drug Development and Research
The title compound is a valuable building block for creating complex molecules with tailored pharmacological profiles. The 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore found in various drug candidates.
-
Neurokinin-1 (NK₁) Receptor Antagonists: This class of compounds has shown efficacy in treating chemotherapy-induced emesis and depression. [7]this compound serves as a key precursor for chiral amines that are central to the structure of potent NK₁ antagonists like Aprepitant (Emend®).
-
Enhanced Drug Properties: The two CF₃ groups significantly increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. [1]They also block sites of oxidative metabolism, often leading to a longer biological half-life and improved pharmacokinetic profile. [1]
Safety and Handling
-
This compound: This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. [3]All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Grignard Reagent: As previously noted, the 3,5-bis(trifluoromethyl)phenylmagnesium bromide intermediate can be explosive under certain conditions. [6][12]Strict adherence to anhydrous conditions and temperature control is essential.
-
Reagents: Many reagents used in the synthesis, such as concentrated sulfuric acid, phosphorus tribromide, and sodium borohydride, are hazardous and require careful handling according to established laboratory safety protocols.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Leazer, J. L., Cvetovich, R., Tsay, F. R., Dolling, U., Vickery, T., & Bachert, D. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 68(9), 3695–3698. Retrieved from [Link]
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American Chemical Society. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
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ACS Publications. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
- Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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Finoric. (n.d.). Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. Retrieved from [Link]
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ChemBK. (n.d.). (R)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3,5-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Pharos. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Google Patents. (n.d.). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
-
Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 3'-(Trifluoromethyl)acetophenone CAS 349-76-8. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-Methoxy-α-(trifluoromethyl)benzenemethanol. Retrieved from [Link]
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MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Foreword: Navigating the Landscape of Complex Fluorinated Intermediates
An In-Depth Technical Guide to the Characterization of 3,5-Bis(trifluoromethyl)-α-methylbenzyl Bromide
As a Senior Application Scientist, my experience is rooted in the practical application of analytical techniques to solve complex chemical challenges. The subject of this guide, 3,5-Bis(trifluoromethyl)-α-methylbenzyl bromide, is a prime example of a molecule where structural nuance dictates function. It is not merely a reagent but a sophisticated building block, valued in pharmaceutical and materials science for the unique properties conferred by its trifluoromethyl groups, such as enhanced metabolic stability and lipophilicity.[1]
The introduction of an α-methyl group to the more common 3,5-bis(trifluoromethyl)benzyl bromide creates a chiral center and introduces steric and electronic effects that must be rigorously characterized. This guide is structured not as a rigid template, but as a logical workflow from synthesis to definitive structural confirmation. We will explore the causality behind our analytical choices, ensuring that each step validates the next, providing researchers and drug development professionals with a reliable framework for characterization.
Section 1: Synthesis and Verification of Origin
A robust characterization begins with a clear understanding of the material's origin. The most direct synthetic pathway to 3,5-bis(trifluoromethyl)-α-methylbenzyl bromide involves the bromination of its corresponding alcohol precursor. This context is crucial as residual starting materials or reaction byproducts are the most likely impurities.
A plausible synthesis route proceeds via the reduction of 3,5-bis(trifluoromethyl)acetophenone to form 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, followed by bromination using an agent like phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃).[2]
Experimental Protocol: Synthesis
-
Reduction of Ketone:
-
Dissolve 3,5-bis(trifluoromethyl)acetophenone in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Perform an aqueous workup to quench the reaction and extract the alcohol product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
-
Bromination of Alcohol:
-
Dissolve the crude 1-(3,5-bis(trifluoromethyl)phenyl)ethanol in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add the brominating agent (e.g., PBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the alcohol.
-
Carefully quench the reaction, perform an aqueous workup, and extract the crude bromide product.
-
Purify the product via flash column chromatography on silica gel.
-
The causality here is clear: by understanding the potential side-reactions of each step (e.g., incomplete reduction, over-bromination), we can anticipate impurities and tailor our subsequent analytical methods to specifically look for them.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Physicochemical and Safety Profile
Before proceeding with spectroscopic analysis, it is imperative to establish the compound's basic physical properties and safety profile. This data informs proper handling, storage, and the selection of analytical conditions. As a benzylic bromide, this compound is expected to be a lachrymator and corrosive.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₇BrF₆ | Calculated |
| Molecular Weight | 335.06 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Inferred from analogue[5][6] |
| Density | ~1.6-1.7 g/mL at 25 °C | Estimated based on analogue (1.675 g/mL)[3][5] |
| Boiling Point | >140 °C @ 14 mmHg | Expected to be higher than non-methylated analogue[1][6] |
| Refractive Index | ~1.44-1.45 (n20/D) | Estimated based on analogue (1.445)[3][5] |
Safety and Handling
-
Hazard Classifications : Expected to be classified as a flammable liquid and corrosive, causing severe skin burns and eye damage.[5][6][7]
-
Personal Protective Equipment (PPE) : Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[4][5]
-
Storage : Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed under an inert atmosphere.[3][8]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, acids, and moisture.[8][9]
Section 3: Definitive Spectroscopic Characterization
This section forms the core of the characterization workflow. We employ a multi-technique approach (NMR, MS, IR) where each result corroborates the others to build an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.
Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh approximately 10-20 mg of the purified compound into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for many organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃) The α-methyl group is the key differentiator from the simpler benzyl bromide. Its presence creates a unique spin system.
-
~7.9 ppm (s, 1H) : Aromatic proton at the C4 position.
-
~7.8 ppm (s, 2H) : Equivalent aromatic protons at the C2 and C6 positions.
-
~5.2-5.4 ppm (q, J ≈ 7.0 Hz, 1H) : The benzylic methine proton (-CH Br-). The quartet multiplicity is definitive proof of its coupling to a neighboring methyl group.
-
~2.1-2.3 ppm (d, J ≈ 7.0 Hz, 3H) : The methyl protons (-CH₃). The doublet multiplicity confirms its coupling to a single adjacent proton.
Expected ¹³C{¹H} NMR Spectrum (101 MHz, CDCl₃) The electron-withdrawing trifluoromethyl groups and bromine will significantly influence the chemical shifts.
-
~138-140 ppm : Quaternary aromatic carbon at C1.
-
~132 ppm (q, ²JC-F ≈ 34 Hz) : Quaternary aromatic carbons at C3 and C5, split into a quartet by coupling to the three fluorine atoms of the attached CF₃ group.[10]
-
~126-128 ppm : Aromatic C-H carbons at C2 and C6.
-
~123 ppm (q, ¹JC-F ≈ 273 Hz) : The carbon of the trifluoromethyl groups (-CF₃).[10]
-
~122 ppm : Aromatic C-H carbon at C4.
-
~45-50 ppm : The benzylic carbon bearing the bromine (-C HBr-).
-
~25 ppm : The methyl carbon (-C H₃).
Expected ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
-
~ -63 ppm (s) : A single, sharp singlet is expected, as both trifluoromethyl groups are chemically equivalent. This experiment is a crucial confirmation of the presence and purity of the fluorinated groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry validates the molecular weight and provides structural clues through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this volatile compound.
Protocol: GC-MS Analysis
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Use Electron Ionization (EI) at 70 eV.
Expected Mass Spectrum (EI)
-
Molecular Ion (M⁺) : A distinct cluster of peaks around m/z 334 and 336 . This is the most critical diagnostic feature. The two peaks arise from the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which is approximately 1:1. Their near-equal intensity is an unmistakable signature of a monobrominated compound.
-
Key Fragment [M-Br]⁺ : A strong peak at m/z 255 . This corresponds to the loss of the bromine radical, forming a relatively stable secondary benzylic carbocation.
-
Key Fragment [M-CH₃Br]⁺ : A peak at m/z 241 , corresponding to the loss of the CH₃Br fragment.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[11]
Protocol: ATR-IR Analysis
-
Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 600 cm⁻¹.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2990-2950 | C-H Stretch | Aliphatic C-H (from CH₃ and CH) |
| 1615, 1470 | C=C Stretch | Aromatic ring backbone |
| 1350-1250 (Strong) | C-F Stretch | Symmetric and asymmetric stretching of the -CF₃ groups. This is a highly characteristic region. |
| 1180-1100 (Very Strong) | C-F Stretch | |
| 680-550 | C-Br Stretch | Confirms the presence of the alkyl bromide. |
Section 4: A Self-Validating Analytical Workflow
Caption: Integrated workflow for the comprehensive characterization of the title compound.
By following this workflow, a researcher can confidently confirm the identity, structure, and purity of 3,5-Bis(trifluoromethyl)-α-methylbenzyl bromide. The ¹H NMR confirms the α-methyl group and its connectivity, the MS confirms the mass and bromine presence, the ¹³C and ¹⁹F NMR validate the carbon backbone and trifluoromethyl groups, the IR confirms all key functional groups, and chromatography provides a quantitative purity value. This multi-faceted approach ensures the highest level of scientific integrity for professionals in research and drug development.
References
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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Ben-Mesbah, K., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Retrieved from [Link]
-
ChemBK. (2024). 3,5-bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]
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LookChem. (n.d.). What is the background and overview of 3,5-Bis(trifluoromethyl)benzyl bromide?. Retrieved from [Link]
- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
Li, J., et al. (2005). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemia. (2021). The alpha-bromo compound series – Determining acidic or alkaline qualities. Manac Inc. Retrieved from [Link]
- Google Patents. (n.d.). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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Ghorpade, S., et al. (2019). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2018). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of α-Methyl-3-(trifluoromethyl)benzyl bromide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Retrieved from [Link]
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1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene molecular weight and formula
An In-Depth Technical Guide to 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in advanced chemical synthesis. The document details its fundamental physicochemical properties, outlines a logical synthetic pathway, explores its applications as a critical intermediate in pharmaceutical and materials science, and provides rigorous safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who utilize complex chemical building blocks.
Core Molecular Identity and Physicochemical Properties
This compound is a substituted aromatic compound characterized by a bromoethyl group and two trifluoromethyl groups attached to a benzene ring. These trifluoromethyl groups are strong electron-withdrawing groups that significantly influence the molecule's reactivity, stability, and lipophilicity, making it a valuable synthon in medicinal chemistry.[1][2]
The core properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrF₆ | [3][4][5] |
| Molecular Weight | 321.06 g/mol | [4][5] |
| CAS Number | 160376-84-1 | [3][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 1-(3,5-bis(trifluoromethyl)phenyl)-1-bromoethane, 3,5-Bis(trifluoromethyl)-alpha-methylbenzyl bromide | [3][5] |
| InChI Key | JSJHYPQTIIFNIO-UHFFFAOYSA-N | [3][5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound typically involves a multi-step process starting from 1,3-bis(trifluoromethyl)benzene. The strategic introduction of the bromoethyl group is crucial for its function as a versatile chemical intermediate.
Step 1: Electrophilic Bromination of the Aromatic Core
The foundational precursor, 1-bromo-3,5-bis(trifluoromethyl)benzene, is synthesized via electrophilic aromatic substitution. The starting material, 1,3-bis(trifluoromethyl)benzene, is brominated to achieve the desired regioselectivity.[6][7]
Protocol for Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene:
-
A mixture of glacial acetic acid and concentrated sulfuric acid is prepared and cooled.
-
1,3-Bis(trifluoromethyl)benzene is added to the acid mixture with rapid stirring.[6]
-
A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, is introduced. The strong electron-withdrawing nature of the two CF₃ groups directs the incoming electrophile (Br⁺) to the C5 position, which is the least deactivated meta position.
-
The reaction is maintained at a controlled temperature, typically between 40-50°C, to ensure completion without side reactions.[6]
-
Upon completion, the reaction mixture is quenched with cold water, and the organic product is separated, washed (e.g., with aqueous sodium hydroxide), and purified.[6]
Step 2: Introduction of the Ethyl Group and Final Bromination
While specific public-domain protocols for the subsequent steps are sparse, a logical and established synthetic route would proceed via a Friedel-Crafts acylation, followed by reduction and benzylic bromination.
Proposed Protocol:
-
Friedel-Crafts Acylation: 1-Bromo-3,5-bis(trifluoromethyl)benzene is reacted with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group, forming 3',5'-bis(trifluoromethyl)acetophenone.
-
Reduction: The ketone is then reduced to an ethyl group. A common method is the Wolff-Kishner or Clemmensen reduction.
-
Benzylic Bromination: The resulting 1-ethyl-3,5-bis(trifluoromethyl)benzene is subjected to radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light). This selectively brominates the benzylic position, yielding the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Applications in Research and Drug Development
The unique structure of this compound makes it a highly valuable building block in medicinal chemistry and materials science.
Role as a Pharmaceutical Intermediate
The trifluoromethyl (CF₃) group is a bioisostere for several functional groups and is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, molecules containing the bis(trifluoromethyl)phenyl moiety are prevalent in drug discovery.
This compound and its precursors are instrumental in synthesizing complex pharmaceutical agents. For example, the related structure, 3,5-bis(trifluoromethyl)bromobenzene, is a key intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating emesis and other neurological disorders.[6] The bromoethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile attachment of this fluorinated scaffold to a larger, more complex molecule.
Caption: Role as an electrophile in nucleophilic substitution reactions.
Advanced Materials Science
The exceptional chemical stability conferred by the trifluoromethyl groups makes this compound a useful intermediate in the synthesis of high-performance polymers and other advanced materials.[1] These materials often exhibit enhanced thermal stability and unique electronic properties.
Safety, Handling, and Hazard Management
This compound is a hazardous chemical that requires strict safety protocols.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with significant hazards.
| Hazard Class | GHS Code | Signal Word | Description | Source |
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor | [5] |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | [5] |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation | [8][9] |
Safe Handling and Emergency Protocols
Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.
Experimental Protocol for Safe Handling:
-
Engineering Controls: All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][10] Safety showers and eyewash stations must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[9][10]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[9][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
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Spectroscopic Characterization of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structure of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene presents several key features that will dictate its spectroscopic behavior. The presence of two trifluoromethyl groups will significantly influence the electronic environment of the benzene ring, leading to characteristic shifts in NMR and IR spectra. The bromoethyl group introduces a chiral center, which, while not directly observable in standard 1D NMR, is a crucial aspect of its chemical identity.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Singlet | 1H | Ar-H (para to bromoethyl) |
| ~7.8 | Singlet | 2H | Ar-H (ortho to bromoethyl) |
| ~5.3 | Quartet | 1H | -CH (Br)CH₃ |
| ~2.1 | Doublet | 3H | -CH(Br)CH₃ |
Interpretation and Rationale
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals. The two trifluoromethyl groups are strongly electron-withdrawing, which deshields the aromatic protons, causing them to appear at a relatively high chemical shift (downfield). Due to the symmetry of the 3,5-disubstituted pattern, the two protons ortho to the bromoethyl group are chemically equivalent, as are the single proton para to this group. This would result in two singlets in the aromatic region.
The bromoethyl group will give rise to two signals. The methine proton (-CH Br-) is directly attached to an electronegative bromine atom, which will deshield it significantly, leading to a downfield shift. This proton will be split into a quartet by the three adjacent methyl protons. The methyl protons (-CH₃ ) will be split into a doublet by the adjacent methine proton.
For comparison, the ¹H NMR spectrum of the related compound, 1-bromo-3,5-bis(trifluoromethyl)benzene, shows two signals in the aromatic region: a singlet at approximately 7.96 ppm and another at 7.83 ppm, which supports the predicted chemical shifts for the aromatic protons of the target molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C -CH(Br)CH₃ |
| ~132 (quartet) | C -CF₃ |
| ~125 (quartet) | -C F₃ |
| ~122 | Ar-C H (para) |
| ~128 | Ar-C H (ortho) |
| ~50 | -C H(Br)CH₃ |
| ~25 | -CH(Br)C H₃ |
Interpretation and Rationale
The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven unique carbon environments in the molecule. The carbon atoms attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region (120-150 ppm). The carbon of the methine group (-C HBr-) will be shifted downfield due to the attached bromine atom. The methyl carbon will appear at a higher field (upfield).
The predicted chemical shifts are based on the known effects of substituents on aromatic and aliphatic carbons. The strongly electron-withdrawing nature of the trifluoromethyl groups will have a significant impact on the chemical shifts of the aromatic carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrumentation: Use an NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch |
| 2980-2900 | Weak-Medium | Aliphatic C-H stretch |
| 1600, 1450 | Medium | Aromatic C=C stretch |
| 1350-1100 | Strong | C-F stretch |
| 700-600 | Strong | C-Br stretch |
Interpretation and Rationale
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl groups. The aromatic C-H and aliphatic C-H stretching vibrations will appear at their characteristic frequencies. The aromatic C=C stretching bands will also be present. A strong absorption in the lower frequency region will correspond to the C-Br stretching vibration.
Experimental Protocol: FTIR Spectroscopy (Liquid Sample)
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing a fingerprint for the molecule.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 320/322 | Molecular ion peak ([M]⁺) with characteristic bromine isotope pattern (approx. 1:1 ratio) |
| 241 | Loss of Br ([M-Br]⁺) |
| 173 | [C₇H₄F₃]⁺ fragment |
| 69 | [CF₃]⁺ |
Interpretation and Rationale
The mass spectrum under electron ionization is expected to show a molecular ion peak at m/z 320 and 322, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. A prominent peak at m/z 241 would correspond to the loss of the bromine atom, resulting in a stable benzylic carbocation. Further fragmentation could lead to the loss of the ethyl group and other characteristic fragments, including the trifluoromethyl cation at m/z 69.
Caption: Workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively identify and characterize this and structurally related compounds. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data. The interpretation of these spectra, grounded in fundamental principles and comparison with analogous structures, is crucial for confirming the molecular structure and purity of this important chemical entity.
References
A Comprehensive Technical Guide to the ¹³C NMR of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Abstract
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene. Designed for researchers, chemists, and professionals in drug development, this document elucidates the theoretical principles, predictive analysis, and experimental considerations for acquiring and interpreting the ¹³C NMR spectrum of this complex molecule. By examining its structural symmetry, the profound electronic effects of its substituents, and predictable spectral patterns, this guide serves as a definitive resource for the structural characterization of this and related fluorinated organic compounds.
Molecular Structure and Symmetry Analysis
This compound possesses a distinct substitution pattern that dictates its spectral characteristics. The molecule features a central benzene ring substituted at the C1 position with a 1-bromoethyl group and at the C3 and C5 positions with strongly electron-withdrawing trifluoromethyl (CF₃) groups.
A critical feature of this molecule is its C₂ᵥ symmetry axis, which passes through C1 and C4 of the aromatic ring. This symmetry renders several carbon atoms chemically equivalent, thereby simplifying the expected ¹³C NMR spectrum. Specifically, the two trifluoromethyl groups are equivalent, as are the aromatic carbons C2 and C6, and the carbons C3 and C5. Consequently, a total of seven distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum.
Figure 1: Structure of this compound with unique carbon environments labeled.
Theoretical Prediction of the ¹³C NMR Spectrum
The chemical shift of each unique carbon atom is determined by its local electronic environment, which is heavily influenced by the inductive and resonance effects of the bromoethyl and trifluoromethyl substituents.
Substituent Effects Analysis
-
Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. It exerts a strong negative inductive effect (-I), which deshields (shifts downfield) the attached ipso-carbon (C3/C5) and other carbons in the ring. The effect is most pronounced at the ipso and ortho positions.[1][2]
-
1-Bromoethyl Group (-CH(Br)CH₃): This alkyl group is fundamentally electron-donating, but the presence of the electronegative bromine atom introduces a competing inductive withdrawal of electron density. The overall effect on the aromatic ring is complex, but the bromine significantly deshields the alpha-carbon (Cα) of the side chain.
Predicted Chemical Shifts and Multiplicities
Based on established substituent effects and spectral data from analogous compounds, a detailed prediction for the ¹³C NMR spectrum can be formulated.[3][4]
Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Atom | Type | Predicted δ (ppm) | Expected Multiplicity (in ¹³C Spectrum) | Rationale & Key Influences |
| Cβ (CH₃) | Aliphatic (CH₃) | 24 - 27 | Singlet (Quartet in ¹H-coupled) | Typical methyl group chemical shift, slightly deshielded by the adjacent Cα-Br. Analogous to the methyl in (1-bromoethyl)benzene.[4] |
| Cα (CHBr) | Aliphatic (CH) | 48 - 52 | Singlet (Doublet in ¹H-coupled) | Strong deshielding from the directly attached bromine atom. Analogous to the methine in (1-bromoethyl)benzene.[4] |
| C4 | Aromatic (CH) | 123 - 126 | Singlet (Doublet in ¹H-coupled) | Para to the bromoethyl group and meta to two -CF₃ groups. Experiences deshielding from the -CF₃ groups. |
| CF₃ | Trifluoromethyl (C) | 122 - 125 | Quartet (¹J_CF ≈ 273 Hz) | The carbon signal is split into a 1:3:3:1 quartet by the three directly attached fluorine atoms.[5][6] The chemical shift is often in the aromatic region. |
| C2/C6 | Aromatic (CH) | 127 - 130 | Singlet (Doublet in ¹H-coupled) | Ortho to the bromoethyl group and meta to a -CF₃ group. The final shift is a balance of these competing effects. |
| C3/C5 | Aromatic (C) | 131 - 134 | Quartet (²J_CF ≈ 34 Hz) | Ipso-carbon attached to the -CF₃ group. Strongly deshielded and split into a quartet by two-bond coupling to the fluorine atoms.[3] |
| C1 | Aromatic (C) | 145 - 148 | Singlet (Quaternary) | Ipso-carbon attached to the bromoethyl group. Deshielded by the substituent and by being ortho to two carbons bearing -CF₃ groups. |
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality, interpretable ¹³C NMR spectrum, a carefully planned experimental setup is crucial. The protocol described here is designed to be a self-validating system, ensuring the detection of all carbon signals, including those with long relaxation times (quaternary carbons) and complex multiplicities (CF₃).
Sample Preparation
-
Dissolution: Accurately weigh 20-30 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and well-defined solvent residual peak (δ ≈ 77.16 ppm).
-
Reference: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent peak.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (~4 cm).
Spectrometer and Acquisition Parameters
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): ~240-250 ppm (e.g., from -10 to 230 ppm) to ensure all aliphatic, aromatic, and potential impurity signals are captured.
-
Pulse Angle: 30 degrees. A smaller flip angle reduces the necessary relaxation delay, improving signal acquisition efficiency per unit time.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is essential to allow for the complete relaxation of quaternary carbons (C1, C3/C5) and the CF₃ carbon, which have no attached protons and thus longer T₁ relaxation times.[6] This is critical for obtaining accurate signal integrations if needed.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Number of Scans (NS): 1024 or higher. Due to the low natural abundance of ¹³C, a significant number of scans are required to achieve an adequate signal-to-noise ratio, especially for the quaternary and quartet signals which have lower peak heights.
-
Temperature: 298 K (25 °C).
-
Workflow for Spectral Analysis and Confirmation
A systematic approach is required to assign the acquired spectrum confidently.
Figure 2: Logical workflow for the analysis of the ¹³C NMR spectrum.
Initial Interpretation
-
Signal Count: Confirm the presence of the seven expected signals.
-
Aliphatic Region (20-60 ppm): Identify the two upfield signals corresponding to Cα and Cβ .
-
Quartet Identification: Locate the two quartet signals. The one with the very large coupling constant (~273 Hz) is definitively the CF₃ carbon.[6] The quartet with the smaller coupling (~34 Hz) corresponds to the C3/C5 carbons.[3]
-
Aromatic Region (120-150 ppm): Assign the remaining three aromatic signals (C1 , C2/C6 , C4 ) based on their predicted chemical shifts and the fact that C1 is a quaternary carbon.
Advanced Verification (Optional but Recommended)
For unambiguous assignment, advanced NMR experiments are invaluable:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks (none in this molecule). A DEPT-90 experiment will only show CH signals. This allows for the definitive identification of C4 and C2/C6 (CH) versus C1 and C3/C5 (quaternary).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. It would show cross-peaks for Cα-Hα, Cβ-Hβ, C2/C6-H2/H6, and C4-H4, confirming their assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons over two or three bonds, providing powerful evidence for the complete structural assignment. For example, the protons of the methyl group (Hβ) should show a correlation to Cα and C1.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. Its interpretation relies on a solid understanding of molecular symmetry, substituent-induced chemical shifts, and C-F coupling phenomena. The seven expected signals, including two distinctive quartets for the CF₃ and C3/C5 carbons, provide a unique spectral fingerprint. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers can confidently acquire and interpret the spectrum, ensuring unambiguous structural verification of this important fluorinated compound.
References
-
de Mattos, M. C., et al. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Bromilow, J., et al. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 41(21), 3589-3593. Available at: [Link]
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SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Wiley-VCH. Available at: [Link]
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Srinivasan, R., & Sivakumar, S. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39. Available at: [Link]
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Amass, A. J., et al. (1997). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 43(4), 413-419. Available at: [Link]
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University of Mississippi. (n.d.). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Available at: [Link]
-
Foris, A. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. Available at: [Link]
-
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Safety and handling of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene.
An In-Depth Technical Guide to the Safe Handling and Application of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Introduction: Navigating the Chemistry of a Potent Building Block
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and specialty chemical industries. The presence of two powerful electron-withdrawing trifluoromethyl groups on the phenyl ring, combined with a reactive benzylic bromide moiety, makes it a valuable intermediate for introducing the 3,5-bis(trifluoromethyl)phenyl group into a wide range of molecular scaffolds.[1][2] However, these same structural features dictate a stringent set of handling and safety protocols that must be understood and rigorously applied. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to work safely and effectively with this reagent.
Section 1: Physicochemical and Hazard Profile
Key Compound Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 1,3-Bis(trifluoromethyl)-5-(1-bromoethyl)benzene, 3,5-Bis(trifluoromethyl)-alpha-methylbenzyl bromide | [3] |
| CAS Number | 160376-84-1 | [4] |
| Molecular Formula | C₁₀H₇BrF₆ | [3] |
| Molecular Weight | 321.06 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid (inferred) |
Synthesized Hazard Identification
This compound should be treated as a hazardous substance with multiple potential routes of exposure and reactivity concerns.[6]
-
Skin and Eye Irritation: Based on its analogues, the compound is expected to cause skin irritation and serious eye irritation.[7][8][9] The benzylic bromide functional group significantly increases this risk, as compounds of this class are often lachrymatory (tear-inducing) and can cause blistering upon prolonged skin contact.[10]
-
Respiratory Irritation: Vapors and mists are likely to cause respiratory irritation.[8] Inhalation of high concentrations may lead to symptoms such as headache, dizziness, and nausea.[9]
-
Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[7] It must be kept away from heat, sparks, open flames, and other ignition sources.[7][11]
-
Reactivity as an Alkylating Agent: The bromoethyl group is a reactive benzylic halide. This makes the compound a potent alkylating agent, capable of reacting with nucleophiles. This reactivity is the basis of its synthetic utility but also a primary source of its biological hazard, as it can alkylate biological macromolecules.
-
Aquatic Toxicity: Many halogenated aromatic compounds are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6]
Section 2: The Hierarchy of Controls: A Risk Mitigation Framework
Effective risk management relies on a multi-layered approach to safety, commonly known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Key incompatibilities and conditions leading to hazardous reactions or decomposition.
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable and reactive chemicals. [7][9]* Container: Keep the container tightly closed and protected from physical damage. [6]Store in the original manufacturer's container.
-
Conditions to Avoid: Do not store in areas where vapors may be trapped, such as pits or basements. [6]Store away from heat, ignition sources, and incompatible materials. [6][7]
Section 5: Emergency Procedures
Spill Response
-
Small Spills (in a fume hood):
-
Contain the spill with an absorbent material like vermiculite or a chemical sorbent. [6] 2. Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal. [6][7] 3. Clean the affected area thoroughly.
-
-
Large Spills:
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. [8][9]* Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [9]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Streams: Segregate waste into a dedicated "Halogenated Organic Waste" container. This includes excess reagent, contaminated absorbent materials, and disposable labware.
-
Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company. [8][9]Incineration is a common method for brominated organic compounds, but it must be done in facilities equipped with scrubbers to handle the resulting acidic gases (HBr, HF). [12]Another potential method involves bromination processes that can oxidize organic materials. [13]Do not dispose of this chemical down the drain. [7][9]
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- Deterministic Wind Load Dynamic Analysis of High Rise Steel Buildings Including P-Delta Effects. ResearchGate. (2019). [URL: https://www.researchgate.net/publication/332145620_Deterministic_Wind_Load_Dynamic_Analysis_of_High_Rise_Steel_Buildings_Including_P-Delta_Effects]
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A Technical Guide to 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene: Synthesis, Applications, and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene, a critical fluorinated building block in modern medicinal chemistry. We will explore its structural features, synthesis, and key applications, with a focus on its role in the development of therapeutic agents. Detailed, field-tested protocols are provided to support practical application in the laboratory.
Nomenclature, Structure, and Physicochemical Properties
IUPAC Name and Structural Confirmation
The formal IUPAC name for the compound is This compound .[1] It is also commonly referred to by synonyms such as 3,5-Bis(trifluoromethyl)-alpha-methylbenzyl bromide.[1][2] The structure consists of a central benzene ring substituted at the 1, 3, and 5 positions. A 1-bromoethyl group is located at position 1, and two highly electronegative trifluoromethyl (-CF₃) groups are at positions 3 and 5.
The presence of the two trifluoromethyl groups is pivotal. These groups are strong electron-withdrawing agents, which significantly influences the reactivity of the molecule. They enhance metabolic stability and increase lipophilicity, properties that are highly desirable in drug candidates. The benzylic bromide is a good leaving group, making the compound an excellent electrophile for substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are essential for planning reactions, purification, and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrF₆ | [2][3] |
| Molecular Weight | 321.06 g/mol | [1][3] |
| CAS Number | 160376-84-1 | [1][2] |
| Appearance | Clear Liquid | [4] |
| Density | 1.580 g/cm³ | [5] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the radical bromination of its precursor, 1-ethyl-3,5-bis(trifluoromethyl)benzene.
Synthetic Workflow Overview
The process can be visualized as a two-step sequence starting from the more readily available 1,3-bis(trifluoromethyl)benzene.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Radical Bromination
This protocol details the conversion of 1-ethyl-3,5-bis(trifluoromethyl)benzene to the target compound.
Causality: N-Bromosuccinimide (NBS) is chosen as the bromine source because it allows for a controlled, low concentration of Br₂ to be maintained throughout the reaction, favoring the desired benzylic substitution over other potential side reactions. AIBN (Azobisisobutyronitrile) is a thermal initiator that decomposes to form radicals, which then initiate the chain reaction. Carbon tetrachloride (CCl₄) is an ideal solvent as it is inert to the radical conditions.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-ethyl-3,5-bis(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Validation: The crude product can be purified further by vacuum distillation or column chromatography. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery: A Key Intermediate for Aprepitant
This compound is a crucial intermediate in the synthesis of several pharmacologically active molecules. Its most notable application is in the production of Aprepitant .
Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting.[6][7] The 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)phenyl moiety is a cornerstone of Aprepitant's structure, contributing to its high affinity and selectivity for the NK₁ receptor.[6][7]
The synthesis of Aprepitant involves the coupling of this bromo-intermediate with a complex morpholine derivative.[8] The benzylic bromide's reactivity is essential for the key carbon-oxygen bond-forming step in the synthesis.
Caption: Role as an intermediate for Aprepitant.
Safety, Handling, and Storage
As a reactive benzylic halide, this compound requires careful handling to ensure laboratory safety.
Hazard Identification
-
GHS Classification: The compound is classified as a flammable liquid and vapor.[1] It causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[4][9]
-
Pictograms: Danger.[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[9]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing mist, vapors, or spray.[4][9]
-
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]
Conclusion
This compound is more than a simple organobromine compound; it is a high-value, enabling reagent in pharmaceutical development. The strategic placement of its trifluoromethyl groups provides enhanced stability and biological activity to target molecules, while the reactive bromoethyl group serves as a versatile handle for complex molecular construction. A thorough understanding of its synthesis, reactivity, and handling protocols, as demonstrated in this guide, is essential for any researcher aiming to leverage its potential in the discovery of next-generation therapeutics.
References
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ChemBK. (n.d.). (R)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Cvetovich, R., & Tsay, F. R. (2001). U.S. Patent No. 6,255,545B1. U.S. Patent and Trademark Office.
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ChemBeq. (n.d.). Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. Retrieved from [Link]
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Pharos. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023, April 29). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]
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Hesketh, P. J., et al. (2011). Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Annals of the New York Academy of Sciences, 1222, 1-9. Retrieved from [Link]
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A Comprehensive Technical Guide to the Storage of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is a key building block in modern organic synthesis, valued for its utility in the introduction of the 3,5-bis(trifluoromethyl)phenyl ethyl moiety. The presence of a reactive benzylic bromide and two strongly electron-withdrawing trifluoromethyl groups imparts unique reactivity to the molecule, but also necessitates stringent storage and handling protocols to ensure its stability and purity. This guide provides an in-depth analysis of the optimal storage conditions for this compound, grounded in its chemical properties and potential degradation pathways.
Chemical and Physical Properties Overview
A thorough understanding of the physicochemical properties of this compound is fundamental to establishing appropriate storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrF₆ | |
| Molecular Weight | 321.06 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| GHS Hazard Classification | Flammable liquid (Category 3), Causes severe skin burns and eye damage (Skin Corrosion 1B) | [1] |
Core Storage Directives
The primary objective when storing this compound is to mitigate degradation, ensure the safety of laboratory personnel, and maintain the compound's chemical integrity for experimental use. The following directives are based on established best practices for benzylic halides and information derived from safety data sheets of structurally analogous compounds.
Temperature Control
Low temperature storage is critical for minimizing the rate of potential degradation reactions. Based on supplier recommendations for the closely related compound 1-bromo-3,5-bis(trifluoromethyl)benzene, the following temperature guidelines are advised:
Rationale: The benzylic bromide functional group is susceptible to nucleophilic substitution and elimination reactions. Lower temperatures significantly reduce the kinetic energy of molecules, thereby decreasing the frequency and energy of collisions that can lead to these degradation pathways.
Inert Atmosphere
To prevent oxidative degradation and hydrolysis, it is imperative to store this compound under an inert atmosphere.
Protocol:
-
Upon receipt, and after each use, flush the headspace of the container with a dry, inert gas such as argon or nitrogen.
-
Ensure the container is sealed with a high-quality, airtight cap or septum to maintain the inert atmosphere.
Causality: The presence of atmospheric oxygen can lead to the formation of oxidative byproducts. More critically, moisture in the air can readily hydrolyze the benzylic bromide to the corresponding alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This hydrolysis is a significant concern for benzylic halides.
Caption: Hydrolysis of this compound.
Protection from Light
Exposure to light, particularly in the UV spectrum, can initiate radical-based degradation pathways.
Protocol:
-
Store the compound in an amber glass vial or a container that is otherwise opaque to light.
-
If the primary container is not light-protective, it should be stored inside a secondary, light-blocking container or in a dark cabinet.
Causality: The carbon-bromine bond in benzylic bromides is susceptible to homolytic cleavage upon absorption of light energy. This generates a benzylic radical and a bromine radical, which can then initiate a cascade of undesirable side reactions, including dimerization and reaction with solvents.
Caption: Photochemical degradation of this compound.
Incompatible Materials
To prevent hazardous reactions and maintain the purity of the compound, it is crucial to avoid storage in proximity to the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Acids and Bases: Can catalyze decomposition and hydrolysis.[3]
-
Metals: Some metals can catalyze decomposition.
Container and Handling Recommendations
-
Container: Use a clean, dry, and inert container, preferably of borosilicate glass. The container should have a secure, airtight seal.
-
Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Given its classification as a compound that causes severe skin burns and eye damage, extreme caution should be exercised to avoid contact.[1]
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -80°C; Short-term: -20°C | Minimizes rates of hydrolysis, elimination, and other degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light (Amber vial/darkness) | Prevents photochemical decomposition via radical pathways. |
| Container | Tightly sealed, inert glass | Ensures integrity and prevents contamination. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases | Avoids vigorous and hazardous reactions. |
Experimental Protocol: Purity Assessment by ¹H NMR
Regularly assessing the purity of this compound is a critical component of a robust storage protocol. The primary degradation product, the corresponding alcohol, can be readily identified by ¹H NMR spectroscopy.
Methodology:
-
Carefully extract a small aliquot (1-2 mg) of the stored compound under an inert atmosphere.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks for the benzylic proton of the starting material and the benzylic proton of the alcohol byproduct. The chemical shifts will differ, allowing for quantification of the degradation.
Conclusion
The stringent storage conditions outlined in this guide are essential for preserving the chemical integrity of this compound. By controlling temperature, atmosphere, and light exposure, and by adhering to proper handling protocols, researchers can ensure the reliability of this critical reagent in their synthetic endeavors. The principles of chemical reactivity and degradation discussed herein provide the scientific rationale for these recommendations, empowering researchers to make informed decisions regarding the storage and handling of this and other sensitive chemical compounds.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Stereospecific Synthesis of Chiral Amines via Nucleophilic Substitution of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Abstract
Chiral amines are indispensable structural motifs in a vast range of pharmaceuticals, agrochemicals, and biologically active compounds, with approximately 40-45% of small molecule drugs containing these vital fragments.[1] Their synthesis remains a cornerstone of medicinal and process chemistry. This application note provides a comprehensive guide to the synthesis of enantiomerically enriched amines using 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene as a key electrophilic building block. We will detail the mechanistic rationale, provide a robust, step-by-step protocol for a stereospecific nucleophilic substitution reaction, and discuss the critical role of the resulting products, such as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, as key intermediates in the development of novel therapeutics, including painkillers.[2]
Introduction: The Strategic Importance of Chiral Amines
The biological activity of many pharmaceuticals is intrinsically linked to the specific stereochemistry of their constituent chiral centers. Chiral amines, in particular, are prevalent due to their ability to form key hydrogen bonds and electrostatic interactions with biological targets.[3] Consequently, the development of efficient and stereocontrolled methods for their synthesis is of paramount importance to the drug development industry.[4][5]
While methods such as asymmetric hydrogenation and biocatalysis are powerful, the use of chiral building blocks in nucleophilic substitution reactions offers a direct, reliable, and often highly scalable route to complex amine targets.[6][7] This guide focuses on the utility of this compound, a specialized benzylic bromide, for this purpose. The two trifluoromethyl (CF₃) groups on the phenyl ring are strongly electron-withdrawing, which significantly influences the reagent's reactivity and imparts unique properties of stability and lipophilicity to the final product, features often sought in modern drug candidates.[8]
Mechanistic Rationale and Stereochemical Control
The reaction between this compound and an amine nucleophile proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9]
Causality behind the Sₙ2 Pathway:
-
Substrate: The electrophile is a secondary benzylic halide. While secondary halides can sometimes undergo Sₙ1 reactions, the powerful electron-withdrawing nature of the two CF₃ groups destabilizes the formation of a positive charge on the benzylic carbon (a carbocation intermediate), thus strongly disfavoring an Sₙ1 pathway.[8]
-
Nucleophile: Primary and secondary amines are effective nucleophiles, capable of initiating the backside attack characteristic of an Sₙ2 reaction.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the displacement.
A critical consequence of the Sₙ2 mechanism is the inversion of stereochemistry at the chiral center. If the starting material is the (R)-enantiomer of the bromide, the resulting amine product will be the (S)-enantiomer, and vice versa. This stereospecificity is the foundation of the protocol's ability to produce an enantiomerically pure product, provided the starting material is itself enantiopure.
Figure 1: Sₙ2 mechanism showing inversion of configuration.
Experimental Protocol
This protocol provides a general method for the N-alkylation of primary and secondary amines. Researchers should note that optimal reaction times and temperatures may vary depending on the nucleophilicity and steric bulk of the specific amine used.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| (R)-1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | >98% e.e. | Sigma-Aldrich, etc | Or the (S)-enantiomer for the opposite product |
| Amine Nucleophile (e.g., Benzylamine) | Anhydrous, >99% | Acros, etc. | Must be free of water |
| Acetonitrile (CH₃CN) | Anhydrous | Fisher Scientific | A polar aprotic solvent is essential |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | TCI Chemicals | Non-nucleophilic base (optional scavenger) |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For aqueous wash |
| Brine (Saturated NaCl solution) | ACS Grade | - | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic layer |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene (1.0 eq, e.g., 1.00 g, 3.11 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration, e.g., 30 mL). Stir the solution until the bromide is fully dissolved.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq, e.g., 0.40 g, 3.74 mmol). If the amine is an HCl salt, add a non-nucleophilic base like DIPEA (2.5 eq) to free the amine in situ.
-
Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours. For less reactive amines, gentle heating to 40-50 °C may be required.
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Re-dissolve the residue in diethyl ether (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral amine.
-
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Workflow and Expected Results
The entire process, from setup to analysis, follows a logical and reproducible sequence.
Figure 2: General experimental workflow for chiral amine synthesis.
Representative Data
The following table illustrates the expected outcomes for the reaction with various amine nucleophiles. The stereospecificity of the Sₙ2 reaction should lead to high enantiomeric excess, assuming an enantiopure starting bromide.
| Amine Nucleophile | Product | Expected Yield | Expected e.e. (%) | Notes |
| Ammonia (aq.) | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 70-85% | >98% | Primary amine synthesis. Requires careful control of stoichiometry. |
| Benzylamine | N-Benzyl-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine | 85-95% | >98% | Clean and efficient reaction. |
| Morpholine | 4-(1-(3,5-Bis(trifluoromethyl)phenyl)ethyl)morpholine | 90-98% | >98% | Highly nucleophilic secondary amine. |
| Aniline | N-(1-(3,5-Bis(trifluoromethyl)phenyl)ethyl)aniline | 60-75% | >98% | Less nucleophilic; may require gentle heating. |
Application in Drug Development: A Case Study
The products derived from this protocol are of significant interest to the pharmaceutical industry. A prominent example is (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine , which is the amine analog of the starting material's ketone precursor. This specific chiral amine is a crucial intermediate in the synthesis of selective tetrodotoxin-sensitive (TTX-S) sodium channel blockers, which are being investigated as next-generation, non-opioid painkillers.[2] The ability to efficiently synthesize this and related chiral amines in high enantiopurity is therefore a critical enabling step in the development of these advanced therapeutics.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Bermejo, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Bermejo, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]
-
Scott, J.P., et al. (2010). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]
-
Various Authors. (2021). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]
-
Wang, J., et al. (2022). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. [Link]
-
Sharma, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). [Link]
-
Wang, D., et al. (2017). Stereospecific Nucleophilic Substitution of Enantioenriched Tertiary Benzylic Amines via in Situ Activation with Benzyne. Organic Letters. [Link]
-
Conrad, J., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health (NIH). [Link]
-
Li, H., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. National Institutes of Health (NIH). [Link]
-
Lee, I., et al. (2001). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]
-
Pablo, Ó., et al. (2018). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ResearchGate. [Link]
-
Wu, Y., & Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. [Link]
-
Hunt, I. Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
Gommermann, N., & Knochel, P. (2006). Preparation of Functionalized Primary Chiral Amines and Amides via an Enantioselective Three‐Component Synthesis of Propargylamines. Sci-Hub. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
ChemBeast. Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. ChemBeast. [Link]
-
ChemBK. (R)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene. ChemBK. [Link]
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- 9. researchgate.net [researchgate.net]
The Lynchpin in Modern Drug Discovery: Applications of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene in Medicinal Chemistry
In the intricate landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the 3,5-bis(trifluoromethyl)phenyl group has emerged as a "privileged" scaffold, prized for its ability to enhance metabolic stability and receptor binding affinity. This guide provides an in-depth exploration of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene, a key reagent that serves as a linchpin in the synthesis of advanced therapeutic agents, most notably in the development of neurokinin-1 (NK-1) receptor antagonists.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the applications of this versatile building block, complete with detailed protocols and mechanistic insights to empower your research endeavors.
Part 1: Unveiling the Potential of this compound
Physicochemical Properties and Strategic Importance
This compound is a substituted aromatic compound whose utility in medicinal chemistry is underscored by its unique combination of a reactive bromoethyl group and the electronically distinct 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl (CF3) groups are potent electron-withdrawing groups that significantly impact the molecule's properties.[1] The presence of these fluorine-rich substituents often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
| Property | Value |
| Molecular Formula | C10H7BrF6 |
| Molecular Weight | 321.06 g/mol |
| CAS Number | 160376-84-1 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 237 °C |
Data sourced from PubChem CID 12947397[2]
The strategic placement of the two trifluoromethyl groups at the 3 and 5 positions of the benzene ring creates a unique electronic and steric environment. This substitution pattern is a recurring motif in a multitude of high-affinity ligands for various biological targets.[3]
The Reactive Hub: The Bromoethyl Group
The synthetic versatility of this compound stems from the reactivity of the benzylic bromide. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making this compound an excellent electrophile for forging new carbon-heteroatom and carbon-carbon bonds. This reactivity is the cornerstone of its application in the construction of complex molecular architectures.
Caption: Nucleophilic substitution at the benzylic carbon.
Part 2: A Cornerstone in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists
The most prominent application of this compound lies in the synthesis of neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P.[4] Antagonism of this receptor has proven to be a valuable therapeutic strategy for a range of conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and certain types of cancer.[3][4]
The 3,5-Bis(trifluoromethyl)phenyl Pharmacophore
A vast number of potent and selective non-peptide NK-1 receptor antagonists share a common structural feature: the 3,5-bis(trifluoromethyl)benzyl moiety.[3][4][5] This group is crucial for high-affinity binding to the NK-1 receptor. It is believed to engage in favorable hydrophobic and electrostatic interactions within a specific pocket of the receptor. This compound provides an efficient means of introducing this critical pharmacophore into a variety of molecular scaffolds.
Caption: General synthetic workflow for NK-1 antagonists.
Detailed Synthetic Protocol: Synthesis of a Piperidine-Based NK-1 Receptor Antagonist
The following protocol is a representative example of how this compound can be utilized in the synthesis of a potent NK-1 receptor antagonist. This procedure is based on established synthetic routes for this class of compounds.[6]
Reaction Scheme:
(Image of the chemical reaction scheme for the synthesis of a piperidine-based NK-1 receptor antagonist, showing the reaction of this compound with a piperidine derivative)
Materials and Reagents:
-
This compound
-
(2R)-2-(4-fluoro-2-methylphenyl)-4-piperidinone
-
Triethylamine
-
Ethyl acetate
-
N-acetylpiperazine
-
28% w/w racemic malic acid solution
-
Acetonitrile
-
Sodium triacetoxyborohydride
-
Formic acid
-
20% w/w sodium chloride solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Coupling Reaction:
-
To a solution of (2R)-2-(4-fluoro-2-methylphenyl)-4-piperidinone in ethyl acetate, add {(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}methylcarbamic chloride.
-
Add triethylamine and heat the mixture to reflux for 18 hours.
-
Cool the resulting slurry to 20°C and add N-acetylpiperazine.
-
Stir the reaction mixture for 30 minutes at 20°C.
-
Add 28% w/w racemic malic acid solution.
-
-
Reductive Amination:
-
In a separate flask, add (8aS)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one – (2S)-(acetyloxy)(phenyl)ethanoic acid to acetonitrile, followed by triethylamine. Stir for 30 minutes at 20°C.
-
Add sodium triacetoxyborohydride and cool to 10°C.
-
Slowly add formic acid, maintaining the temperature below 15°C.
-
Add the solution of the product from the coupling reaction in ethyl acetate.
-
Stir the reaction for 16 hours at 20°C.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and 20% w/w sodium chloride solution.
-
Separate the organic layer and wash with additional sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Characterization:
The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in the Synthesis of Carbohydrate-Based NK-1 Receptor Antagonists with Anticancer Activity
Recent research has expanded the application of the 3,5-bis(trifluoromethyl)benzyl moiety to the development of carbohydrate-based NK-1 receptor antagonists.[4] These novel compounds have demonstrated promising broad-spectrum anticancer activity.[4] The synthesis of these molecules also relies on the introduction of the key pharmacophore, which can be achieved using derivatives of this compound.
The general strategy involves the glycosylation of a suitably protected carbohydrate with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol, which can be prepared from the title compound.[4] This is followed by further synthetic manipulations to install the second aromatic fragment and deprotection to yield the final product.
Part 3: Structure-Activity Relationship (SAR) Insights
The extensive research into NK-1 receptor antagonists has provided valuable insights into the structure-activity relationships of this class of compounds.
| Modification | Effect on Activity |
| Core Scaffold | 6-membered heterocyclic rings are generally preferred over 5-membered rings.[5] |
| Stereochemistry of the benzylic carbon | The (R)-configuration is often crucial for high-affinity binding. |
| Second Aromatic Group | The nature and substitution pattern of the second aromatic ring significantly impact potency and selectivity. |
| Linker between the two aromatic moieties | The length and rigidity of the linker are critical for optimal orientation of the pharmacophores within the receptor binding pocket. |
Part 4: Troubleshooting and Safety Precautions
Common Synthetic Challenges
-
Low Yields in Coupling Reactions: Ensure anhydrous conditions and the use of a suitable base and solvent. The reaction temperature and time may also need optimization.
-
Side Reactions: The bromoethyl group can undergo elimination reactions under strongly basic conditions. Careful selection of the base and reaction temperature is crucial.
-
Purification Difficulties: The presence of the highly fluorinated moiety can sometimes make purification by chromatography challenging. Experiment with different solvent systems and consider reverse-phase chromatography if necessary.
Safe Handling and Storage
This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and can cause severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Potent NK1 Receptor Antagonists: Synthesis and Antagonistic Activity of Various Heterocycles With an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl Substituent. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. PMC. [Link]
-
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene. PubChem. [Link]
-
Neurokinin 1 (NK1) receptor antagonist. New Drug Approvals. [Link]
- Process for preparation of caspofungin acetate and intermediates.
-
Design of Novel Neurokinin 1 Receptor Antagonists Based on Conformationally Constrained Aromatic Amino Acids and Discovery of a. KU Leuven. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
The first echinocandin: caspofungin. PubMed. [Link]
-
NK1 RECEPTOR BINDING OF A FEW LOW MOLECULAR WEIGHT 3,5-BIS(TRIFLUOROMETHYL)BENZENE DERIVATIVES. ResearchGate. [Link]
-
An easier way to synthesize new drug candidates. MIT News. [Link]
- Caspofungin synthesis method and intermediate thereof.
-
Caspofungin: the first agent available in the echinocandin class of antifungals. PMC. [Link]
- Purification of caspofungin intermediates.
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- 3. researchgate.net [researchgate.net]
- 4. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Application Notes & Protocols: 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene as a Premier Building Block for Complex Synthesis
Introduction: Unveiling a Powerhouse Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, when strategically placed on an aromatic ring, is renowned for enhancing crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.
This guide focuses on 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene , a highly versatile and reactive building block. Its structure is distinguished by two key features:
-
A secondary benzylic bromide , which serves as an excellent leaving group in nucleophilic substitution reactions.
-
A 3,5-bis(trifluoromethyl)phenyl ring , whose strong, meta-disposed electron-withdrawing groups profoundly influence the reactivity at the benzylic position.
This unique combination of features makes this compound an exceptionally valuable precursor for introducing the 1-(3,5-bis(trifluoromethyl)phenyl)ethyl scaffold. This moiety is a critical component in advanced pharmaceutical agents, most notably in the structure of Aprepitant , a neurokinin-1 (NK-1) receptor antagonist used for the management of chemotherapy-induced nausea and vomiting.[1] These application notes will provide detailed protocols and the underlying chemical principles for leveraging this reagent in key synthetic transformations.
| Compound Profile | |
| IUPAC Name | This compound[2] |
| Synonyms | 3,5-Bis(trifluoromethyl)-alpha-methylbenzyl bromide[3] |
| CAS Number | 160376-84-1[3] |
| Molecular Formula | C₁₀H₇BrF₆[3] |
| Molecular Weight | 321.06 g/mol [2] |
Core Application: Nucleophilic Substitution at the Benzylic Center
The primary utility of this compound lies in its role as a potent electrophile in nucleophilic substitution reactions. The benzylic carbon is activated towards nucleophilic attack, and the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.
Causality Behind Mechanistic Choices:
-
Sₙ1 Pathway: The two electron-withdrawing -CF₃ groups, while destabilizing to an adjacent positive charge via induction, allow the phenyl ring to stabilize the benzylic carbocation through resonance. This stabilization makes the formation of a planar carbocation intermediate feasible, particularly with weaker nucleophiles or in polar protic solvents. This pathway leads to racemization if a chiral starting material is used.
-
Sₙ2 Pathway: This pathway is favored by the use of strong, sterically unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO). The reaction proceeds with an inversion of stereochemistry. Given the secondary nature of the benzylic carbon, the Sₙ2 pathway is highly competitive and often preferred for achieving stereochemical control.
Caption: Sₙ1 reaction pathway showing the formation of a stable carbocation.
Protocol 2.1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5] This protocol details the synthesis of a generic ether from this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alcohol (R-OH, e.g., ethanol, isopropanol, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add the desired alcohol (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Substitution Reaction: Cool the alkoxide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Data Presentation: Representative Ether Synthesis
| Entry | Alcohol (R-OH) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Ethanol | NaH | DMF | RT | 6 | >90% |
| 2 | Isopropanol | NaH | DMF | RT | 8 | >85% |
| 3 | Phenol | K₂CO₃ | Acetonitrile | 80 | 12 | >80% |
| 4 | Benzyl Alcohol | NaH | THF | RT | 6 | >90% |
Protocol 2.2: Synthesis of Racemic 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine
The amine derivative of this building block is a crucial intermediate for pharmaceuticals.[6][7][8] While enzymatic methods are often used to produce the chiral amine directly from the ketone, a classical approach from the bromide involves substitution with an ammonia equivalent. This protocol uses sodium azide followed by reduction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Lithium aluminum hydride (LiAlH₄, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Azide Formation (Sₙ2): In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) and heat the mixture to 50-60 °C. Caution: Sodium azide is highly toxic.
-
Stir for 6-18 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and carefully concentrate in vacuo. Do not heat the crude azide extensively. The intermediate azide is used directly in the next step.
-
Reduction to Amine: Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C in a separate flame-dried flask under Argon.
-
Dissolve the crude azide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction and gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up (Fieser): Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate. The crude product can be purified by acid-base extraction or column chromatography to yield the racemic amine.
Application in Organometallic Chemistry
Protocol 3.1: Formation of a Grignard Reagent for C-C Bond Formation
The benzylic bromide can be converted into a Grignard reagent, transforming the electrophilic benzylic carbon into a potent nucleophile. This enables the formation of new carbon-carbon bonds by reaction with various electrophiles.
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Materials:
-
Magnesium (Mg) turnings (1.5 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (a single crystal)
-
Electrophile (e.g., dry acetone, 1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (Argon).
-
Place the magnesium turnings (1.5 eq) and a crystal of iodine in the flask. Gently heat the flask with a heat gun until violet iodine vapors are observed, then cool to room temperature. This step activates the magnesium surface.
-
Grignard Formation: Add anhydrous ether to the flask to cover the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous ether and add it to the addition funnel.
-
Add a small portion (~10%) of the bromide solution to the magnesium slurry. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the organometallic reagent.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of the electrophile (e.g., dry acetone, 1.0 eq) in anhydrous ether dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol product, which can be purified by chromatography.
References
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI. Available at: [Link]
-
Efficient biosynthesis of ( R )− 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine with self-assembled dual-enzyme clusters. PlumX Metrics. Available at: [Link]
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. National Institutes of Health (NIH). Available at: [Link]
-
Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. Professor Dave Explains via YouTube. Available at: [Link]
-
The Importance of 3,5-Bis(trifluoromethyl)phenol in the Chemical Industry. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
(2R,3S)-2-(1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy-3-(4-fluorophenyl)morpholine. Autech Industry Co.,Limited. Available at: [Link]
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Institutes of Health (NIH). Available at: [Link]
-
Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. Watson International Ltd.. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
- 1. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]
- 2. This compound | C10H7BrF6 | CID 12947397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. PlumX [plu.mx]
- 8. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Utility of the Grignard Reagent from 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Introduction: The Strategic Importance of a Fluorinated Grignard Reagent
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This reaction facilitates a polarity reversal ("umpolung") of an electrophilic carbon in an organohalide to a nucleophilic carbon in an organomagnesium species.[2][3] The subject of this guide, the Grignard reagent derived from 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene, is of particular interest to researchers in medicinal chemistry and materials science.
The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore, strategically incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5] Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] This specific substrate is a secondary benzylic bromide, a class of compounds known for high reactivity, which presents both opportunities for facile Grignard formation and challenges related to competing side reactions.[6][7]
This document provides a comprehensive guide to the synthesis and application of this valuable reagent, detailing not just the procedural steps but the underlying chemical principles, troubleshooting insights, and safety considerations essential for successful and reproducible outcomes.
Pillar 1: Mechanistic Insights and Key Scientific Principles
The Formation of a Benzylic Grignard Reagent
The synthesis of a Grignard reagent occurs on the surface of magnesium metal through a radical mechanism. An electron is transferred from the magnesium to the antibonding orbital of the C-Br bond of the organohalide, leading to its cleavage and the formation of an organic radical and a magnesium halide radical. These species then rapidly combine.[2] Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are crucial as they coordinate to the magnesium center, stabilizing the resulting organomagnesium complex and preventing its aggregation.[3][8]
The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the aromatic ring significantly influences the reaction. While these groups can accelerate magnesium-halogen exchange on an aryl ring, their effect on a benzylic system primarily impacts the stability and subsequent reactivity of the formed Grignard reagent.[9]
Diagram: General Mechanism of Formation and Reaction
Caption: Mechanism of Grignard reagent formation and subsequent reaction.
Critical Challenge: Competing Side Reactions
The high reactivity of benzylic halides makes them prone to side reactions, primarily Wurtz-type homocoupling. This occurs when a newly formed Grignard molecule (R-MgX) reacts with a molecule of the starting halide (R-X) to form a dimer (R-R).[10][11] This side reaction is a significant cause of reduced yields and can be mitigated through careful control of reaction conditions.[7][10]
Caption: Competing desired and side reaction pathways.
Pillar 2: Self-Validating Experimental Protocols
This section provides a detailed, step-by-step methodology. The protocol is designed to be self-validating by including checkpoints and observational cues that confirm the reaction is proceeding as expected.
Materials & Reagents
| Reagent | CAS No. | Grade/Purity | Supplier Suggestion | Notes |
| This compound | 160376-84-1 | >97% | Major Supplier | Store under inert gas, away from moisture. |
| Magnesium Turnings | 7439-95-4 | Grignard Grade | Major Supplier | Must be fresh and not heavily oxidized. |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, >99.9% | Major Supplier | Freshly distilled from Na/benzophenone or from a solvent purification system. |
| Iodine | 7553-56-2 | Crystal, ACS Grade | Major Supplier | Used as an activator. |
| 1,2-Dibromoethane (optional activator) | 106-93-4 | >99% | Major Supplier | Use with caution. |
| Benzaldehyde (Example Electrophile) | 100-52-7 | >99%, Reagent Grade | Major Supplier | Freshly distilled to remove benzoic acid. |
| Saturated Ammonium Chloride (aq. solution) | 12125-02-9 | - | - | For reaction quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Major Supplier | For drying organic layers. |
Protocol Part A: Formation of the Grignard Reagent
Safety First: This procedure must be conducted in a fume hood under a strictly inert atmosphere (dry Argon or Nitrogen). All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) to exclude moisture, which rapidly quenches Grignard reagents.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, a rubber septum, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation (Critical Step):
-
Place magnesium turnings (1.2 equivalents) into the cooled flask.
-
Add a single small crystal of iodine.
-
Rationale: The magnesium surface is passivated by a thin layer of magnesium oxide, which inhibits the reaction.[12] Iodine and other activators react with the magnesium to expose a fresh, reactive metal surface.[13] Mechanical methods like dry stirring under argon can also be effective.[13][14]
-
-
Initiation:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF (to make a ~0.5 M solution) in the dropping funnel.
-
Add ~10% of this solution to the magnesium turnings.
-
Validation Checkpoint: The reaction has initiated when the brown color of the iodine fades and the solvent becomes cloudy and may begin to gently reflux without external heating. If initiation does not occur, gently warm the flask with a heat gun or add a few drops of 1,2-dibromoethane. Observation of ethylene bubbles confirms activation.[12]
-
-
Formation:
-
Once initiated, add the remaining bromide solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux. Use a water bath for cooling if the reaction becomes too vigorous.
-
Rationale: Slow, dropwise addition maintains a low concentration of the starting bromide, minimizing the rate of the bimolecular Wurtz coupling side reaction.[10]
-
After the addition is complete, stir the resulting dark grey/brown solution at room temperature for 1-2 hours to ensure complete consumption of the starting material.
-
Protocol Part B: Reaction with Benzaldehyde
-
Addition of Electrophile:
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Dissolve benzaldehyde (1.0 equivalent) in a small volume of anhydrous THF.
-
Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction is expected. Maintain the temperature below 10°C during the addition.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Validation Checkpoint: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of benzaldehyde.
-
Protocol Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.
-
Rationale: Saturated NH₄Cl is a mild proton source that effectively hydrolyzes the magnesium alkoxide product while buffering the solution, preventing potential side reactions that can occur under strongly acidic or basic conditions.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final alcohol product.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
Pillar 3: Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Expert Solution(s) |
| Failure to Initiate | 1. Wet glassware or solvent. 2. Passivated (oxidized) magnesium surface. | 1. Ensure all components are scrupulously dry. Use freshly opened anhydrous solvent or solvent from a purification system. 2. Crush some Mg turnings with a glass rod in situ under argon. Add 1-2 drops of 1,2-dibromoethane.[12] Gently warm a single spot with a heat gun. |
| Low Yield of Desired Product | 1. Significant Wurtz coupling. 2. Incomplete reaction. 3. Premature quenching by moisture or acidic impurities. | 1. Decrease the concentration of the starting bromide solution (~0.3-0.5 M). Slow the rate of addition significantly.[10] 2. Increase the post-addition stir time. 3. Verify the purity of the electrophile (e.g., distill aldehydes). |
| Formation of a Thick Precipitate/Slurry | The Grignard reagent or its magnesium halide byproducts may have limited solubility in THF, especially at lower temperatures. This is not uncommon for benzylic Grignards.[7] | This is often not indicative of failure. Ensure vigorous stirring to maintain a homogenous suspension. If necessary, add a small amount of additional anhydrous THF to improve fluidity before adding the electrophile. |
References
- Laconde, G., et al. (2013). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Chemistry Stack Exchange. (2021).
- Roberts, J. D., & Whitesides, G. M. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society.
- LookChem. (n.d.).
- Roberts, J. D., & Whitesides, G. M. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. SciSpace.
- ResearchGate. (2013).
- Coles, S. J., et al. (2000).
- ResearchGate. (n.d.).
- ECHEMI. (n.d.).
- The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. (n.d.). Chemenu.
- NIH. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. PMC.
- Whitesides, G. M., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. The Configurational Stability of Primary Grignard Reagents. Structure and Medium Effects. Journal of the American Chemical Society.
- BenchChem. (n.d.). side-by-side reaction comparison of substituted benzylmagnesium bromides.
- Seyferth, D. (2009). The Grignard Reagents.
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- UW-Madison Department of Chemistry. (n.d.). Formation and reaction of a Grignard reagent.
- ResearchGate. (n.d.). Representative examples of trifluoromethyl phenyl-containing approved drugs.
- Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
- PubChem. (n.d.). This compound.
- Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G. Myers Research Group.
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Billard, T. (2024).
- BenchChem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- Reddit. (n.d.). Grignard reaction solidified. r/Chempros.
Sources
- 1. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
The Strategic Utility of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene in Asymmetric Synthesis: Pathways to Chiral Trifluoromethylated Building Blocks
Introduction: A Privileged Scaffold in Medicinal Chemistry
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene has emerged as a pivotal starting material in the synthesis of high-value, chiral molecules, most notably as a key precursor to the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. The 3,5-bis(trifluoromethyl)phenyl moiety imparts unique properties to drug candidates, including enhanced metabolic stability and increased binding affinity, by virtue of the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl groups. The chiral center at the ethyl bridge is a critical determinant of biological activity, making its stereocontrolled synthesis a subject of significant interest to researchers in drug development and process chemistry.
This comprehensive guide provides an in-depth exploration of the application of this compound in asymmetric synthesis. While direct asymmetric substitution on this substrate is challenging, this document will detail both the prevalent indirect enzymatic and chemo-catalytic routes from a common precursor, and propose a robust, generalized protocol for direct asymmetric nucleophilic substitution, drawing upon established methodologies for analogous benzylic halides.
The Precursor Landscape: Indirect Routes to Chiral Amines and Alcohols
The primary application of this compound lies in its conceptual relationship to the chiral amine, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a cornerstone in the synthesis of Aprepitant. However, the most industrially viable and stereoselective methods to access this amine, and the corresponding chiral alcohol, commence from the ketone, 3',5'-bis(trifluoromethyl)acetophenone. Understanding these established routes provides essential context for the utility of the bromo-analogue.
Biocatalytic Asymmetric Amination: The Power of Transaminases
One of the most efficient and enantioselective methods for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is through the use of ω-transaminase (ω-TA) enzymes. These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a ketone substrate, creating a chiral amine with exceptional enantiopurity.
A bienzyme cascade system, employing an R-selective ω-transaminase (such as ATA117) and an alcohol dehydrogenase (ADH), has been shown to be particularly effective. The ADH serves to shift the reaction equilibrium towards the product by removing the acetone byproduct.[1] This enzymatic approach offers high yields (>99%) and outstanding enantiomeric excess (>99.9% ee).[1]
Sources
Derivatization of amines with 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene for chiral HPLC
An In-Depth Guide to the Chiral Derivatization of Amines with 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene for High-Performance Liquid Chromatography (HPLC) Analysis
Authored by a Senior Application Scientist
This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the indirect chiral separation of primary and secondary amines. We will delve into the derivatization of enantiomeric amines using the chiral reagent this compound, converting them into diastereomeric pairs amenable to separation on standard achiral HPLC systems. This guide is built upon established chemical principles and provides a robust, field-tested protocol designed for immediate application.
The Foundational Principle: Why Derivatization is a Powerful Tool in Chiral Analysis
The separation of enantiomers is a critical task in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] While direct separation on chiral stationary phases (CSPs) is a common approach, an alternative and highly effective strategy is indirect separation. This involves a pre-column derivatization step where the enantiomeric analyte is reacted with an enantiomerically pure chiral derivatizing agent (CDA).[2]
This reaction transforms the pair of enantiomers, which are otherwise indistinguishable in an achiral environment, into a pair of diastereomers.[3][4] Diastereomers possess different physical and chemical properties, allowing them to be separated using conventional, and often more robust, achiral reversed-phase HPLC columns.[2][3] Furthermore, the derivatization process often introduces a chromophore or fluorophore, significantly enhancing the detectability of the analyte.[5]
The Reagent of Choice: this compound
This compound is an excellent chiral derivatizing agent for primary and secondary amines for several strategic reasons.
-
Formation of Diastereomers: The reagent possesses a chiral center at the carbon atom bonded to the bromine. When a single enantiomer of this reagent reacts with a racemic amine, it forms two distinct diastereomers.
-
Enhanced Chromatographic Resolution: The two trifluoromethyl (CF₃) groups are highly electronegative and sterically bulky. This structural feature exaggerates the differences in the three-dimensional conformation of the resulting diastereomers. These amplified steric and electronic differences lead to more distinct interactions with the stationary phase, resulting in superior chromatographic separation.
-
Strong UV Absorbance: The aromatic benzene ring acts as a strong chromophore, making the resulting derivatives easily detectable by standard UV-Vis HPLC detectors, typically at wavelengths around 254 nm.
Chemical Properties of the Reagent:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrF₆[6] |
| Molecular Weight | 321.06 g/mol [6] |
| Appearance | Typically a liquid |
| CAS Number | 160376-84-1[6] |
The Underlying Chemistry: A Nucleophilic Substitution Reaction
The derivatization of an amine with this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.
Mechanism:
-
The nitrogen atom of the primary or secondary amine, with its lone pair of electrons, acts as a nucleophile.[7]
-
It attacks the electrophilic carbon atom that is bonded to the bromine atom on the derivatizing reagent.
-
Simultaneously, the bromide ion is displaced as a leaving group.
-
This reaction forms a new carbon-nitrogen bond, creating the diastereomeric derivative.
-
A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial in this process. Its role is to scavenge the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the analyte amine, which would render it non-nucleophilic and halt the reaction.[8]
Caption: The Sₙ2 reaction pathway for amine derivatization.
Detailed Application Protocol
This protocol is a robust starting point. Optimization of reaction time, temperature, and reagent ratios may be necessary depending on the specific amine analyte.
Required Materials and Reagents
-
Analyte: A solution of the chiral primary or secondary amine in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Derivatizing Reagent: this compound. Prepare a 5 mg/mL solution in Acetonitrile.
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Prepare a 10% (v/v) solution in Acetonitrile.
-
Solvent: HPLC-grade Acetonitrile (ACN).
-
Reaction Vials: 1.5 mL glass autosampler vials with screw caps.
-
Heating System: A heating block or water bath capable of maintaining 60 °C.
-
HPLC System: An HPLC with a UV detector, autosampler, and a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Step-by-Step Derivatization Procedure
-
Aliquot the Analyte: In a 1.5 mL reaction vial, add 100 µL of the 1 mg/mL amine solution.
-
Causality: This provides a known amount of the analyte to react.
-
-
Add the Base: Add 20 µL of the 10% DIPEA solution to the vial and briefly vortex.
-
Causality: The base neutralizes the acidic HBr byproduct, ensuring the reaction proceeds to completion. DIPEA is preferred as it is a bulky, non-nucleophilic base that will not compete with the analyte.
-
-
Add the Derivatizing Reagent: Add 100 µL of the 5 mg/mL derivatizing reagent solution. This creates a molar excess of the reagent.
-
Causality: Using an excess of the derivatizing agent helps to drive the reaction to completion, ensuring all of the analyte is derivatized.
-
-
Reaction Incubation: Securely cap the vial and place it in a heating block at 60 °C for 45 minutes.
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction, increasing the reaction rate. 45 minutes is typically sufficient for complete derivatization of most simple amines.
-
-
Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature.
-
Sample Preparation for HPLC: Dilute the reaction mixture by adding 800 µL of Acetonitrile directly to the vial. Vortex thoroughly. The sample is now ready for injection.
-
Causality: Dilution brings the concentration of the derivatives into the linear range of the UV detector and ensures the sample is fully dissolved in a solvent compatible with the mobile phase.
-
Caption: Experimental workflow for amine derivatization.
HPLC Analysis Protocol
The goal is to separate the newly formed diastereomers. A standard reversed-phase C18 column is ideal for this purpose.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
-
Causality behind choices:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic derivatives.
-
Acidified Mobile Phase: The formic acid helps to ensure sharp, symmetrical peak shapes by protonating any residual silanol groups on the silica support.
-
Gradient Elution: The gradient from 50% to 95% organic solvent is a robust starting point to ensure the elution of the relatively nonpolar derivatives in a reasonable timeframe.
-
Interpreting the Results
Upon injection, you should observe a chromatogram with two distinct peaks corresponding to the two diastereomers. The enantiomeric excess (%ee) of your original amine sample can be calculated from the peak areas (Area 1 and Area 2) of the two diastereomeric peaks:
%ee = |(Area 1 - Area 2) / (Area 1 + Area 2)| x 100
For a successful separation, the resolution (Rs) between the two peaks should be greater than 1.5, which indicates baseline separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very small product peaks | 1. Incomplete reaction. 2. Degraded reagents. 3. Incorrect pH (base was not added). | 1. Increase reaction time or temperature (e.g., 60 min at 70°C). 2. Use fresh, high-purity reagents and solvents. 3. Ensure the base is added before the derivatizing agent. |
| Poor peak separation (Rs < 1.5) | 1. HPLC mobile phase is not optimized. 2. Flow rate is too high. | 1. Adjust the gradient. A shallower gradient often improves resolution. 2. Reduce the flow rate (e.g., to 0.8 mL/min). 3. Try a different organic modifier (e.g., Methanol instead of ACN). |
| Presence of extra, unexpected peaks | 1. Impurities in the original sample. 2. Side reactions from reactive functional groups. 3. Excess derivatizing reagent. | 1. Run a blank (all reagents minus the analyte) to identify reagent-related peaks. 2. Ensure the reaction vial is clean. 3. The peak for the excess reagent should elute late in the chromatogram. If it interferes, a simple liquid-liquid extraction cleanup step may be required. |
References
-
ResearchGate. (2013, December). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
National Institutes of Health (NIH). (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Available at: [Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
PubChem. This compound. Available at: [Link]
-
SpringerLink. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available at: [Link]
-
Shimadzu Corporation. Enantiomeric Separation of Flavor and Aroma Components Using a Supercritical Fluid Chromatograph. Available at: [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
Grokipedia. Chiral derivatizing agent. Available at: [Link]
-
PubMed. (2020, January 11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]
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- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C10H7BrF6 | CID 12947397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene Derivatives
Introduction: Unlocking Complex Architectures with Fluorinated Building Blocks
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] The focus of this guide is the application of this powerful methodology to a specific and increasingly important class of substrates: 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene derivatives.
The presence of two trifluoromethyl groups on the benzene ring imparts unique electronic properties and metabolic stability to the resulting molecules, making this scaffold a valuable building block in drug discovery and materials science.[5][6] However, the secondary benzylic nature of the bromide presents distinct challenges compared to more common aryl or vinyl halides, including a higher propensity for side reactions like β-hydride elimination.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully implementing the Suzuki coupling with this challenging yet rewarding substrate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into overcoming common obstacles.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][9][10][11] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative. This is often the rate-determining step, particularly for sp³-hybridized halides.[1][12] The choice of a sterically bulky and electron-rich phosphine ligand is crucial here to facilitate this step and stabilize the resulting Pd(II) intermediate.[2][4] For benzylic halides, this step typically proceeds with inversion of stereochemistry.[13]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center.[3][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple to form the desired product with a new carbon-carbon bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][9][11] This step generally retains the stereochemistry of the palladium complex.[11]
Sources
- 1. byjus.com [byjus.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) utilizing 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Introduction: The Strategic Importance of the 3,5-Bis(trifluoromethyl)phenethyl Moiety in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and receptor binding affinity. The 3,5-bis(trifluoromethyl)phenyl group, in particular, offers a unique combination of high lipophilicity and metabolic resistance, making it a privileged scaffold in the design of novel therapeutics. 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is a key building block that provides a direct route to introduce this valuable moiety. Its benzylic bromide is highly reactive towards nucleophilic substitution, making it an ideal reagent for the alkylation of amines, phenols, and other nucleophiles commonly found in API skeletons.
This guide provides an in-depth analysis of the application of this compound in the synthesis of APIs, with a specific focus on the preparation of a key intermediate for the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. Aprepitant is a widely used antiemetic agent for chemotherapy-induced nausea and vomiting. The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize this versatile reagent.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 160376-84-1 | |
| Molecular Formula | C₁₀H₇BrF₆ | |
| Molecular Weight | 321.06 g/mol | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in organic solvents; insoluble in water. | |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | |
| GHS Precautionary Statements | P210, P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.
Application in API Synthesis: Preparation of a Key Precursor for Aprepitant
Aprepitant's structure features a crucial ether linkage formed by the reaction of a morpholine derivative with a chiral alcohol derived from this compound. The following protocol details a representative N-alkylation reaction to form a key intermediate in the synthesis of Aprepitant.
Reaction Principle: Nucleophilic Substitution
The core of this synthetic step is a nucleophilic substitution reaction, likely proceeding through an Sₙ2 mechanism. The nitrogen atom of the morpholine derivative acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine. The two electron-withdrawing trifluoromethyl groups on the benzene ring enhance the electrophilicity of the benzylic carbon, facilitating the reaction. The stereochemistry at the benzylic carbon is critical for the final biological activity of Aprepitant and is controlled in earlier synthetic steps to yield the desired (R)-enantiomer of the starting bromo compound.
Diagram of the General Reaction Mechanism:
Caption: General Sₙ2 mechanism for N-alkylation.
Detailed Experimental Protocol: Synthesis of (±)-Trans-4-Benzyl-2-[2-(3,5-Bis-Trifluoromethylphenyl)-Ethoxy]-3-(4-Fluorophenyl)Morpholine
This protocol is adapted from established patent literature for the synthesis of a key Aprepitant intermediate.
Materials and Reagents:
-
(±)-N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-ol
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of an Aprepitant precursor.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry, four-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge sodium hydride (3.76 g) and anhydrous dimethyl sulfoxide (300 ml).
-
Activation: Heat the reaction mixture to approximately 70°C and stir for 2 hours.
-
Cooling: Cool the reaction solution to about 30°C.
-
Addition of Reactants: To the cooled solution, add a solution of (±)-N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-ol (30 g) dissolved in anhydrous dimethyl sulfoxide (60 ml). Subsequently, add a solution of this compound (50 g) dissolved in anhydrous dimethyl sulfoxide (60 ml).
-
Reaction: Stir the resulting reaction mixture for approximately 3 hours at 30°C. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up - Quenching: After the reaction is complete, carefully quench the reaction mixture by adding 450 ml of pre-cooled water, followed by the addition of 300 ml of toluene.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous phases. Extract the aqueous phase twice more with 300 ml of toluene each time.
-
Work-up - Washing: Combine all the organic layers and wash them three times with 300 ml of water each time.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (100 g). Filter off the drying agent and concentrate the filtrate completely at approximately 60°C under reduced pressure to afford the crude product.
Further Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Conclusion and Future Perspectives
This compound is a highly valuable and reactive intermediate for the synthesis of APIs. The protocol provided for the synthesis of a key Aprepitant precursor highlights its utility in forming crucial carbon-nitrogen bonds. The electron-withdrawing nature of the trifluoromethyl groups not only activates the benzylic position for nucleophilic substitution but also imparts desirable pharmacological properties to the final API. As the demand for metabolically robust and highly potent drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in drug discovery and development.
References
-
(R)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene - ChemBK. (n.d.). Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)bromobenzene. (2009, September 26). Fisher Scientific.
- 3,5-Bis(trifluoromethyl)phenol for Pharmaceutical Intermediates. (2026, January 21). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for the Alkylation of Amines with 1-(Bromomethyl)-2-(trifluoromethyl)benzene. (n.d.). BenchChem.
- US8133994B2 - Preparation of aprepitant - Google Patents. (n.d.).
-
This compound - Pharos. (n.d.). Retrieved January 22, 2026, from [Link]
-
Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
- CN103788082A - Preparation method of aprepitant III crystal form substance - Google Patents. (n.d.).
- US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents. (n.d.).
- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents. (n.d.).
-
Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair. (n.d.). Dalton Transactions. Retrieved January 22, 2026, from [Link]
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals.
- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. (2007). Organic Process Research & Development.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023).
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support center for 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve reaction yields and overcome common experimental challenges.
The unique structure of this compound, featuring a secondary benzylic bromide flanked by two powerful electron-withdrawing trifluoromethyl groups, presents both opportunities and challenges in synthetic chemistry. This guide will provide you with the necessary insights to harness its reactivity effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution on this compound with a primary or secondary amine, but I am observing low yields of the desired product and the formation of multiple side products. What is happening and how can I improve my yield?
Answer:
Low yields in nucleophilic substitution reactions with this substrate are often due to a competition between the desired substitution (SN2) and elimination (E2) pathways, as well as potential SN1 side reactions. The two trifluoromethyl groups strongly activate the benzylic position, making the benzylic proton more acidic and thus susceptible to elimination by a basic nucleophile.
Causality and Optimization Strategies:
-
Competition between SN2 and E2 Pathways: The strong electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the benzylic proton, making it prone to abstraction by basic nucleophiles, leading to the formation of a styrene derivative via an E2 mechanism. The secondary nature of the bromide also introduces steric hindrance, which can slow down the SN2 reaction and favor E2.[1][2]
-
Solution:
-
Choice of Base/Nucleophile: If your nucleophile is also a strong base, consider using a non-nucleophilic auxiliary base (e.g., a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine) in conjunction with a salt of your nucleophile (e.g., the hydrochloride salt of an amine). This separates the roles of the base and the nucleophile.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the SN2 pathway over E2. Start at 0 °C or even lower and slowly warm the reaction if necessary.
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can help to solvate the transition state of the SN2 reaction without promoting the formation of a carbocation intermediate that could lead to SN1 and E1 side reactions.
-
-
-
Potential for SN1 Pathway and Carbocation Rearrangement: While the secondary benzylic carbocation is stabilized by the phenyl ring, the strong electron-withdrawing trifluoromethyl groups can destabilize this intermediate, making a pure SN1 pathway less likely than for unsubstituted benzyl bromides. However, with weakly basic, highly nucleophilic reagents in polar protic solvents, an SN1 pathway may compete.
-
Solution:
-
Solvent: Avoid polar protic solvents like ethanol or methanol if you want to suppress the SN1 pathway.
-
Nucleophile Concentration: Maintain a high concentration of a strong nucleophile to favor the bimolecular SN2 reaction.
-
-
Workflow for Optimizing Nucleophilic Substitution:
Caption: Troubleshooting workflow for low yields in nucleophilic substitution.
Issue 2: Difficulty in Forming a Grignard Reagent and Low Yields in Subsequent Reactions
Question: I am trying to form a Grignard reagent from this compound, but the reaction is sluggish to initiate and gives a low yield of the desired Grignard reagent, leading to poor yields in my subsequent reactions. What are the potential problems?
Answer:
Forming a Grignard reagent from this secondary benzylic bromide can be challenging due to several competing side reactions. The primary issues are Wurtz-type coupling and the high reactivity of the formed Grignard reagent.
Causality and Optimization Strategies:
-
Wurtz-Type Coupling: The initially formed Grignard reagent is a potent nucleophile and can react with the starting benzylic bromide in an SN2-like fashion to form a homocoupled dimer. This is a common and often major side reaction with reactive halides like benzylic and allylic halides.[3][4]
-
Solution:
-
Slow Addition: Add the benzylic bromide very slowly to a suspension of activated magnesium. This maintains a low concentration of the starting halide, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Activated Magnesium: Ensure the magnesium turnings are highly activated. This can be achieved by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Solvent: While THF is generally a good solvent for Grignard formation, in some cases, diethyl ether can be used to slightly reduce the reactivity of the Grignard reagent and potentially minimize Wurtz coupling.
-
-
-
Reaction Initiation: The passivating oxide layer on the magnesium can prevent the reaction from starting.
-
Solution:
-
Activation: As mentioned above, activate the magnesium with iodine or 1,2-dibromoethane.
-
Mechanical Agitation: Gently crushing a piece of magnesium in the flask with a dry stirring rod can expose a fresh metal surface.
-
Exotherm: The initiation is often marked by a noticeable exotherm. Be prepared to cool the reaction vessel if the reaction becomes too vigorous.
-
-
Recommended Protocol for Grignard Reagent Formation:
| Parameter | Recommendation | Rationale |
| Glassware | Flame-dried under vacuum or oven-dried and assembled hot under an inert atmosphere (N₂ or Ar). | To ensure strictly anhydrous conditions.[4][5] |
| Magnesium | Use fresh, high-quality magnesium turnings. Activate with a small crystal of iodine or a few drops of 1,2-dibromoethane. | To remove the passivating oxide layer and ensure a reactive surface.[3] |
| Solvent | Anhydrous THF or diethyl ether. | Ethereal solvents are essential to stabilize the Grignard reagent. |
| Addition | Add a solution of this compound in anhydrous solvent dropwise to the magnesium suspension. | To maintain a low concentration of the starting material and minimize Wurtz coupling.[3] |
| Temperature | Maintain a gentle reflux during the addition. | The exotherm of the reaction should be sufficient to maintain reflux. External heating may be required to initiate the reaction. |
Frequently Asked Questions (FAQs)
Q1: Is this compound suitable for Suzuki-Miyaura cross-coupling reactions?
A1: Yes, but with important considerations. Suzuki-Miyaura coupling of secondary benzylic halides can be challenging. A common side reaction is β-hydride elimination from the organopalladium intermediate, which leads to the formation of a styrene derivative instead of the desired cross-coupled product.[6] The strong electron-withdrawing trifluoromethyl groups can influence the rate of oxidative addition and subsequent steps in the catalytic cycle.
To improve the yield of the desired Suzuki-Miyaura product:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over β-hydride elimination.
-
Catalyst Choice: Palladium precatalysts that readily form the active Pd(0) species are often more effective than traditional sources like Pd(PPh₃)₄.
-
Base and Solvent: The choice of base and solvent system is crucial and often needs to be optimized for the specific substrates. A common system is a carbonate or phosphate base in a solvent mixture like dioxane/water or toluene/ethanol/water.[7][8]
Q2: Can I perform a Sonogashira coupling with this benzylic bromide?
A2: Sonogashira coupling is typically performed with aryl or vinyl halides, and its application to sp³-hybridized carbons like benzylic bromides is less common and more challenging.[9][10] The mechanism of oxidative addition to a Pd(0) center is different for sp³ versus sp² carbons. While not a standard application, some success may be achieved under specific conditions.
Challenges and Potential Solutions:
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially in the presence of the copper co-catalyst.[11][12]
-
Catalyst System: A copper-free Sonogashira protocol might be more suitable to avoid Glaser coupling. The choice of palladium catalyst and ligand is critical and would likely require screening. Bulky, electron-rich ligands are a good starting point.[12]
-
Alternative Routes: It is often more reliable to perform the Sonogashira coupling with the corresponding aryl bromide, 1-bromo-3,5-bis(trifluoromethyl)benzene, and then introduce the ethyl group in a subsequent step if possible.
Q3: What about Heck reactions with this compound?
A3: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[13] While there are examples of Heck-type reactions with benzylic halides, they are not as common as with aryl or vinyl halides.[14][15][16] The reaction mechanism can involve radical intermediates, and the regioselectivity of the alkene insertion can be an issue. For this specific substrate, the strong electron-withdrawing groups may influence the stability of the intermediates. A nickel-catalyzed Heck-type reaction could be an alternative to palladium-based systems and has been shown to be effective for some benzylic chlorides.[14][15]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific application.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol is adapted from general procedures for the synthesis of Aprepitant intermediates, where similar electrophiles are used.[17]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DMF (0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Electrophile: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature and continue stirring.
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Decision Logic for Protocol Optimization:
Sources
- 1. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 14. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 16. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
Side products in 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene reactions
Technical Support Center: 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and valuable intermediate. Here, we address common experimental challenges, provide troubleshooting strategies based on mechanistic principles, and answer frequently asked questions to help you optimize your synthetic routes and minimize side product formation.
Troubleshooting Guide: Side Product Formation
This section addresses specific, common issues encountered during reactions with this compound.
Issue 1: My reaction yields a significant amount of an olefinic impurity, identified as 3,5-bis(trifluoromethyl)styrene.
-
Probable Cause: This is a classic case of competing elimination (E2 or E1) versus the desired nucleophilic substitution (SN2 or SN1) reaction. Benzylic halides are prone to elimination to form a stable, conjugated styrene system. The two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the benzene ring increase the acidity of the benzylic proton (the proton on the carbon bearing the bromine). This makes the proton more susceptible to abstraction by a base, favoring the E2 pathway.
-
E2 Mechanism: A basic nucleophile can abstract the acidic benzylic proton, leading to a concerted elimination of HBr. This is often the dominant pathway with strong, sterically hindered bases.
-
E1 Mechanism: While the benzylic carbocation is destabilized by the electron-withdrawing -CF3 groups, this pathway can still occur under solvolytic conditions with weakly basic, polar protic solvents.[1][2]
-
-
Recommended Solutions:
-
Choice of Nucleophile/Base: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), consider switching to a less basic, "softer" nucleophile (e.g., azide, cyanide, or a neutral amine).
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly favor the substitution pathway.
-
Use of a Non-Hindered Base: If a base is required, use a non-nucleophilic, sterically hindered base (like DBU or proton sponge) only if its purpose is to scavenge acid. If the nucleophile itself is basic, this may not be an option.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to favor the SN2 pathway over E2. These solvents solvate the cation but not the anion, increasing the nucleophile's reactivity.
-
Protocol 1: Minimizing Elimination Byproducts in Nucleophilic Substitution
-
Setup: Under an inert atmosphere (N2 or Argon), dissolve the nucleophile in anhydrous polar aprotic solvent (e.g., DMF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound in the same anhydrous solvent dropwise to the cooled nucleophile solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. Look for the disappearance of the starting material and the appearance of the desired product spot/peak versus the less polar styrene byproduct.
-
Workup: Once the reaction is complete, quench it with cold, saturated aqueous NH4Cl solution (for basic reactions) or water. Do not let the reaction warm to room temperature for an extended period if unreacted starting material remains.
-
Extraction & Purification: Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Purify the crude product via column chromatography, using a non-polar solvent system to effectively separate the desired product from the non-polar 3,5-bis(trifluoromethyl)styrene.
Issue 2: My crude product contains the alcohol 1-(1-hydroxyethyl)-3,5-bis(trifluoromethyl)benzene.
-
Probable Cause: This side product is the result of hydrolysis. Benzylic halides are highly susceptible to reaction with water, which can act as a nucleophile.[3] The presence of electron-withdrawing groups enhances the electrophilicity of the benzylic carbon, making it more reactive towards even weak nucleophiles like water.[4] This can happen if:
-
Solvents or reagents are not rigorously dried.
-
The reaction is quenched with water while a significant amount of the starting bromide is still present.
-
The reaction is performed in a protic, aqueous, or humid environment.
-
-
Recommended Solutions:
-
Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven before use and run the reaction under a positive pressure of an inert gas (N2 or Argon).
-
Reagent Purity: Ensure your nucleophile and any other reagents are anhydrous.
-
Careful Quenching: If possible, ensure the reaction has gone to completion before quenching with water. If the reaction is sluggish, consider a non-aqueous workup if the downstream process allows.
-
Frequently Asked Questions (FAQs)
Q1: What is the dominant reaction mechanism for this reagent with nucleophiles: SN1 or SN2?
A1: The mechanism is highly dependent on the reaction conditions.
-
SN2 is often favored: The benzylic carbon is sterically accessible (secondary), and the strong electron-withdrawing -CF3 groups make it highly electrophilic, which accelerates the backside attack by a nucleophile.
-
SN1 is disfavored: An SN1 reaction proceeds through a carbocation intermediate. The two -CF3 groups are powerful electron-withdrawing groups that would severely destabilize an adjacent positive charge on the benzylic carbon, making the formation of this carbocation energetically unfavorable.[1] Therefore, conditions that typically favor SN1 (polar protic solvents, weak nucleophiles) are more likely to result in solvolysis or elimination side products rather than a clean SN1 reaction.
Q2: How should I store this compound?
A2: Due to its reactivity and sensitivity to moisture, this reagent should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. It is often recommended to store it in a refrigerator (2-8 °C) to minimize decomposition over time.[5] Before use, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.
Q3: Can I use a strong base like sodium hydride (NaH) to deprotonate my nucleophile in the presence of this reagent?
A3: This is highly discouraged. Sodium hydride is a very strong, non-nucleophilic base. It will preferentially and rapidly cause E2 elimination of the this compound to form the corresponding styrene. It is much better to pre-form the salt of your nucleophile using NaH, quench any remaining NaH, and then add the solution of the benzylic bromide to the isolated nucleophile.
Data & Diagrams
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) | Rationale |
| Nucleophile | Weakly basic, high nucleophilicity (e.g., CN-, N3-, RSH) | Strongly basic, low nucleophilicity (e.g., t-BuOK, DBU) | Strong bases preferentially abstract the acidic benzylic proton. |
| Temperature | Low (≤ 0 °C) | High (≥ Room Temp) | Elimination has a higher activation energy and is favored entropically at higher temperatures. |
| Solvent | Polar Aprotic (DMF, DMSO, CH3CN) | Non-polar or Polar Protic with a strong base | Polar aprotic solvents enhance nucleophilicity for SN2. |
| Steric Hindrance | Unhindered Nucleophile | Sterically hindered nucleophile/base | Hindered reagents act as bases rather than nucleophiles as they cannot access the electrophilic carbon. |
Diagrams
// Reactants { rank=same; reactant [label=<
Nu-
+
this compound
>]; }
// Products sn2_product [label=<
SN2 Product (Desired)
];
e2_product [label=<
E2 Product (Side Product)
];
// Pathways reactant -> sn2_product [label=" S_N_2 Pathway \n (Favored by strong nucleophile, \n low temperature) "]; reactant -> e2_product [label=" E2 Pathway \n (Favored by strong base, \n high temperature) ", color="#EA4335"]; } DOT Caption: Competing SN2 and E2 reaction pathways.
References
- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
1-Bromo-3,5-bis(trifluoromethyl)benzene . PubChem, National Center for Biotechnology Information. [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide... The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation . Master Organic Chemistry. [Link]
-
This compound . Pharos. [Link]
-
Neufeldt, S. R., et al. (2016). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes . PubMed Central, National Institutes of Health. [Link]
-
Hunt, I. Ch 11 : Eliminations of benzylic systems . University of Calgary. [Link]
-
Karim, S. (2022). Effect of an electron withdrawing group in a benzyl cation . YouTube. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism . Master Organic Chemistry. [Link]
-
Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis . watson-int.com. [Link]
-
16.7: Nucleophilic Aromatic Substitution . (2022). Chemistry LibreTexts. [Link]
-
14.3: Elimination by the E1 Mechanism . (2022). Chemistry LibreTexts. [Link]
-
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene . Pharmaffiliates. [Link]
-
This compound . ANJI BIOSCIENCES. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 4. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Purification of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene Reaction Products
Welcome to the technical support center for the purification of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this electron-deficient and reactive benzylic bromide.
Introduction: The Chemistry of Purifying this compound
The synthesis of this compound, typically via radical bromination of 1-ethyl-3,5-bis(trifluoromethyl)benzene using reagents like N-bromosuccinimide (NBS), presents several purification challenges. The two strongly electron-withdrawing trifluoromethyl groups significantly influence the reactivity of the benzylic position, making the C-Br bond highly susceptible to nucleophilic substitution and elimination.[1] This inherent instability, coupled with the potential for side-products during the bromination reaction, necessitates carefully optimized purification strategies to obtain a product of high purity.
This guide provides practical, field-tested advice to help you identify and resolve common issues encountered during the purification of this valuable synthetic intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations and step-by-step solutions.
Problem 1: My crude reaction mixture is a dark, viscous oil, and my TLC shows multiple spots.
Potential Cause: This is a common observation and can be attributed to several factors, including the presence of unreacted starting material, over-brominated byproducts, elimination products, and colored impurities from the decomposition of the radical initiator or NBS.
Step-by-Step Solution:
-
Initial Work-up: Before attempting chromatographic purification, it's crucial to perform a thorough aqueous work-up.
-
Quench the reaction mixture with a solution of sodium thiosulfate to remove any remaining bromine.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure at a low temperature (<40 °C) to minimize degradation.
-
-
Impurity Identification (Pre-Chromatography):
-
Obtain a proton NMR (¹H NMR) of your crude product. This will give you a good indication of the major components present. Refer to the table below for expected chemical shifts.
-
Run a small-scale analytical TLC using different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to determine the optimal conditions for separation.
-
-
Flash Column Chromatography: This is the most effective method for separating the desired product from the various impurities.
Workflow for Flash Column Chromatography:
Purification Workflow Detailed Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes is generally effective. Start with 100% hexanes and gradually increase the polarity to 2-5% ethyl acetate in hexanes. The non-polar starting material and dibrominated byproduct will elute first, followed by the desired product. More polar impurities will remain on the column.
-
Monitoring: Monitor the fractions by TLC. The desired product should have an Rf value of approximately 0.3-0.4 in 5% ethyl acetate/hexanes.
-
Post-Chromatography: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Problem 2: My ¹H NMR spectrum shows a singlet at ~7.8 ppm, a quartet around 5.3 ppm, and a doublet around 2.1 ppm, but I also see other unexpected peaks.
Potential Cause: The expected peaks for your product are indeed a singlet for the aromatic proton, a quartet for the benzylic proton, and a doublet for the methyl protons. The unexpected peaks are likely due to common side-products of the benzylic bromination reaction.
¹H NMR Impurity Identification Table:
| Compound | Aromatic Protons (ppm) | Benzylic/Vinylic Protons (ppm) | Alkyl Protons (ppm) | Characteristic Splitting |
| Product: this compound | ~7.8 (s, 1H), ~7.9 (s, 2H) | ~5.3 (q, 1H, J = 6.8 Hz) | ~2.1 (d, 3H, J = 6.8 Hz) | Quartet and Doublet |
| Starting Material: 1-Ethyl-3,5-bis(trifluoromethyl)benzene | ~7.7 (s, 1H), ~7.8 (s, 2H) | ~2.8 (q, 2H, J = 7.6 Hz) | ~1.3 (t, 3H, J = 7.6 Hz) | Quartet and Triplet |
| Dibrominated Product: 1-(1,1-Dibromoethyl)-3,5-bis(trifluoromethyl)benzene | ~7.9 (s, 1H), ~8.0 (s, 2H) | - | ~2.8 (s, 3H) | Singlet for methyl group |
| Elimination Product: 3,5-Bis(trifluoromethyl)styrene | ~7.7 (s, 1H), ~7.8 (s, 2H) | ~6.8 (dd, 1H), ~5.9 (d, 1H), ~5.5 (d, 1H) | - | Vinylic coupling patterns |
Solution:
-
For Unreacted Starting Material: If you have a significant amount of starting material, your reaction may not have gone to completion. Consider increasing the reaction time or adding a small additional portion of the radical initiator. The starting material can be separated from the product by flash chromatography as it is less polar.
-
For Dibrominated Product: The formation of the dibrominated product is often due to using an excess of NBS or prolonged reaction times at high temperatures. To minimize this, use no more than 1.1 equivalents of NBS. This impurity is also less polar than the desired product and can be separated by flash chromatography.
-
For Elimination Product: The styrene derivative is formed by the elimination of HBr from the product. This is more likely to occur if the reaction is run at a high temperature for an extended period or during a basic work-up. The product is also sensitive to decomposition on silica gel. To mitigate this, keep the reaction temperature as low as necessary for initiation and avoid prolonged exposure to silica gel. Use a non-polar eluent system for chromatography.
Problem 3: My purified product is a clear oil that turns yellow/brown upon standing.
Potential Cause: Benzylic bromides, especially those with electron-withdrawing groups, can be unstable.[1] Decomposition can be accelerated by exposure to light, air (oxygen), and residual acid or metal impurities. The color change is a visual indicator of decomposition.
Solution:
-
Storage:
-
Store the purified product under an inert atmosphere (argon or nitrogen).
-
Keep it in a freezer (-20 °C is recommended).
-
Use an amber vial or wrap the vial in aluminum foil to protect it from light.
-
-
Purity: Ensure that all acidic residues have been removed during the work-up. If you suspect residual acid, you can pass a solution of the product in a non-polar solvent through a small plug of basic alumina.
-
Stabilizer: For long-term storage, consider adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene).
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the benzylic bromination reaction?
A1: The most reliable way to monitor the reaction is by a combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a solvent system like 10% ethyl acetate in hexanes. The product will have a lower Rf than the starting material.
-
GC-MS: This will allow you to quantify the conversion of the starting material and the formation of the desired product and any byproducts.
Q2: Can I purify this compound by distillation?
A2: While distillation is a common purification technique, it can be challenging for this compound due to its thermal instability. If you choose to distill, it must be done under high vacuum and at the lowest possible temperature to minimize decomposition. The boiling point of the related compound 1-bromo-3,5-bis(trifluoromethyl)benzene is 151 °C at atmospheric pressure. The boiling point of your target compound will be higher and should be determined experimentally under reduced pressure. A short-path distillation apparatus is recommended.
Q3: Is recrystallization a viable purification method?
A3: Recrystallization can be an effective method if your crude product is relatively clean and you can find a suitable solvent system. For aryl bromides, common recrystallization solvents include hexanes, heptane, or a mixed solvent system like ethanol/water. However, given that this compound is often an oil at room temperature, recrystallization may not be feasible unless you have a very pure sample that can be induced to crystallize at low temperatures.
Q4: My GC-MS analysis shows a peak with a mass corresponding to the desired product, but the fragmentation pattern is complex. What are the expected major fragments?
A4: The mass spectrum of this compound will show the molecular ion peaks (M+ and M+2) corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). A major fragmentation pathway will be the loss of the bromine radical to form the stable benzylic carbocation.
Expected GC-MS Fragmentation:
You should observe a prominent peak at m/z 241, corresponding to the [C₁₀H₇F₆]⁺ fragment. Further fragmentation may involve the loss of a trifluoromethyl group.
Q5: What safety precautions should I take when working with this compound?
A5: this compound is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile is a good choice), and a lab coat.
References
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3,5-bis(trifluoromethyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). 12: 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). Retrieved from [Link]
Sources
Technical Support Center: Navigating Reactions with 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Welcome to the dedicated technical support guide for 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene (CAS 160376-84-1). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this unique and sterically demanding reagent in their synthetic endeavors. The presence of two bulky, electron-withdrawing trifluoromethyl (-CF₃) groups at the meta positions, combined with a secondary benzylic bromide, presents a distinct set of challenges and opportunities. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Challenge: Steric and Electronic Effects
The core difficulty in reactions involving this compound stems from a combination of two primary factors:
-
Steric Hindrance: The two trifluoromethyl groups flank the benzylic reaction center, creating a crowded environment. This steric bulk can impede the approach of nucleophiles and reagents, slowing down reaction rates and potentially preventing reactions altogether.
-
Electronic Effects: The -CF₃ groups are powerful electron-withdrawing groups. This has a dual effect: it can influence the stability of reaction intermediates (such as carbocations in Sₙ1-type reactions) and affect the reactivity of the aromatic ring in palladium-catalyzed cross-coupling reactions.[1][2]
This guide is structured to address these challenges head-on, providing practical solutions and the chemical reasoning behind them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Question: "I am attempting a nucleophilic substitution with a moderately bulky nucleophile and observing very low conversion, even after prolonged reaction times and heating. What is happening and how can I improve the yield?"
Answer: This is a classic case of steric hindrance impeding the approach of your nucleophile. The two -CF₃ groups effectively shield the electrophilic carbon. Depending on the nature of your nucleophile and reaction conditions, you might be struggling with a slow Sₙ2 pathway or an unfavorable Sₙ1 pathway.
Causality and Strategic Solutions:
-
Sₙ2 Pathway Inhibition: For an Sₙ2 reaction to occur, the nucleophile must perform a backside attack on the carbon-bearing bromide. The bulky -CF₃ groups make this trajectory extremely difficult for many nucleophiles.
-
Sₙ1 Pathway Considerations: While a secondary benzylic bromide could potentially undergo an Sₙ1 reaction, the strong electron-withdrawing nature of the two -CF₃ groups can destabilize the resulting benzylic carbocation, making its formation less favorable compared to unsubstituted or electron-donating substituted systems.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield nucleophilic substitutions.
Recommended Actions & Protocols:
| Strategy | Rationale | Example Conditions |
| Use a Less Hindered Nucleophile | Smaller nucleophiles can better penetrate the sterically shielded reaction center. | Azide (N₃⁻) or cyanide (CN⁻) are excellent, small, and potent nucleophiles. |
| Increase Solvent Polarity | Polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles. | Solvent: Anhydrous DMF, Temperature: 50-80 °C. |
| Promote Sₙ1 Character | If Sₙ2 is too slow, gently encouraging an Sₙ1 pathway can be effective. The addition of a Lewis acid can assist in the departure of the bromide leaving group, facilitating carbocation formation. | Add 1.1 equivalents of silver nitrate (AgNO₃) or zinc chloride (ZnCl₂) to the reaction mixture in a less nucleophilic solvent like nitromethane. |
| Phase-Transfer Catalysis | For reactions with ionic nucleophiles, a phase-transfer catalyst can shuttle the nucleophile into the organic phase, increasing its effective concentration and reactivity. | Catalyst: Tetrabutylammonium iodide (TBAI) (10 mol%), Solvent system: Toluene/water. |
Issue 2: Failure to Form a Grignard Reagent
Question: "I'm trying to form the Grignard reagent from this compound, but the reaction won't initiate. I've tried standard conditions with magnesium turnings in THF."
Answer: The formation of Grignard reagents from sterically hindered and electron-deficient halides can be notoriously difficult. The electron-withdrawing -CF₃ groups make the benzylic carbon more electrophilic, which can lead to side reactions like Wurtz coupling. Furthermore, initiation on the magnesium surface can be sluggish.
Causality and Strategic Solutions:
-
Slow Initiation: The magnesium surface may be passivated by oxides or moisture.
-
Side Reactions: The highly electrophilic nature of the starting material can lead to coupling with any Grignard reagent that does form, leading to dimers and reducing the yield of the desired reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation.
Recommended Protocol for Grignard Formation:
-
Preparation: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.5 equivalents) to the flask and briefly flame-dry again under a flow of nitrogen.
-
Activation: Add a small crystal of iodine to the flask. The purple color should disappear upon gentle heating, indicating an activated magnesium surface.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1 equivalent) in anhydrous THF via the dropping funnel. Gentle warming with a heat gun may be necessary to initiate the reaction (observe for bubbling and a slight exotherm).
-
Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira?
A1: Yes, but with important considerations. While the C(sp³)-Br bond can undergo oxidative addition to a Pd(0) catalyst, this is often more challenging than with C(sp²)-Br bonds. Beta-hydride elimination is a potential side reaction. To favor the desired cross-coupling, you should:
-
Choose the right catalyst system: Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) that promote oxidative addition and reductive elimination over beta-hydride elimination.
-
Control reaction conditions: Lower temperatures and careful choice of base can help to minimize side reactions. For Sonogashira couplings, a copper-free protocol may be beneficial to avoid unwanted side reactions.[3][4]
Q2: What is the expected mechanism for nucleophilic substitution with this substrate?
A2: The reaction mechanism is highly dependent on the reaction conditions.
-
With strong, small nucleophiles in a polar aprotic solvent: An Sₙ2 mechanism is likely, although it will be slow due to steric hindrance.
-
With weak nucleophiles in polar protic solvents, especially in the presence of a Lewis acid: An Sₙ1 mechanism becomes more probable. The stability of the benzylic carbocation, while diminished by the electron-withdrawing groups, is still significant enough for this pathway to be accessible under the right conditions.
Q3: Are there any safety concerns I should be aware of?
A3: Yes. This compound is a lachrymator and should be handled in a well-ventilated fume hood. As with all organic reactions, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The formation of Grignard reagents can be highly exothermic and should be performed with care, ensuring that the reaction does not run away.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide (Sₙ2-type)
This protocol is designed to favor an Sₙ2-type reaction with a small, potent nucleophile.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dimethylformamide (DMF, 0.2 M).
-
Reagent Addition: Add sodium azide (1.5 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 60 °C and monitor the progress by TLC or GC-MS. The reaction may require 12-24 hours for complete conversion.
-
Workup: Cool the reaction to room temperature and pour into water. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Heck-Type Reaction
This protocol is adapted from procedures for similar electron-deficient aryl halides and can be a starting point for optimization.[5][6]
-
Reaction Setup: In a Schlenk tube, combine Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base such as Cs₂CO₃ (2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq), your alkene coupling partner (1.5 eq), and an anhydrous solvent such as toluene or dioxane.
-
Reaction: Degas the mixture with several cycles of vacuum and backfilling with nitrogen. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by GC-MS).
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Available at: [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PubMed Central (PMC). Available at: [Link]
-
Lewis Acid Catalyzed Benzylic Bromination. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
-
The Grignard Reagents. ACS Publications. Available at: [Link]
-
The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. Available at: [Link]
-
Heck, Sonogashira, and Hiyama Reactions Catalyzed by Palladium Nanoparticles Stabilized by Tris-Imidazolium Salt. ResearchGate. Available at: [Link]
-
A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journals. Available at: [Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. Available at: [Link]
-
Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions. PubMed. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
Grignard reaction on electron-poor benzyl bromides. Chemistry Stack Exchange. Available at: [Link]
-
Palladium-Catalyzed Three-Component Coupling of Benzynes, Benzylic/Allylic Bromides and 1,1-Bis[(pinacolato)boryl]methane. MDPI. Available at: [Link]
-
Heck and Sonogashira cross-coupling reactions using recyclable Pd–Fe3O4 heterodimeric nanocrystal catalysts. Institute for Basic Science. Available at: [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed. Available at: [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ACS Publications. Available at: [Link]
Sources
- 1. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing Reactions with 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support center for 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions, with a particular focus on the critical role of temperature in dictating reaction outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a secondary benzylic bromide.[1][2] Its reactivity is primarily dictated by the C-Br bond at the benzylic position, which is activated towards nucleophilic substitution. The two trifluoromethyl groups on the aromatic ring are strong electron-withdrawing groups, which significantly influence the reaction pathways.[3] These groups destabilize the formation of a benzylic carbocation, making SN1 reactions less favorable compared to analogous compounds without such substituents. Conversely, they increase the electrophilicity of the benzylic carbon, which can enhance the rate of SN2 reactions with strong nucleophiles.[3]
However, as with many secondary halides, this substrate is prone to competing elimination reactions (E1 and E2) to form the corresponding styrene derivative. The choice of reaction conditions, especially temperature, is paramount in controlling the delicate balance between substitution and elimination pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving a low yield of the desired substitution product and a significant amount of an elimination byproduct. What is the most likely cause and how can I fix it?
A1: The formation of an elimination byproduct is a common issue with secondary halides. The most probable cause is that the reaction temperature is too high. Generally, elimination reactions are entropically favored over substitution reactions, and this effect becomes more pronounced at elevated temperatures.[4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter to adjust. If you are running the reaction at room temperature or above, try cooling it to 0 °C or even lower (e.g., -20 °C or -78 °C), depending on the nucleophile's reactivity.
-
Choose a Less Hindered Base/Nucleophile: If your nucleophile is also a strong, bulky base (e.g., potassium tert-butoxide), it will favor elimination.[5] If possible, switch to a less sterically demanding nucleophile.
-
Solvent Choice: The solvent can influence the reaction pathway. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus increasing its reactivity.
Q2: I am trying to perform a nucleophilic substitution with a weak nucleophile. Should I be concerned about SN1 side reactions?
A2: While the electron-withdrawing trifluoromethyl groups generally disfavor the formation of a stable carbocation necessary for a pure SN1 pathway, it can still be a competing pathway, especially with weak nucleophiles in polar protic solvents (e.g., water, alcohols).[6] A hallmark of an SN1 reaction at a chiral center is racemization.[7] If you start with an enantiomerically pure sample of this compound and observe a loss of optical activity in your product, an SN1 pathway is likely occurring.
Optimization Strategies:
-
To favor an SN2 pathway and minimize racemization, use a higher concentration of a stronger nucleophile.
-
Employ a polar aprotic solvent to enhance the nucleophilicity of your reagent.
Q3: At what temperature should I expect the thermal decomposition of this compound to become a concern?
Hypothesized Decomposition Products:
The initial step of thermal decomposition is expected to be the homolytic cleavage of the C-Br bond, leading to the formation of a benzylic radical and a bromine radical. These reactive species can then undergo a variety of subsequent reactions, including dimerization and polymerization.
Navigating the Substitution vs. Elimination Landscape
The interplay between substitution and elimination is a central theme when working with this compound. The following diagram illustrates the key decision points for directing the reaction towards the desired outcome.
Sources
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Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols for this challenging substrate. The secondary benzylic nature of the bromide, combined with the strongly electron-withdrawing trifluoromethyl groups, presents unique hurdles that demand careful catalyst and condition selection.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when using this compound in cross-coupling reactions.
Q1: My cross-coupling reaction is failing or giving very low yields. What is the most likely culprit?
A1: The primary challenge with this substrate is the competition between the desired cross-coupling pathway and a facile β-hydride elimination side reaction.[1] The secondary benzylic proton is easily abstracted, leading to the formation of 3,5-bis(trifluoromethyl)styrene as the major byproduct. Early studies on similar secondary benzylic halides highlighted that β-hydride elimination can proceed faster than the desired coupling, particularly with standard catalyst systems.[1]
To troubleshoot, your first step is to analyze the crude reaction mixture for the presence of this styrene byproduct.
-
If the styrene byproduct is dominant: Your catalytic cycle is favoring elimination. The solution lies in choosing a catalyst system where the rate of reductive elimination is significantly faster than the rate of β-hydride elimination. This is typically achieved by using bulky, electron-rich ligands.[2][3]
-
If only starting material is present: This points to a problem with the initial oxidative addition step or overall catalyst inactivity.[4] Verify the quality and purity of your reagents, ensure a strictly inert atmosphere, and consider a more active catalyst precatalyst or ligand system.[4][5]
Q2: What is the general principle for selecting a catalyst and ligand for this secondary benzylic bromide?
A2: The key is to use a palladium catalyst system that promotes rapid reductive elimination.[3] This is achieved by employing bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[2][6] These ligands stabilize the palladium center, facilitate the challenging oxidative addition to the secondary bromide, and, most importantly, accelerate the final C-C or C-N bond-forming reductive elimination step, thereby outcompeting the β-hydride elimination pathway. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.[2]
Q3: I'm attempting a Suzuki-Miyaura coupling. Which catalyst system should I start with?
A3: For Suzuki-Miyaura couplings with this substrate, standard boronic acids may be challenging due to the fast elimination.[1] However, using highly active catalyst systems can overcome this. We recommend starting with a system known for its high activity with hindered substrates.[2][7]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources for generating the active Pd(0) species in situ. |
| Ligand | SPhos or XPhos | These bulky, electron-rich biaryl phosphine ligands confer exceptional activity, promoting fast reductive elimination to minimize the styrene byproduct.[2][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong inorganic bases are generally effective and well-tolerated.[7] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are standard. Degassing is critical. |
| Boron Reagent | Arylboronic acid or Neopentylglycolboronate ester | Boronate esters can sometimes offer greater stability and different reactivity profiles. |
Q4: How can I perform a Buchwald-Hartwig amination with this substrate? What are the key considerations?
A4: Buchwald-Hartwig amination is an excellent method for forming C-N bonds with this substrate. Success is highly dependent on the ligand and base combination.[8] Bulky phosphine ligands are essential to facilitate the coupling of amines with aryl halides.[8]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3-XPhos Palladacycle | Modern palladacycle precatalysts offer high stability and reliably generate the active catalyst.[9] |
| Ligand | XPhos or RuPhos | These ligands have a proven track record for coupling a wide range of amines, including primary and secondary amines, with challenging halides.[2] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene or THF | Anhydrous conditions are crucial. |
Q5: Is a Sonogashira or Heck coupling feasible with this compound?
A5:
-
Sonogashira Coupling: This is feasible but requires careful optimization. The traditional copper co-catalyst can sometimes promote side reactions, so a copper-free protocol may be advantageous to minimize the formation of alkyne homocoupling (Glaser) byproducts.[5] A catalyst system like Pd(PPh₃)₂Cl₂ with a bulky phosphine ligand and an amine base like Et₃N or i-Pr₂NH is a good starting point.[10][11]
-
Heck Coupling: This is particularly challenging due to the high propensity for β-hydride elimination from the substrate itself.[1] However, recent advances have shown that Heck-type reactions of secondary alkyl bromides are possible.[12][13] Success would likely require a specialized catalyst system, possibly involving N-heterocyclic carbene (NHC) ligands or phosphine-free catalysts under specific conditions to favor the desired vinylation over simple elimination.[14]
Troubleshooting Guide: Low Yield or Reaction Failure
Use this decision tree to diagnose and solve common problems.
Caption: Troubleshooting decision tree for cross-coupling reactions.
The Catalytic Cycle and Competing β-Hydride Elimination
Understanding the mechanism is key to troubleshooting. The desired cross-coupling reaction proceeds through a catalytic cycle.[3] However, the palladium(II) intermediate formed after oxidative addition can undergo β-hydride elimination, which releases the undesired styrene byproduct and leads to an inactive palladium hydride species. The choice of a bulky ligand (L) accelerates the reductive elimination step, making it kinetically favored over the elimination pathway.
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
Troubleshooting low conversion rates with 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Welcome to the technical support guide for 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene (CAS No. 160376-84-1). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive and valuable reagent. My goal is to provide you with field-proven insights to help you troubleshoot common issues, optimize your reaction yields, and ensure the integrity of your results.
Introduction: Understanding the Reagent's Reactivity
This compound is a secondary benzylic bromide. Its reactivity is dominated by two key features:
-
Benzylic Position: The C-Br bond is at a benzylic position, meaning it is adjacent to the benzene ring. This allows for the formation of a resonance-stabilized benzylic carbocation or radical, significantly accelerating substitution and elimination reactions.[1][2] This compound readily undergoes SN1-type reactions due to the stability of the carbocation intermediate, which is delocalized across the aromatic ring.[3]
-
Electron-Withdrawing Groups: The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. They destabilize the adjacent benzylic carbocation, making the SN1 pathway less favorable than for unsubstituted benzyl bromides. However, they also increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack (SN2 pathway).
This dual nature is the primary source of challenges. Achieving high conversion to the desired substitution product requires carefully balancing reaction conditions to favor the intended pathway while suppressing side reactions.
Troubleshooting Guide: Low Conversion Rates & Side Product Formation
This section addresses the most common issues encountered during reactions with this reagent.
Q1: My reaction has stalled, resulting in a very low yield of the desired product. What are the likely causes?
Answer: A stalled or low-yield reaction is typically due to one of four main factors: reagent quality, insufficient nucleophilicity, inappropriate solvent choice, or catalyst deactivation.
-
Cause A: Reagent Degradation
-
Explanation: Benzylic bromides can be sensitive to moisture and light, leading to hydrolysis and the formation of the corresponding alcohol and HBr. The presence of HBr can complicate the reaction medium.
-
Troubleshooting Protocol:
-
Verify Purity: Before use, check the purity of the reagent via ¹H NMR. Look for the characteristic quartet for the benzylic proton and the doublet for the methyl group. The presence of a quartet at a higher field and a singlet for the -OH proton may indicate the presence of the hydrolyzed alcohol.
-
Proper Storage: Always store the reagent in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a cool, dark place.[4]
-
Use Fresh Reagent: If degradation is suspected, it is best to use a freshly opened bottle or repurify the material if possible.
-
-
-
Cause B: Poor Nucleophile
-
Explanation: While the benzylic carbon is electrophilic, a weak nucleophile may not be potent enough to initiate the substitution reaction efficiently, especially at lower temperatures.
-
Solution:
-
Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide using a non-nucleophilic base like NaH or KHMDS).
-
Increase the reaction temperature. However, be cautious as this can also promote the E2 elimination side reaction (see Q2).
-
-
-
Cause C: Incorrect Solvent Selection
-
Explanation: The choice of solvent is critical for balancing the SN1 and SN2 pathways.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can promote the SN1 pathway by stabilizing the carbocation intermediate. However, they are often nucleophilic themselves and can lead to undesired solvolysis products.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice for SN2 reactions. They solvate the cation but not the anion, leaving the nucleophile "naked" and highly reactive.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they do not effectively solvate the charged intermediates or transition states, leading to very slow reaction rates.
-
-
Recommendation: For most nucleophilic substitution reactions with this reagent, a polar aprotic solvent like acetonitrile or DMF is the recommended starting point.
-
Q2: My reaction is producing a significant amount of an undesired side product, which I've identified as 1-vinyl-3,5-bis(trifluoromethyl)benzene. How can I prevent this?
Answer: The formation of 1-vinyl-3,5-bis(trifluoromethyl)benzene is a classic example of an elimination reaction (E2 pathway) competing with the desired substitution reaction (SN2 pathway).
-
Mechanism of Side Product Formation:
-
Explanation: This occurs when your nucleophile or another basic species in the reaction mixture acts as a base, abstracting a proton from the methyl group, while the bromide ion leaves. This process is favored by specific conditions.
-
Factors Favoring Elimination:
-
Sterically Hindered Nucleophiles: Bulky nucleophiles may find it easier to act as a base at the sterically accessible methyl proton rather than attacking the benzylic carbon.
-
Strong, Non-nucleophilic Bases: The presence of strong bases (even as additives) will strongly favor elimination.
-
High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by higher temperatures.
-
Solvent: Less polar solvents can favor elimination.
-
-
-
Mitigation Strategies:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable substitution rate. Consider starting at 0 °C or even lower and slowly warming up.
-
Choose a Less Hindered, More Nucleophilic Reagent: If possible, select a nucleophile that is less sterically bulky.
-
Avoid Strongly Basic Conditions: If a base is required to deprotonate your nucleophile, use it stoichiometrically and choose a base that is less sterically hindering if possible.
-
Use a Polar Aprotic Solvent: As mentioned, solvents like DMF or acetonitrile favor the SN2 pathway over E2.
-
Below is a workflow diagram to help visualize the troubleshooting process for low conversion and side product formation.
Caption: Troubleshooting workflow for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling procedures for this reagent? A: This compound should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[4] Keep the container tightly closed and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.[5] When handling, use spark-free tools and ensure proper grounding to avoid static discharge.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: Is this compound stable? A: While the trifluoromethyl groups add considerable chemical stability to the benzene ring itself, the benzylic bromide functional group is inherently reactive.[7] It is susceptible to hydrolysis and can degrade over time, especially if not stored properly. It is considered stable under recommended storage conditions.
Q: What analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. To confirm the structure of your product and identify any byproducts, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential.
Q: Can I use this reagent in Grignard or other organometallic reactions? A: Preparing a Grignard reagent directly from this benzylic bromide is not advisable. The benzylic proton is acidic enough to be deprotonated by a Grignard reagent, leading to quenching and side reactions. For creating a nucleophilic carbon at this position, alternative methods like conversion to an organozinc or organocuprate reagent under specific conditions might be more successful.
Data Summary Table
For your convenience, here is a table summarizing key properties and recommendations.
| Parameter | Recommendation / Value | Rationale |
| CAS Number | 160376-84-1 | Unique identifier for this specific chemical.[8] |
| Molecular Formula | C₁₀H₇BrF₆ | Chemical formula.[8] |
| Molecular Weight | 321.06 g/mol | Molar mass of the compound.[8] |
| Recommended Solvents | Acetonitrile, DMF, DMSO | Polar aprotic solvents favor SN2, increasing reaction rate and selectivity. |
| Solvents to Avoid | Methanol, Ethanol, Water | Polar protic solvents can lead to solvolysis side products. |
| Typical Reaction Temp. | 0 °C to 50 °C | Lower temperatures suppress elimination (E2). Start low and warm as needed. |
| Common Side Products | 1-vinyl-3,5-bis(trifluoromethyl)benzene | Result of E2 elimination. |
| 1-(1-hydroxyethyl)-3,5-bis(trifluoromethyl)benzene | Result of hydrolysis from trace water. |
References
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- 8. This compound | C10H7BrF6 | CID 12947397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene Derivatives
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene and its derivatives. The unique chemical nature of these molecules—featuring a highly electron-deficient aromatic ring and a potentially labile benzylic bromide—necessitates a carefully considered approach to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor separation for these types of compounds?
A: The most frequent issue is an improperly optimized mobile phase. The high electronegativity of the two trifluoromethyl groups makes the aromatic ring electron-poor, which significantly alters its interaction with standard stationary phases like silica gel compared to non-fluorinated aromatics. A mobile phase that is too polar will cause rapid elution with little separation, while a mobile phase that is not polar enough will lead to long retention times and broad peaks. Fine-tuning the solvent ratio is critical.
Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?
A: The benzylic bromide in the parent structure, this compound, can be susceptible to decomposition on acidic surfaces. Standard silica gel is inherently acidic and can catalyze elimination (to form a styrene derivative) or substitution reactions, especially if trace amounts of nucleophiles (like water or methanol) are present in the eluent.
Solutions:
-
Use Deactivated Silica: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[1]
-
Test for Stability: Before committing your entire batch, perform a simple stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (decomposition products) have formed.[1]
Q3: Should I use isocratic or gradient elution for my purification?
A: For mixtures containing compounds with very different polarities, a gradient elution is almost always superior.[2] Starting with a low-polarity mobile phase allows for the separation of non-polar impurities. Gradually increasing the polarity then allows for the controlled elution of your target compound and any more polar byproducts. An isocratic elution may work for very simple separations where the Rf values of the components are already well-separated, but it often leads to a compromise between good separation of early-eluting compounds and excessive peak broadening for later-eluting ones.[1]
Q4: My compound is streaking or "tailing" on the TLC plate. What does this imply for my column?
A: Peak tailing on a TLC plate is a strong indicator that you will face similar issues on a column.[3] Tailing is often caused by undesirable secondary interactions between your analyte and the stationary phase, such as strong adsorption to active sites on the silica.[3][4] For bis(trifluoromethyl)benzene derivatives, this can occur due to interactions with the acidic silanol groups on the silica surface. Addressing this at the TLC stage by testing different solvent systems or adding modifiers (like triethylamine for basic compounds or acetic acid for acidic ones) will save you significant trouble in the preparative column stage.
In-Depth Troubleshooting Guide
This section addresses specific, complex problems in a question-and-answer format, providing detailed, scientifically-grounded solutions.
Issue 1: Poor Resolution and Co-elution
Q: I've tried several hexane/ethyl acetate ratios, but my desired product consistently co-elutes with a closely related impurity. How can I improve the separation?
A: When simple solvent polarity adjustments fail, you need to change the selectivity of your chromatographic system. Selectivity refers to the ability of the system to differentiate between two analytes based on differences in their chemical properties, not just their polarity.
-
Causality: The separation is currently governed primarily by polar interactions. The impurity and your product likely have very similar polarities. To separate them, you must exploit other interaction mechanisms.
Solutions:
-
Change the Mobile Phase Composition: Replace one of the mobile phase components with a solvent from a different selectivity group. For example, substitute ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE). While these solvents may have similar eluting strength, they offer different interactions (e.g., dipole-dipole vs. hydrogen bonding) that can alter the retention order and improve separation.
-
Switch the Stationary Phase: The electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl ring makes it a prime candidate for π-π interactions.
-
Phenyl-bonded Silica: This stationary phase can engage in π-π stacking with your aromatic compound, providing a different retention mechanism than standard silica. This can be particularly effective for separating isomers or compounds with minor structural differences on the aromatic ring.[5][6]
-
Pentafluorophenyl (PFP) Phase: PFP phases are known to provide unique selectivity for halogenated and aromatic compounds due to a combination of π-π, dipole-dipole, and hydrophobic interactions.[5]
-
-
Reduce the Column Load: Overloading the column is a common cause of peak broadening and failed separations. As a rule of thumb, the sample load should not exceed 1-5% of the mass of the stationary phase, depending on the difficulty of the separation.
Caption: Troubleshooting flowchart for poor separation issues.
Issue 2: Low or No Product Recovery
Q: I ran my column, but I recovered less than 30% of my starting material. The compound is not in the initial fractions or the highly polar flush. Where did it go?
A: With sensitive substrates like benzylic bromides, low recovery is often due to irreversible adsorption or decomposition on the column.
-
Causality: The acidic nature of silica gel can promote the formation of a stabilized benzylic carbocation from your starting material, which can then react with the silica surface itself (forming a covalent bond) or with nucleophilic impurities, leading to a range of byproducts that may remain on the column.
Solutions:
-
Perform a Silica Stability Test: Before running the column, dissolve a small amount of your crude material, spot it on a TLC plate, and take a 'before' picture or note the spot intensity. Then, add a small scoop of silica gel to the vial and stir for 1-2 hours. Filter the silica and run a new TLC of the solution. A significant decrease in the intensity of your product spot indicates decomposition or irreversible adsorption.[1]
-
Use Dry Loading with an Inert Support: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto an inert support like Celite or a small amount of deactivated silica. To do this, dissolve your crude product in a volatile solvent (like dichloromethane), mix it with the support until a free-flowing powder is formed, and then gently evaporate the solvent under reduced pressure. This powder can then be carefully added to the top of your packed column. This technique prevents the sample from being exposed to a concentrated band of strong solvent on the column, which can improve resolution and minimize tailing.[7]
-
Elute with a Scavenger: If you suspect decomposition, consider adding a non-polar radical scavenger to your mobile phase, although this is an advanced technique and should be used with caution as it can complicate purification.
Data & Protocols
Table 1: Stationary Phase Selection Guide
| Problem Scenario | Primary Stationary Phase | Alternative Phase | Rationale for Alternative |
| Simple purification, stable compound | Silica Gel (230-400 mesh) | --- | Standard, cost-effective choice for routine purifications. |
| Compound shows tailing or decomposition | Deactivated Silica Gel | Neutral Alumina | Reduces acidic sites, preventing degradation of sensitive functional groups.[1] |
| Separation of isomers or closely related aromatic derivatives | Silica Gel | Phenyl-bonded Silica | Exploits π-π interactions to provide alternative selectivity for aromatic compounds.[5][8] |
| Highly fluorinated, polar derivatives | Silica Gel | Reversed-Phase C18 | For compounds that are too polar for normal phase, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile) can be effective.[9] |
Protocol 1: Step-by-Step Slurry Packing of a Silica Gel Column
-
Select Column Size: Choose a column with a diameter that allows for a stationary phase height-to-diameter ratio of approximately 10:1.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) until you have a smooth, pourable slurry (consistency of a milkshake). Stir gently to release trapped air bubbles.
-
Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand. Fill the column about one-third full with the mobile phase.
-
Pour the Slurry: Pour the silica slurry into the column in one continuous motion. Use a funnel to guide the slurry.
-
Pressurize and Settle: Immediately apply gentle air pressure to the top of the column to force the solvent through and compact the silica bed. Continuously tap the side of the column gently with a piece of rubber tubing to ensure an even, tightly packed bed without cracks or channels.
-
Equilibrate: Once the bed is settled, wash it with at least 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated before loading the sample. Never let the top of the silica bed run dry.
Diagram: Analyte-Stationary Phase Interactions
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. phenomenex.com [phenomenex.com]
- 4. reddit.com [reddit.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents: Unveiling the Potential of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis and pharmaceutical development, the accurate determination of enantiomeric excess (ee) and the assignment of absolute configuration are paramount. Chiral derivatizing agents (CDAs) remain a cornerstone in the analytical toolkit for achieving these goals, particularly when coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene as a potential chiral derivatizing agent against established alternatives, offering insights into its structural advantages and hypothetical applications based on sound chemical principles.
The Principle of Chiral Derivatization: From Indistinguishable to Discernible
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering them indistinguishable by most standard analytical techniques like NMR and achiral HPLC.[1] The core principle of chiral derivatization is to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a single, enantiomerically pure chiral derivatizing agent.[2] Diastereomers, unlike enantiomers, have distinct physical and chemical properties, which allows for their separation and quantification using conventional chromatographic and spectroscopic methods.[1]
An ideal chiral derivatizing agent should exhibit several key characteristics:
-
Quantitative and Rapid Reaction: The derivatization reaction should proceed to completion with both enantiomers of the analyte at a reasonable rate.
-
No Kinetic Resolution: The CDA should react with both enantiomers at the same rate to ensure the resulting diastereomeric ratio accurately reflects the initial enantiomeric ratio.
-
Spectroscopic or Chromatographic Discrimination: The resulting diastereomers should exhibit baseline-separated signals in their NMR spectra or be well-resolved by HPLC.
-
Stereochemical Stability: The newly formed and existing stereocenters should be stable under the reaction and analysis conditions.
Introducing this compound: A Promising Candidate
This compound is a chiral molecule that, while not extensively documented as a mainstream CDA, possesses structural features that make it a highly promising candidate for the derivatization of chiral alcohols, amines, and thiols.
Key Structural Features and Their Implications:
-
Reactive Benzylic Bromide: The bromoethyl group provides a reactive site for nucleophilic substitution by chiral alcohols, amines, or thiols, forming a stable covalent bond to generate the diastereomeric products.
-
Two Trifluoromethyl Groups: The presence of two trifluoromethyl (CF₃) groups on the benzene ring offers a significant advantage for ¹⁹F NMR analysis. The fluorine nucleus is 100% abundant and highly sensitive in NMR, and the CF₃ groups would provide a strong, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of these fluorine atoms would be highly sensitive to the diastereomeric environment, potentially leading to large chemical shift differences (Δδ) between the diastereomers, facilitating accurate integration and ee determination.
-
Rigid Aromatic Core: The phenyl ring provides a rigid scaffold that can induce significant conformational differences between the two diastereomers, enhancing the separation in both NMR and HPLC.
A Comparative Analysis: this compound vs. Established Chiral Derivatizing Agents
To understand the potential of this compound, it is instructive to compare its hypothetical performance against well-established CDAs.
| Feature | This compound (Hypothetical) | Mosher's Acid (MTPA) | (S)-(-)-α-Methylbenzylamine | Marfey's Reagent (FDAA) |
| Analyte | Alcohols, Amines, Thiols | Alcohols, Amines[3] | Carboxylic Acids | Amino Acids, Primary/Secondary Amines[4] |
| Reaction | Nucleophilic Substitution | Acylation | Amide Formation | Nucleophilic Aromatic Substitution[4] |
| NMR Probe | ¹H, ¹⁹F | ¹H, ¹⁹F[3] | ¹H | ¹H |
| Key Advantage | Strong ¹⁹F NMR signal from two CF₃ groups, potentially large Δδ. | Well-established methodology, predictable chemical shift changes for absolute configuration determination. | Readily available and inexpensive. | Forms derivatives with strong UV absorbance, ideal for HPLC-UV detection. |
| Potential Drawback | Limited literature and established protocols. Potential for side reactions with the benzylic bromide. | Can be expensive, and the acid chloride is moisture-sensitive. Potential for racemization at the α-position under harsh conditions. | Signal resolution in ¹H NMR can sometimes be limited. | Derivatization is performed under basic conditions which may not be suitable for all analytes. |
Experimental Workflows: A Hypothetical Approach
Diagram of the Proposed Derivatization Workflow
Sources
- 1. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. arpi.unipi.it [arpi.unipi.it]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene Derivatives
Introduction: The Critical Role of Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates like 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene and its derivatives are foundational building blocks for a variety of active pharmaceutical ingredients (APIs). The purity, stability, and impurity profile of these starting materials directly influence the quality, safety, and efficacy of the final drug product. Therefore, the analytical methods used to characterize them must be proven "fit for purpose" through a systematic process known as method validation.[1]
This guide provides a comprehensive comparison of analytical techniques and a detailed framework for their validation, specifically tailored for this compound derivatives. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and regulatory-compliant analytical data. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This is not merely a checklist exercise but a scientific investigation into a method's performance characteristics, ensuring that every result is accurate and reproducible.[3][4]
Understanding the Analyte: Physicochemical Properties
Before selecting an analytical technique, understanding the physicochemical properties of this compound is paramount.
-
Structure: The molecule contains a benzene ring substituted with a bromoethyl group and two trifluoromethyl (-CF3) groups.[5]
-
Molecular Formula: C₁₀H₇BrF₆[5]
-
Molecular Weight: Approximately 321.06 g/mol .[5]
-
Key Features:
-
Aromaticity & Halogenation: The trifluoromethyl and bromine substituents make the molecule suitable for several analytical techniques. The aromatic ring provides a chromophore for UV detection in HPLC.
-
Volatility: Its potential volatility makes Gas Chromatography (GC) a viable option.
-
Structural Complexity: The presence of a chiral center at the ethyl group and the distinct fluorine atoms make Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for unambiguous structure elucidation.[6][7][8]
-
Comparison of Primary Analytical Techniques
The choice of analytical methodology is the first critical decision. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most relevant techniques for this class of compounds. Their applicability is compared below.
| Technique | Principle of Operation | Strengths for This Analyte | Weaknesses/Challenges | Primary Application |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High versatility and resolution.[9] Ideal for purity assessment and quantification of non-volatile impurities. The aromatic structure allows for strong UV detection. Pentafluorophenyl (PFP) columns can offer excellent selectivity for halogenated compounds.[10] | Requires solubility in the mobile phase. Potential for on-column degradation if the molecule is unstable. | Assay, Purity, Impurity Quantification, Stability-Indicating Methods. |
| GC (Gas Chromatography) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11][12] | Excellent for separating volatile impurities and residual solvents.[13] High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | The analyte must be volatile and thermally stable. Derivatization may be required for less volatile derivatives, adding complexity.[14] | Analysis of volatile impurities, residual solvents, and positional isomers.[13] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[15] | Unrivaled for definitive structure elucidation and confirmation.[6] ¹⁹F NMR is particularly powerful for analyzing trifluoromethyl groups.[16] qNMR (quantitative NMR) can be used for purity assessment without a specific reference standard for the impurity itself.[17] | Lower sensitivity compared to chromatographic methods. More complex and expensive instrumentation. Not ideal for trace-level impurity detection in routine QC. | Structural Confirmation, Identification of Unknowns, Purity Assignment of Reference Standards, Quantitative Analysis (qNMR). |
The Regulatory Pillar: ICH Q2(R1) Validation Guidelines
The International Council for Harmonisation (ICH) provides the definitive guidance for analytical procedure validation. The ICH Q2(R1) guideline, and its recent revision Q2(R2), outlines the validation characteristics required to ensure a method's suitability.[2][18][19] These guidelines are the foundation upon which a scientifically sound validation protocol is built and are recognized by major regulatory agencies, including the FDA and EMA.[1][20][21][22]
The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][18]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Validation Workflow
A structured approach is essential for a successful validation study. The workflow begins with a clear definition of the method's purpose and culminates in a comprehensive report.
Caption: High-level workflow for analytical method validation.
Experimental Protocol: A Self-Validating HPLC-UV Method
This section provides a detailed, step-by-step methodology for validating a reversed-phase HPLC (RP-HPLC) method for the assay and purity determination of this compound. The causality behind each step is explained to demonstrate a self-validating system.
Instrumentation and Chromatographic Conditions
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Column: C18 Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Causality: A C18 column is the workhorse for RP-HPLC and provides excellent retention for hydrophobic, aromatic compounds like the target analyte.[23]
-
-
Mobile Phase: Acetonitrile and Water. A gradient elution is recommended to ensure separation of potential impurities with different polarities.
-
Example Gradient: Start at 50% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Causality: Gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Thermostatting the column ensures reproducible retention times by mitigating fluctuations due to ambient temperature changes.
-
-
Detection Wavelength: 215 nm.
-
Causality: The benzene ring exhibits strong absorbance in the low UV range. A DAD allows for peak purity analysis by comparing spectra across the peak.
-
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Reference Standard (RS) Stock Solution: Accurately weigh about 25 mg of this compound RS and dissolve in a 25 mL volumetric flask with acetonitrile to get a concentration of ~1.0 mg/mL.
-
Working Standard Solution: Dilute the stock solution to a final concentration of ~0.1 mg/mL for assay determination.
-
Sample Solution: Prepare the test sample at the same concentration as the working standard.
Validation Experiments
Specificity is the cornerstone of a stability-indicating method. It is demonstrated by showing that the method is free from interference from impurities, degradation products, or placebo components. Forced degradation (stress testing) is the most effective way to achieve this.[24][25]
-
Protocol: Expose the analyte solution (~0.1 mg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to light according to ICH Q1B guidelines.[26]
-
-
Analysis: Analyze each stressed sample by HPLC. Use a DAD to perform peak purity analysis on the main peak in each chromatogram.
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation products (resolution > 2) and the peak purity angle is less than the peak purity threshold. A target degradation of 5-20% is ideal to ensure significant degradation products are formed without completely consuming the parent analyte.[24]
Caption: Workflow for a forced degradation study.
-
Protocol: Prepare a series of at least five concentrations from the RS stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).[2]
-
Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
-
Protocol: Spike a placebo matrix (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criteria: %RSD should be ≤ 2.0% for repeatability and intermediate precision.
-
Protocol: These can be determined based on:
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the linearity curve.
-
-
Confirmation: The claimed LOQ must be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
Protocol: Make small, deliberate variations to the method parameters one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze the system suitability parameters (e.g., peak tailing, resolution) and assay values.
-
Acceptance Criteria: The results should remain within the acceptance criteria for system suitability and precision, demonstrating the method's reliability during routine use.
Summary of Validation Data and Acceptance Criteria
| Parameter | Experiment | Typical Acceptance Criteria |
| Specificity | Forced degradation, analysis of impurities and placebo. | Peak is pure and resolved from all other peaks (Resolution > 2). |
| Linearity | 5 concentrations (50-150% of nominal). | Correlation Coefficient (R²) ≥ 0.999. |
| Range | Derived from linearity, accuracy, and precision data.[2][18] | The range for which the method is accurate, precise, and linear. |
| Accuracy | 3 levels (80%, 100%, 120%), 3 replicates each. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) and Intermediate Precision. | %RSD ≤ 2.0%. |
| LOQ | S/N ratio ~10:1 or statistical method. | Precision (%RSD) and Accuracy (%Recovery) at this level are acceptable. |
| LOD | S/N ratio ~3:1 or statistical method. | Visual detection. |
| Robustness | Varying flow rate, temperature, mobile phase composition. | System suitability parameters remain within limits. |
Conclusion
The validation of an analytical method for a critical pharmaceutical intermediate like this compound is a multi-faceted process that underpins the quality and safety of the final drug product. A thorough comparison of techniques like HPLC, GC, and NMR allows for the selection of the most appropriate tool for the task—be it routine quality control, structural confirmation, or impurity identification.
By adhering to a robust validation protocol grounded in the principles of ICH guidelines, scientists can generate a self-validating data package.[4] This not only ensures regulatory compliance but also builds a deep, scientific understanding of the method's capabilities and limitations. The experimental choices, from column chemistry in HPLC to stress conditions in forced degradation, must be deliberate and scientifically justified. Ultimately, a well-validated analytical method is not just a procedure; it is a guarantee of reliable and trustworthy data throughout the lifecycle of a drug.[27][28]
References
-
Kumar, B., Verma, V. K., Gaur, R., Kumar, S., Sharma, C. S., & Akolkar, A. B. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars. Available at: [Link]
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Analytical Method Validation: A Comprehensive Review of Current Practices. (2025). SEEJPH. Available at: [Link]
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Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample. (2016). IISER Kolkata ePrints Repository. Available at: [Link]
- Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). La démarche ISO 17025.
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EMA's view on method validation. (2019). NCF International. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Techsol. Available at: [Link]
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ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Available at: [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
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Quality Guidelines. (n.d.). ICH. Available at: [Link]
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NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Available at: [Link]
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HPLC separation of related halogenated aromatic, any one??. (2015). Chromatography Forum. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Available at: [Link]
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Benzene, (trifluoromethyl)-. (n.d.). NIST WebBook. Available at: [Link]
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Gas-chromatographic identification of fluorine-containing organic compounds. (2025). Available at: [Link]
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Quality: specifications, analytical procedures and analytical validation. (n.d.). European Medicines Agency. Available at: [Link]
-
Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. (2019). BIPM. Available at: [Link]
-
Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). (2018). Agilent. Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Available at: [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010). TSI Journals. Available at: [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube. Available at: [Link]
-
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A Senior Application Scientist's Guide to Alternative Reagents for 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the synthesis of chiral amines is a cornerstone of creating novel therapeutics. The reagent 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene serves as a powerful electrophile for introducing the synthetically valuable 1-(3,5-bis(trifluoromethyl)phenyl)ethyl moiety. The two strongly electron-withdrawing trifluoromethyl groups significantly activate the benzylic carbon towards nucleophilic attack, facilitating the formation of carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds.[1][2]
However, reliance on a single reagent can limit synthetic flexibility. Factors such as reactivity, cost, availability, and the specific demands of a synthetic route often necessitate the consideration of alternatives. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights to inform your selection process.
Understanding the Benchmark: this compound
The primary utility of this reagent lies in its high reactivity in nucleophilic substitution reactions. The benzylic position is activated by two key factors:
-
Inductive Effect: The two trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, which polarize the C-Br bond, making the benzylic carbon highly electrophilic.[2]
-
Carbocation Stability: In reactions proceeding through an Sₙ1-like mechanism, the resulting benzylic carbocation is stabilized by the phenyl ring, despite the destabilizing inductive effect of the -CF₃ groups on the cation itself.[1][3]
This high reactivity makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, including primary and secondary amines, to produce key pharmaceutical intermediates like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a precursor for neurokinin-1 (NK-1) receptor antagonists such as Maropitant.[4][5]
However, its high reactivity can also be a drawback, leading to potential side reactions or instability. Furthermore, the cost and availability of this specific bromo-compound may prompt the search for more economical or readily accessible alternatives.
Strategic Alternatives: A Two-Pronged Approach
We can classify alternatives into two main strategic categories:
-
Strategy A: Modifying the Electrophile - This involves retaining the core 3,5-bis(trifluoromethyl)phenyl ethyl structure but altering the leaving group.
-
Strategy B: Inverting the Polarity - This approach involves a complete shift in the synthetic strategy from an electrophilic alkylation to a nucleophilic addition or reductive amination pathway, using the corresponding ketone as the starting material.
Strategy A: Comparison of Electrophiles by Leaving Group
The choice of leaving group is critical as it directly influences reaction rates and conditions. The general order of reactivity for halide leaving groups in nucleophilic substitution is I > Br > Cl.[6] This is because iodide is the weakest base, making it the most stable anion once it has departed.[7]
| Reagent (Leaving Group) | Key Characteristics & Performance Insights |
| 1-(1-Iodoethyl)-3,5-bis(trifluoromethyl)benzene | Highest Reactivity: As iodide is an excellent leaving group, this reagent is the most reactive in the halide series. This allows for milder reaction conditions (lower temperatures, weaker bases) and can be advantageous for sensitive substrates or sterically hindered nucleophiles.[6] Considerations: It is typically more expensive and potentially less stable than its bromo and chloro counterparts. Its synthesis from the corresponding alcohol or via halogen exchange can add steps to the overall process. |
| This compound | The Benchmark: This reagent offers a good balance of high reactivity and stability. It is widely documented and serves as the standard against which alternatives are measured. It is suitable for a broad range of nucleophiles under standard conditions (e.g., a mild base like K₂CO₃ or Et₃N in a polar aprotic solvent like DMF or MeCN). |
| 1-(1-Chloroethyl)-3,5-bis(trifluoromethyl)benzene | Cost-Effective & Stable: The chloro-analog is generally the most economical and stable of the halides. However, its lower reactivity necessitates more forcing conditions (higher temperatures, stronger bases, or longer reaction times) to achieve comparable yields to the bromo- or iodo-analogs. This can be problematic for thermally sensitive molecules. |
| Sulfonate Esters (e.g., Mesylate, Tosylate) | Controlled Reactivity & Excellent Leaving Groups: Sulfonates like mesylate (OMs) and tosylate (OTs) are excellent leaving groups, with reactivity often comparable to or greater than bromide. They are prepared from the corresponding alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This two-step sequence (alcohol formation then sulfonation) offers an alternative to direct halogenation and can be very high-yielding. They are particularly useful when halide-free conditions are desired. |
Experimental Data Summary
While a direct, side-by-side kinetic comparison in a single publication is scarce, we can infer performance from general principles of organic chemistry and isolated examples.
| Leaving Group | Relative Reactivity | Typical Conditions | Pros | Cons |
| Iodide (-I) | Highest | Low temp, mild base | Fast reactions, good for weak nucleophiles | Higher cost, lower stability |
| Bromide (-Br) | High (Benchmark) | RT to moderate heat | Good balance of reactivity & stability | Standard cost and performance |
| Chloride (-Cl) | Moderate | Higher temp, stronger base | Lowest cost, high stability | Harsher conditions may be needed |
| Tosylate (-OTs) | High to Very High | RT, mild base | Excellent leaving group, non-halide | Requires precursor alcohol synthesis |
Strategy B: Reductive Amination of 3',5'-Bis(trifluoromethyl)acetophenone
A powerful and increasingly popular alternative to direct alkylation is the reductive amination of the corresponding ketone, 3',5'-bis(trifluoromethyl)acetophenone. This strategy is particularly compelling for the synthesis of chiral amines.
This approach offers several key advantages:
-
Safety and Handling: Avoids the use of potentially lachrymatory and reactive benzylic halides.
-
Atom Economy: Generally more atom-economical than the alkylation route.
-
Stereochemical Control: Provides a direct route to enantiomerically pure amines using modern biocatalytic or chemocatalytic methods.
Biocatalytic Reductive Amination (Transamination)
Recent advances have demonstrated the highly efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using a transaminase enzyme (such as ATA117) and an alcohol dehydrogenase (ADH) in a bienzyme cascade system.[4][8]
-
Mechanism: The transaminase enzyme catalyzes the transfer of an amino group from a donor (like isopropylamine) to the ketone, forming the chiral amine directly. The ADH is used to shift the reaction equilibrium, leading to very high conversions and yields.
-
Performance: This method has been reported to produce the desired chiral amine with yields and enantiomeric excess (ee) often exceeding 99.9%.[4][9] This level of stereocontrol is difficult to achieve via direct alkylation without a chiral auxiliary or subsequent resolution.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Benchmark)
This protocol describes a typical amination reaction using the benchmark bromo-reagent.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent & Reagents: Add a suitable polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M). Add the amine nucleophile (1.1-1.5 eq.) and a mild inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) (1.5-2.0 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-60 °C.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Adaptations for Alternatives:
-
For the Iodo-analog: The reaction can often be run at a lower temperature (0 °C to room temperature).
-
For the Chloro-analog: The reaction may require heating to higher temperatures (e.g., 80 °C or higher) and/or the use of a stronger base or a phase-transfer catalyst.
Protocol 2: Biocatalytic Reductive Amination
This protocol is adapted from published procedures for enzymatic synthesis.[4][8]
-
Buffer Preparation: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 9.0).
-
Reaction Mixture: In a temperature-controlled vessel (e.g., 40 °C), combine the buffer, 3',5'-bis(trifluoromethyl)acetophenone (e.g., 50-100 mM), an amine donor (e.g., isopropylamine, 1.0 M), and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Enzyme Addition: Add the R-ω-transaminase (e.g., ATA117) and, if using a cascade system, the alcohol dehydrogenase (ADH) and its cofactor (e.g., NADP⁺). The enzymes can be in the form of whole cells or purified lyophilizate.
-
Reaction: Stir the mixture at the optimal temperature (e.g., 40 °C) and monitor the conversion by HPLC or GC. The pH may need to be controlled throughout the reaction.
-
Workup & Extraction: Once the reaction is complete, adjust the pH to >10 with NaOH to deprotonate the product amine. Extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Purification: Dry the organic extract over Na₂SO₄, filter, and concentrate to yield the chiral amine, which is often of sufficient purity (>99% ee) for further use without chromatography.
Conclusion and Recommendations
The choice of reagent for introducing the 1-(3,5-bis(trifluoromethyl)phenyl)ethyl group is a critical decision in a synthetic campaign.
-
For rapid, general-purpose synthesis with a good balance of reactivity and cost, the benchmark This compound remains an excellent choice.
-
When maximum reactivity is required for challenging substrates or milder conditions are paramount, the iodo-analog is the superior electrophile, provided the increased cost is acceptable.
-
For large-scale, cost-sensitive syntheses where forcing conditions are tolerated, the chloro-analog is a viable option.
-
For the synthesis of high-purity chiral amines, the biocatalytic reductive amination of 3',5'-bis(trifluoromethyl)acetophenone stands out as the superior modern method, offering exceptional stereocontrol, improved safety, and high yields.[4][9]
Ultimately, the optimal choice depends on a careful analysis of the specific reaction, scale, cost constraints, and desired stereochemical outcome. By understanding the properties and performance of these alternatives, researchers can design more efficient, robust, and elegant synthetic routes.
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Gao, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7435. [Link]
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¹⁹F NMR analysis of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene reaction products
A Senior Application Scientist's Guide to Reaction Analysis: ¹⁹F NMR vs. Alternative Methods for 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene Reactions
In the landscape of modern pharmaceutical and materials science research, the synthesis and analysis of organofluorine compounds are of paramount importance. The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and bioavailability, make these compounds highly valuable.[1] This guide provides an in-depth comparison of analytical techniques for monitoring the reaction products of this compound, a key building block in organic synthesis.[2][3] As a Senior Application Scientist, my focus is to provide not just a protocol, but a comprehensive understanding of why certain analytical choices are made, grounded in scientific principles and practical experience.
The core of our analysis will revolve around a representative nucleophilic substitution reaction of this compound with sodium methoxide. This reaction is illustrative of common transformations this substrate might undergo. We will explore how ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, direct, and quantitative method for reaction monitoring and product characterization, and compare its performance against established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The Power of ¹⁹F NMR in Organofluorine Chemistry
Fluorine-19 is an ideal nucleus for NMR spectroscopy.[4][5] It has a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, making it highly sensitive to detection.[6] Crucially, the chemical shift range of ¹⁹F is significantly wider than that of ¹H NMR, spanning approximately 800 ppm.[6] This large dispersion minimizes the likelihood of signal overlap, even in complex reaction mixtures, a common challenge in proton NMR.[1]
For compounds containing trifluoromethyl (CF₃) groups, such as our substrate, ¹⁹F NMR is particularly insightful. The chemical shift of the CF₃ group is exquisitely sensitive to its electronic environment.[4][7] Any change in the substitution at the benzylic position of this compound will induce a discernible shift in the ¹⁹F NMR spectrum, providing a clear window into the reaction's progress.
Hypothetical Reaction: A Case Study
To illustrate the analytical comparison, let us consider the reaction of this compound with sodium methoxide in methanol. This reaction is expected to yield the substitution product, 1-methoxy-1-(3,5-bis(trifluoromethyl)phenyl)ethane, and potentially the elimination product, 3,5-bis(trifluoromethyl)styrene, as a minor byproduct.
Reaction Scheme:
¹⁹F NMR Analysis: A Detailed Workflow
The primary advantage of ¹⁹F NMR is its ability to directly and quantitatively monitor the reaction mixture with minimal sample preparation.[8][9]
Experimental Protocol: ¹⁹F NMR Reaction Monitoring
-
Sample Preparation: At designated time points, a small aliquot (e.g., 0.1 mL) of the reaction mixture is withdrawn and diluted with a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., hexafluorobenzene, C₆F₆).
-
Instrument Setup:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz) equipped with a broadband probe.
-
Parameters: A typical ¹⁹F NMR experiment would involve a 30-degree pulse angle and a relaxation delay of 5 seconds to ensure accurate quantification.[10]
-
-
Data Acquisition: A simple one-pulse ¹⁹F NMR spectrum is acquired for each time point.
-
Data Processing and Analysis:
-
The Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The signals corresponding to the starting material, product(s), and internal standard are integrated.
-
The relative concentrations of each species are calculated from the integral values, normalized to the number of fluorine atoms and the concentration of the internal standard.
-
Expected ¹⁹F NMR Spectral Changes
The two trifluoromethyl groups on the benzene ring are chemically equivalent and will appear as a single resonance in the ¹⁹F NMR spectrum.
-
Starting Material (this compound): The electron-withdrawing bromine atom will deshield the fluorine nuclei, resulting in a specific chemical shift.
-
Substitution Product (1-methoxy-1-(3,5-bis(trifluoromethyl)phenyl)ethane): The replacement of the bromine atom with a less electronegative methoxy group will cause an upfield shift (to a less negative ppm value) of the CF₃ signal.
-
Elimination Product (3,5-bis(trifluoromethyl)styrene): The formation of a double bond conjugated with the aromatic ring will also alter the electronic environment of the CF₃ groups, leading to a distinct chemical shift, different from both the starting material and the substitution product.
Workflow for ¹⁹F NMR Analysis
Caption: Workflow for real-time reaction monitoring using ¹⁹F NMR spectroscopy.
Comparison with Alternative Analytical Techniques
While ¹⁹F NMR is a powerful tool, it is essential to compare its performance with other commonly used analytical methods.
| Feature | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Sample Preparation | Minimal (dilution)[8][9] | Often requires quenching, extraction, and sometimes derivatization. | Requires quenching, filtration, and dilution. |
| Analysis Time | Rapid (minutes per sample)[10] | Longer (run times can be 15-30 minutes or more). | Moderate (run times typically 10-20 minutes). |
| Quantification | Inherently quantitative with an internal standard; no calibration curve needed for relative quantification.[11] | Requires calibration curves for accurate quantification. | Requires calibration curves for accurate quantification. |
| Structural Information | Provides direct structural information about the fluorine-containing species.[5] | Provides mass-to-charge ratio and fragmentation patterns, aiding in structural elucidation. | Provides retention time; structural information requires coupling to a mass spectrometer (LC-MS). |
| Selectivity | Highly selective for fluorinated compounds, with minimal background interference.[10] | Good separation of volatile compounds, but may have co-elution issues. | Excellent separation of a wide range of compounds, but method development can be complex. |
| Limitations | Lower sensitivity compared to MS for trace analysis. | Not suitable for non-volatile or thermally labile compounds. | Mobile phase selection and column chemistry can be challenging for complex mixtures. |
Causality Behind Experimental Choices
The choice of analytical technique is driven by the specific requirements of the study.
-
For rapid reaction optimization and kinetic studies , the speed and direct quantitative nature of ¹⁹F NMR make it the superior choice.[12][13] The ability to quickly assess the impact of changing reaction conditions (e.g., temperature, catalyst loading) without lengthy sample workup accelerates process development.[8][14]
-
For impurity profiling and identification of unknown byproducts , the combination of separation and mass analysis in GC-MS and LC-MS is invaluable. While ¹⁹F NMR can indicate the presence of a fluorinated byproduct, MS provides the molecular weight and fragmentation data needed for structural identification.
-
For routine quality control of the final product , HPLC with UV detection is often the most cost-effective and robust method, provided a validated method is established.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for comprehensive reaction analysis.
Conclusion and Recommendations
For the analysis of reaction products of this compound, ¹⁹F NMR spectroscopy stands out as a uniquely powerful tool for real-time, quantitative monitoring. Its speed, simplicity, and direct insight into the transformation of fluorinated species make it an indispensable asset for process development and mechanistic studies.
However, a comprehensive analytical strategy often involves a multi-technique approach. While ¹⁹F NMR provides the "what" and "how much" with exceptional efficiency, chromatographic methods coupled with mass spectrometry (GC-MS and LC-MS) are crucial for the "what else" – identifying and characterizing unexpected byproducts and impurities. For routine quality control of the final, isolated product, a validated HPLC method is typically the industry standard.
By understanding the strengths and limitations of each technique, researchers can design a robust and efficient analytical workflow, ensuring the integrity and quality of their synthesized fluorinated compounds.
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Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. University of Heidelberg. [Link]
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Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
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1,3-Bis(trifluoromethyl)benzene. Wikipedia. [Link]
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This compound. PubChem. [Link]
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A Senior Application Scientist's Guide to Stereochemical Determination: X-ray Crystallography vs. Spectroscopic Methods for 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene Derivatives
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of biological activity, material properties, and patentability. For chiral molecules like the derivatives of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene, a versatile building block in medicinal chemistry, the unambiguous assignment of absolute configuration is a critical step in development.
This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography, with powerful solution-state spectroscopic alternatives. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate this crucial analytical challenge.
Part 1: The Definitive Answer—Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays scattered by a single, well-ordered crystal, we can map electron density and thereby deduce atomic positions with extraordinary precision.
The Power of the Heavy Atom: Why Bromine is Key
For chiral molecules, crystallography's unique advantage lies in its ability to determine the absolute configuration. This is made possible by a phenomenon called anomalous dispersion (or resonant scattering).[2] When the X-ray's energy is near the absorption edge of an atom, the scattering phase is shifted. Heavier atoms, such as the bromine in our target molecule, exhibit a significant anomalous scattering effect.[1] This effect breaks Friedel's Law, which states that diffraction intensities from opposite sides of a crystal plane (h,k,l and -h,-k,-l) are equal. The subtle differences between these "Bijvoet pairs" allow for the unequivocal assignment of the correct enantiomer.[3]
The success of this assignment is quantified by the Flack parameter .[2][3] A value refining to zero indicates the correct absolute structure has been modeled, while a value of one suggests the inverted structure is correct.[2][4] For the derivatives of this compound, the presence of bromine makes the Flack parameter a highly reliable indicator, providing a self-validating system for the structural solution.[1][3]
Experimental Workflow: From Powder to Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process that demands both precision and, at times, chemical intuition. The primary bottleneck is often the first step: growing a diffraction-quality single crystal.
Detailed Experimental Protocol: Crystallization and Analysis
-
Synthesis and Purification: Begin with the enantiomerically pure this compound derivative. Purity is paramount; residual solvents or impurities can severely inhibit crystallization.
-
Crystallization Screening: The presence of trifluoromethyl groups increases lipophilicity, often requiring non-traditional solvent systems.
-
Rationale: The goal is to find conditions where the molecule is soluble at a higher temperature or in a specific solvent mixture, and then slowly becomes supersaturated, allowing for ordered crystal growth rather than rapid precipitation.
-
Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) in a vial covered with a perforated seal. Allow the solvent to evaporate over days or weeks.
-
Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of the compound solution on a slide over a reservoir of a less-soluble "anti-solvent" (e.g., hexane, pentane). The slow diffusion of the anti-solvent vapor into the drop induces crystallization.
-
Microbatch Under-Oil: This technique is particularly useful for fluorinated compounds, preventing rapid solvent loss and promoting slower growth.[5]
-
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1–0.3 mm) is selected under a microscope.[1]
-
The crystal is mounted on a loop and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage.
-
Data is collected on a modern single-crystal X-ray diffractometer, typically using copper (Cu Kα) or molybdenum (Mo Kα) radiation. For bromine-containing compounds, both sources provide sufficient anomalous signal.[1]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Initial atomic positions are determined using direct methods or Patterson synthesis.
-
The structural model is refined using full-matrix least-squares methods. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best fit between the calculated and observed diffraction data.
-
Trustworthiness Metrics: A reliable structure is indicated by a low R1-factor (< 5%), a Goodness-of-Fit (GOF) near 1.0, and a Flack parameter near 0 with a small standard uncertainty (e.g., 0.02(3)).[4]
-
Part 2: Powerful Alternatives—When Crystals Won't Cooperate
The primary limitation of crystallography is its absolute requirement for a high-quality single crystal, which can be elusive and time-consuming to obtain.[6] In such cases, spectroscopic methods provide robust, solution-phase alternatives.
Method A: NMR Spectroscopy - Mosher's Ester Analysis
Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and amines.[7][8] While our target molecule is a bromide, it can be readily converted to the corresponding secondary alcohol via hydrolysis (e.g., with silver nitrate in aqueous acetone) for this analysis.
-
Principle: The chiral alcohol is derivatized by reacting it separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers. Due to the anisotropic effect of the MTPA phenyl ring, protons on either side of the newly formed ester plane experience different shielding or deshielding effects in the ¹H NMR spectrum. By systematically comparing the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced.[9][10]
-
Protocol:
-
Hydrolysis: Convert the enantiopure this compound to the corresponding alcohol, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. Purify carefully.
-
Esterification (Two Reactions):
-
React the alcohol with (R)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine, DMAP) in an NMR-compatible solvent (e.g., CDCl₃).
-
In a separate reaction, react the alcohol with (S)-MTPA chloride under identical conditions.
-
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Interpretation: Assign all relevant protons. Calculate the Δδ (δS - δR) values for protons on both sides of the chiral center. A consistent pattern of positive and negative Δδ values reveals the absolute configuration based on the established Mosher model.[9]
-
Method B: Vibrational Circular Dichroism (VCD)
VCD is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[11][12] It is an excellent technique for determining the absolute configuration of chiral molecules directly in solution, without the need for derivatization.[11][13]
-
Principle: Enantiomers produce VCD spectra that are mirror images—equal in magnitude but opposite in sign. The technique's power comes from the ability to accurately predict the VCD spectrum for a given enantiomer using quantum mechanical calculations (typically Density Functional Theory, DFT). By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for one of the enantiomers (e.g., the R-enantiomer), a match confirms the absolute configuration.[14][15]
-
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the enantiopure this compound derivative in a suitable solvent (e.g., CCl₄ or CDCl₃) to achieve a concentration of around 0.1 M.[11]
-
Spectral Acquisition: Measure the VCD and infrared absorption spectra using a dedicated VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify all low-energy conformers.
-
For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged predicted spectrum based on their relative energies.
-
-
Comparison and Assignment: Visually compare the experimental VCD spectrum with the predicted spectrum for the chosen enantiomer. A good match in the sign and relative intensity of the major bands allows for an unambiguous assignment of the absolute configuration.[15]
-
Part 3: Comparative Analysis—Choosing the Right Tool
The choice between these powerful techniques is driven by practical considerations of the sample, available resources, and the required level of certainty.
Performance Metrics at a Glance
| Feature | Single-Crystal X-ray Crystallography | NMR (Mosher's Ester Analysis) | Vibrational Circular Dichroism (VCD) |
| Principle | X-ray diffraction from a single crystal | Diastereomer analysis by ¹H NMR | Differential absorption of polarized IR light |
| Answer Type | Unambiguous & Direct | Unambiguous but Indirect (Requires derivatization & model) | Unambiguous & Direct (Requires computation) |
| Sample State | Solid (Single Crystal) | Solution | Solution (or neat liquid) |
| Sample Amount | < 1 mg (crystal) | 2-5 mg per diastereomer | 5-10 mg |
| Key Advantage | Provides full 3D structure, bond lengths, angles. Flack parameter is self-validating.[1][3] | Widely accessible instrumentation (NMR). Does not require crystals. | No derivatization required. Reflects solution-state conformation.[16] |
| Key Limitation | Crystal growth is a major bottleneck. [6] | Requires chemical modification to an alcohol/amine, adding steps and potential for side reactions. | Requires specialized spectrometer and significant computational expertise/resources.[13][15] |
| Time (Analysis) | 4-24 hours (after crystal is obtained) | 4-6 hours (after derivatization)[7] | 2-8 hours (plus computation time) |
| Confidence Level | Very High (Gold Standard) | High | High |
Senior Scientist's Insights: A Pragmatic View
As a Senior Application Scientist, my recommendation hinges on the project's stage and goals.
-
For definitive structural proof, especially for patent filings or regulatory submissions, X-ray crystallography is unparalleled. The wealth of structural information and the internal validation provided by the Flack parameter (thanks to the bromine atom) make it the most trustworthy method.[1][3] The primary investment is the time and effort dedicated to achieving that single crystal.
-
When crystallization fails or for routine confirmation in a synthesis campaign, Mosher's method is a workhorse. Most chemistry labs have ready access to high-field NMR. The protocol is well-established, and while it requires a chemical transformation, it is a reliable and cost-effective route to the absolute configuration.[8][17]
-
VCD is the method of the future and a powerful problem-solver for "stubborn" molecules. For compounds that resist both crystallization and derivatization, VCD shines.[11] It provides a direct snapshot of the molecule's structure in the solution phase, which can be more relevant to its biological activity. The upfront investment in instrumentation and computational skill is higher, but it offers a unique and elegant solution when other methods fall short.[15][16]
References
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Houk, K. N., et al. (2010). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 4. Available at: [Link]
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Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2539-2570. Available at: [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]
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Wikipedia. Flack parameter. Available at: [Link]
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Schrödinger, LLC. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link]
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Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 989390. Available at: [Link]
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Adesina, K. T., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(25), 22759–22769. Available at: [Link]
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CCDC. Anomalous dispersion. Available at: [Link]
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Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]
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Carroll, A. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(11), 2997. Available at: [Link]
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Dinoiu, V. (2011). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 56(3), 221-231. Available at: [Link]
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OlexSys. Flack Parameter. Available at: [Link]
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Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]
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CCDC. Absolute Configuration. Available at: [Link]
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ResearchGate. Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects. Available at: [Link]
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Freedman, T. B., et al. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. Available at: [Link]
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BioTools. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Available at: [Link]
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Parsons, S. (2014). Determination of absolute configuration using X-ray diffraction. University of Edinburgh. Available at: [Link]
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He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. Available at: [Link]
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University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Available at: [Link]
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Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Available at: [Link]
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MedChemProf. (2023). How I Used Mosher Esters in my PhD. YouTube. Available at: [Link]
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Dube, H., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 58(27), 9044-9048. Available at: [Link]
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ResearchGate. 1,3-Bis(chloromethyl)benzene. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3,5-Bis(trifluoromethyl)phenyl Substituted Compounds
The 3,5-bis(trifluoromethyl)phenyl (BTFP) moiety is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. Its prevalence stems from the unique properties conferred by the two trifluoromethyl groups. These powerful electron-withdrawing groups, positioned meta to each other, enhance the lipophilicity, metabolic stability, and binding affinity of parent molecules, making the BTFP scaffold a "privileged motif" in drug discovery and catalyst development.[1][2][3] Consequently, efficient and versatile synthetic access to BTFP-substituted building blocks is of paramount importance for researchers and process chemists.
This guide provides an in-depth comparison of the primary synthetic routes to key 3,5-bis(trifluoromethyl)phenyl intermediates and their derivatives. We will move beyond simple procedural lists to explore the underlying chemical logic, compare the strategic advantages of each pathway, and provide validated experimental protocols for core transformations.
The Synthetic Landscape: Key Intermediates and Strategic Pathways
The synthesis of diverse BTFP-substituted compounds generally converges on a few key, commercially available or readily prepared starting materials. The choice of synthetic route is dictated by the desired final functionality, scalability, and tolerance to various functional groups. The overall strategy can be visualized as a network of interconnected pathways originating from 1,3-bis(trifluoromethyl)benzene.
Caption: Major reaction pathways starting from 3,5-bis(trifluoromethyl)bromobenzene.
A. Grignard Reagent Formation and Subsequent Reactions
The formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. [4][5]
-
Causality & Safety: The reaction is initiated by adding the bromide to magnesium turnings in an anhydrous ether solvent, such as THF. [6][4]It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will be quenched by water. [4]Crucially, trifluoromethylphenyl Grignard reagents have been reported to be potentially explosive upon heating or loss of solvent, requiring strict temperature control and ensuring the reagent remains in solution. [7]
-
Key Applications:
-
Carboxylation: Bubbling CO₂ gas through the Grignard solution at low temperatures (e.g., -45 °C) followed by an acidic workup yields 3,5-bis(trifluoromethyl)benzoic acid in high yield. * Ketone Synthesis: Reaction with acetic anhydride produces 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (BTFP-acetophenone), another valuable intermediate. [8]
-
B. Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
For the synthesis of aryl amines (C-N bonds), the Buchwald-Hartwig amination has become the method of choice, largely supplanting harsher classical methods like the Goldberg reaction. [9]
-
Causality: This reaction uses a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a primary or secondary amine. [9][10]The choice of ligand is critical and has evolved over several "generations" to accommodate a wider range of amines and milder conditions. [9]The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. [10]* Advantages: High functional group tolerance, generally milder conditions than Ullmann-type reactions, and broad substrate scope. [9]
C. Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical, copper-promoted reaction for forming C-O (diaryl ethers) and C-N bonds. [11][12]
-
Causality: The traditional reaction requires stoichiometric amounts of copper powder and very high temperatures (>200 °C) in polar aprotic solvents. [11]While modern variations use soluble copper catalysts and ligands to lower the reaction temperature, the conditions are often still more demanding than palladium-catalyzed alternatives. [11][12]* Advantages: Cost-effective metal catalyst (copper vs. palladium).
-
Disadvantages: Often requires harsh conditions, stoichiometric copper, and may have a more limited substrate scope compared to modern palladium systems. [11]
D. Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the two CF₃ groups activates the BTFP ring towards nucleophilic attack, making the SNAr pathway viable, particularly with a good leaving group like fluorine or chlorine. [13][14][15]
-
Causality: A strong nucleophile (e.g., an alkoxide, amide, or thiolate) attacks the carbon bearing the leaving group. The negative charge of the resulting intermediate (a Meisenheimer complex) is stabilized by resonance, particularly by the ortho and para CF₃ groups. [14][15]Subsequent elimination of the leaving group restores aromaticity. For SNAr, the reactivity of halogens is often F > Cl > Br > I, the opposite of SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen making the attached carbon more electrophilic. [15]* Advantages: Transition-metal-free pathway. [16]* Disadvantages: Generally requires a highly activated substrate (e.g., fluoro- or chloro-BTFP) and a strong nucleophile.
Data Summary and Route Comparison
| Synthetic Route | Key Transformation | Typical Conditions | Versatility | Scalability | Key Advantages / Disadvantages |
| Electrophilic Bromination | Ar-H ⟶ Ar-Br | DBDMH, H₂SO₄/AcOH, 10-50°C [17][18] | Low (specific product) | High | (+) High yield, regioselective. (-) Corrosive, exothermic. |
| Grignard Carboxylation | Ar-Br ⟶ Ar-COOH | 1. Mg, THF; 2. CO₂, -45°C | High (Grignard intermediate) | Moderate-High | (+) High yield, direct. (-) Moisture sensitive, safety risk. [7] |
| Buchwald-Hartwig Amination | Ar-Br + R₂NH ⟶ Ar-NR₂ | Pd catalyst, phosphine ligand, base (e.g., NaOtBu), 80-110°C [9][10] | Very High | High | (+) Mild conditions, broad scope. (-) Expensive catalyst/ligands. |
| Ullmann Condensation | Ar-Br + ROH ⟶ Ar-OR | Cu catalyst, base, high temp (>150°C) [11] | Moderate | Moderate | (+) Inexpensive metal. (-) Harsh conditions, lower yields. |
| SNAr | Ar-F + Nu⁻ ⟶ Ar-Nu | Strong nucleophile (e.g., NaOR), polar aprotic solvent (e.g., DMF) [16] | Moderate | Moderate | (+) Metal-free. (-) Requires activated halide (Ar-F/Cl) and strong Nu. |
| Nitro Reduction | Ar-NO₂ ⟶ Ar-NH₂ | H₂, Pd/C, 60°C, 2MPa [19] | Low (specific product) | High | (+) Clean, high yield. (-) Requires pressure equipment, energetic starting material. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene[4][6]
-
Apparatus Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, thermocouple, and an addition funnel.
-
Acid Mixture Preparation: To glacial acetic acid (22.0 mL), cooled to 15°C, cautiously add concentrated (96%) sulfuric acid (142 mL) in one portion. The exothermic mixing will raise the temperature; cool the mixture back to 25°C.
-
Substrate Addition: Add 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol) to the rapidly stirring acid mixture.
-
Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (77.25 g, 270 mmol) in portions over 2-5 minutes. An exothermic reaction will occur, raising the internal temperature. Maintain the temperature between 40-50°C using a water bath for approximately 1-2 hours, or until GC analysis shows complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into 500 mL of cold water with vigorous stirring. Allow the phases to separate.
-
Purification: Separate the lower organic layer. Wash it with 5N aqueous sodium hydroxide (75 mL) and then with water. The resulting organic layer is 3,5-bis(trifluoromethyl)bromobenzene, which can be used directly or distilled for higher purity. Typical assay yields are >90%. [6]
Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction[11]
-
Apparatus Setup: In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, add magnesium turnings (5.10 g, 210 mmol) and anhydrous THF (200 mL).
-
Grignard Initiation: Heat the magnesium slurry to a gentle reflux. In the addition funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of anhydrous THF. Add ~5 mL of this bromide solution to the refluxing magnesium to initiate the reaction (indicated by cloudiness and sustained reflux).
-
Grignard Formation: Once initiated, add the remaining bromide solution dropwise over 30 minutes to maintain a gentle reflux. After the addition is complete, continue to heat at reflux for another 30 minutes. Cool the dark brown solution to room temperature.
-
Carboxylation: Transfer the Grignard solution via cannula to a pressure-equalizing dropping funnel. Cool a separate 1 L flask containing 100g of crushed dry ice (solid CO₂) to -78°C. Slowly add the Grignard solution to the dry ice with vigorous stirring. Alternative from patent: Cool the Grignard solution to -45°C and pressurize the vessel with CO₂ gas. 5. Workup: Allow the mixture to warm to 0°C. Slowly and carefully quench the reaction by adding 200 mL of 2N HCl.
-
Purification: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) provides pure 3,5-bis(trifluoromethyl)benzoic acid as a white solid (typical isolated yield ~94%).
Protocol 3: Synthesis of 3,5-Bis(trifluoromethyl)aniline[7]
-
Apparatus Setup: To a 1 L autoclave, add 3,5-bis(trifluoromethyl)nitrobenzene (259 g, 1 mol), ethyl acetate (500 g), and 5% palladium on carbon (5 g).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 2 MPa. Heat the mixture to 60°C and maintain with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake or TLC/GC analysis. The reaction is typically complete within 20 hours.
-
Workup: Cool the autoclave to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to afford 3,5-bis(trifluoromethyl)aniline with high purity (yield ~87%). [19]
Conclusion
The synthesis of 3,5-bis(trifluoromethyl)phenyl substituted compounds is a mature field with several robust and scalable routes. The optimal strategy is a function of the desired target molecule and available resources.
-
For general-purpose functionalization, the bromination of 1,3-bis(trifluoromethyl)benzene to form the versatile brominated intermediate is the most common and industrially relevant starting point.
-
From this bromide, Grignard reactions offer a powerful method for C-C bond formation, while palladium-catalyzed reactions like the Buchwald-Hartwig amination provide the most efficient and mild route to C-N bonds.
-
For direct access to the aniline, the nitration-reduction sequence is highly effective, though it involves hazardous reagents.
By understanding the causality behind these core transformations and their comparative advantages, researchers can confidently select and execute the most appropriate synthetic plan for their specific research and development goals.
References
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
- 3,5-Bis(trifluoromethyl)aniline 328-74-5 wiki. Guidechem.
- The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. ChemicalBook.
- SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
- Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline. Lookchem.
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- Nucleophilic Arom
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide solution. Sigma-Aldrich.
- Nucleophilic arom
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluorin
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald -Hartwig Amin
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A Comparative Guide to the Asymmetric Synthesis of Chiral Amines: Evaluating 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and complex molecular architectures, the stereoselective synthesis of chiral amines remains a cornerstone of modern organic chemistry. These motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules.[1] The choice of synthetic methodology can profoundly impact the efficiency, scalability, and economic viability of a drug development pipeline. This guide provides a comprehensive comparison of a potential chiral building block, 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene , with established, state-of-the-art methods for asymmetric amine synthesis.
While specific applications of this compound are not widely documented in peer-reviewed literature, its structure suggests a primary role as a chiral electrophile. The presence of the bulky and electron-withdrawing 3,5-bis(trifluoromethyl)phenyl moiety is anticipated to confer high stereoselectivity in nucleophilic substitution reactions. This guide will therefore explore its hypothetical application in the synthesis of chiral amines and critically evaluate it against field-proven alternatives.
The Potential of this compound in Chiral Amine Synthesis
The core concept behind utilizing this compound lies in its reaction with a suitable nucleophile, such as an azide or a protected amine, to introduce a stereocenter. The bulky bis(trifluoromethyl)phenyl group is expected to direct the incoming nucleophile to the opposite face of the molecule, thereby controlling the stereochemical outcome of the reaction.
Proposed Reaction Pathway:
Sources
A Comparative Guide to the Quality Analysis of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene and its Structural Analogs
For researchers, scientists, and drug development professionals, the quality and purity of starting materials and intermediates are paramount to the success of complex synthetic pathways. This guide provides an in-depth technical comparison of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene, a key building block in pharmaceutical and materials science, with its structurally related alternatives: 3,5-bis(trifluoromethyl)benzyl bromide and 1-bromo-3,5-bis(trifluoromethyl)benzene. This document will delve into the typical specifications found on a Certificate of Analysis (CoA), provide detailed experimental protocols for quality assessment, and discuss the implications of purity on downstream applications.
Introduction to this compound and its Analogs
This compound (CAS 160376-84-1) is a halogenated aromatic compound characterized by a chiral center and two trifluoromethyl groups, which impart unique electronic properties and steric bulk.[1] These features make it a valuable intermediate in the synthesis of novel agrochemicals and pharmaceutical agents. Its quality can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign.
Two common structural alternatives are often considered in synthetic design:
-
3,5-Bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4): An isomer lacking the methyl group at the benzylic position, offering different reactivity and steric hindrance.
-
1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1): The precursor to the other two compounds, lacking the ethyl bromide or methyl bromide moiety.[2]
Understanding the analytical landscape of these compounds is crucial for making informed decisions in process development and quality control.
Comparative Analysis of Specifications
A Certificate of Analysis is a critical document that provides a summary of the quality and purity of a chemical batch. Below is a comparative table outlining typical specifications for this compound and its key alternatives.
| Parameter | This compound | 3,5-Bis(trifluoromethyl)benzyl bromide | 1-Bromo-3,5-bis(trifluoromethyl)benzene |
| Appearance | Colorless to light yellow liquid | White to light yellow solid or liquid | Colorless to light yellow liquid |
| Purity (by GC) | ≥ 98.0% | ≥ 97.0% | ≥ 98.0% |
| Identification | Conforms to structure by ¹H NMR and FTIR | Conforms to structure by ¹H NMR and FTIR | Conforms to structure by ¹H NMR and FTIR[2] |
| Refractive Index | ~1.45 | ~1.445 | ~1.427[2] |
| Major Impurities | Starting material, over-brominated species | Starting material, dibrominated species | Unreacted starting material, isomeric byproducts[3] |
Experimental Protocols for Quality Assessment
To ensure the reliability of these specifications, robust analytical methods are essential. The following sections provide detailed, self-validating protocols for the analysis of this compound and can be adapted for its analogs.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a cornerstone technique for assessing the purity of non-volatile organic compounds. The following method is designed to separate the main component from potential impurities.
Rationale for Method Design:
A reversed-phase C18 column is chosen for its versatility in separating non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, provides good resolution for halogenated aromatics. The gradient elution ensures that both early and late-eluting impurities are effectively separated and quantified. UV detection at 220 nm is selected as it is a common wavelength for aromatic compounds to exhibit strong absorbance.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 25 mL of acetonitrile to achieve a 1 mg/mL solution.
Data Analysis:
The purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. This method is particularly useful for detecting residual starting materials and side-products from the synthesis.
Rationale for Method Design:
A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is ideal for separating aromatic compounds. The temperature programming allows for the separation of compounds with a range of boiling points. Mass spectrometry provides definitive identification of the separated components by comparing their mass spectra to a library database.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
Data Analysis:
The total ion chromatogram (TIC) is used to determine the peak areas of the main component and any impurities. The mass spectrum of each impurity peak is compared with a spectral library (e.g., NIST) for tentative identification.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS Impurity Identification.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of the compound.
Rationale for Method Design:
Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. ¹H NMR will confirm the presence and connectivity of the protons, while ¹³C NMR will provide information about the carbon skeleton.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ, ppm): Aromatic protons (~7.5-8.0 ppm), benzylic proton (quartet, ~5.2 ppm), and methyl protons (doublet, ~2.1 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ, ppm): Aromatic carbons (~120-140 ppm), trifluoromethyl carbons (quartet, ~123 ppm), benzylic carbon (~45 ppm), and methyl carbon (~25 ppm).
-
Data Analysis:
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected values for the proposed structure.
Conclusion
The quality of this compound and its analogs is a critical factor in their successful application in research and development. This guide has provided a framework for a comprehensive quality assessment, including a comparison of typical specifications and detailed, scientifically-grounded analytical protocols. By implementing these methods, researchers can ensure the identity, purity, and overall quality of these important synthetic intermediates, leading to more reliable and reproducible scientific outcomes.
References
-
PubChem. This compound. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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Safety Operating Guide
Safe Disposal of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene: A Guide for Laboratory Professionals
The responsible handling and disposal of specialized chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene, a compound whose structural features necessitate careful consideration of its reactivity and potential hazards. By moving beyond mere procedural steps, this document aims to instill a deep understanding of the principles behind safe chemical waste management, empowering researchers to uphold the highest standards of safety and environmental responsibility.
Chemical Profile and Inherent Hazards
This compound is a halogenated aromatic compound. Its trifluoromethyl groups contribute to its stability, while the bromoethyl moiety introduces a reactive site. A thorough understanding of its hazard profile, derived from its structural alerts, is the cornerstone of safe handling and disposal.
Key Hazard Considerations:
-
Irritant: It is classified as a skin and eye irritant.[1][2][3] Direct contact can cause irritation, and prolonged exposure may exacerbate pre-existing dermatitis.[4]
-
Respiratory Tract Irritant: Inhalation of vapors or mists may cause respiratory irritation.[1][2][3]
-
Toxicity: While specific acute toxicity data is limited, it is presumed to be harmful if ingested, inhaled, or absorbed through the skin.[4]
-
Reactivity: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] Contact with these substances should be avoided to prevent potentially vigorous reactions.
-
Environmental Concerns: Halogenated organic compounds should not be released into the environment.[1][3]
Summary of Hazard Classifications:
| Hazard | Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[1][2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A robust safety posture mandates a combination of effective engineering controls and appropriate PPE to minimize exposure risk.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including transfers and dilutions, must be performed within a properly functioning chemical fume hood.[1]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[1][2]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[1][2]
-
Hand Protection: Wear protective gloves, such as nitrile or neoprene, that are resistant to halogenated organic compounds.[1][2]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1][2]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a respirator with an appropriate organic vapor cartridge must be used.[2]
Spill Management Protocol
Prompt and appropriate action in the event of a spill is critical to containing the hazard and preventing exposure.
Step-by-Step Spill Response:
-
Immediate Evacuation and Alerting: In the case of a significant spill, evacuate the immediate area and inform surrounding personnel and the laboratory supervisor.
-
Donning PPE: Before addressing the spill, equip yourself with the full range of PPE detailed above.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][4] Do not use combustible materials such as paper towels for initial absorption.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[4]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Reporting: Document the incident and the cleanup procedure in accordance with your institution's safety protocols.
Decontamination of Labware
To prevent unintentional cross-contamination and future exposures, all glassware and equipment that have been in contact with this compound must be decontaminated.
Procedure for Decontamination:
-
Initial Solvent Rinse: Rinse the contaminated items multiple times with a suitable organic solvent (e.g., acetone, ethanol) to dissolve and remove the bulk of the chemical residue. The rinsate must be collected as halogenated organic waste.
-
Detergent Wash: Wash the rinsed items with laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water and allow the items to air dry completely.
Comprehensive Waste Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste. It must never be poured down the drain or discarded with regular refuse.[5][6]
Waste Segregation and Collection:
-
Designated Waste Stream: This compound must be collected in a container specifically designated for halogenated organic waste .[6][7] Mixing it with non-halogenated waste increases disposal costs and complexity.[6]
-
Proper Containerization: Use a chemically compatible, leak-proof container that can be securely closed.[8][9] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]
-
Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory.[10] This area should provide secondary containment and be away from incompatible materials.[9][10]
Disposal Workflow Diagram:
Caption: Step-by-step workflow for the safe disposal of this compound.
Final Disposal Method:
The accepted and environmentally responsible method for the final disposal of halogenated organic waste is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[7] This process ensures the complete thermal destruction of the compound. Your institution's Environmental Health & Safety (EHS) department will manage the transportation and final disposal. Adherence to proper in-laboratory segregation and labeling procedures is crucial for this process to be carried out safely and efficiently.[11]
By diligently following these scientifically-backed procedures, you not only ensure your personal safety and that of your colleagues but also contribute to the broader mission of environmental protection and sustainable scientific research.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]
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Hazardous Waste Segregation. Bucknell University.[Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.[Link]
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Halogenated Solvents in Laboratories. Temple University EHRS.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
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Regulation of Laboratory Waste. American Chemical Society.[Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.[Link]
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A Senior Application Scientist's Guide to Handling 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Welcome to your comprehensive guide on the safe handling of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene (CAS No. 160376-84-1). This document provides essential, field-tested guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols, ensuring both your protection and the integrity of your work.
Hazard Analysis: Understanding the "Why"
This compound is a highly reactive organobromine compound. Its hazard profile is significantly influenced by three key structural features: the benzylic bromide, the two trifluoromethyl (CF₃) groups, and its aromatic nature.
-
Benzylic Bromide: The bromine atom is positioned on a carbon adjacent to the benzene ring. This "benzylic" position makes the bromide an excellent leaving group, rendering the molecule highly susceptible to nucleophilic substitution. This reactivity is the very reason it's a valuable building block in synthesis, but it also means it can readily react with biological nucleophiles (like amino or thiol groups in proteins), leading to irritation and potential tissue damage.
-
Bis(trifluoromethyl) Groups: These are strong electron-withdrawing groups. They pull electron density away from the benzene ring, further activating the benzylic position and enhancing the molecule's overall reactivity.
-
Halogenated Aromatic: As a halogenated hydrocarbon, this compound requires specific disposal procedures to prevent environmental contamination.[1][2][3]
Based on aggregated GHS classifications, this compound is identified with the following primary hazards:
Therefore, all handling procedures must be designed to mitigate the risks of flammability, severe corrosion, and respiratory exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling this substance.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 0.4 mm thickness). Double-gloving is strongly recommended. | Standard nitrile gloves offer initial splash protection.[1] Given the corrosive nature (H314), double-gloving provides a critical buffer. Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.[7] |
| Eye & Face Protection | Tightly fitting chemical safety goggles AND a full-face shield (minimum 8-inch). | Due to the severe eye damage risk (H314), goggles are mandatory to protect against splashes.[4][7] A face shield is required to protect the entire face from splashes during transfers or potential exothermic reactions. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges. | This compound's vapors may cause respiratory irritation.[5][6][8] All weighing and handling operations must be conducted within a certified chemical fume hood to prevent inhalation.[1] A respirator provides an essential secondary layer of defense. |
| Body Protection | Flame-resistant lab coat, chemical-resistant apron, and fully enclosed shoes. | A lab coat provides a primary barrier. The chemical-resistant apron is crucial for protecting against spills of this corrosive liquid. Given the flammability risk, a flame-resistant lab coat is the appropriate choice. |
Operational Protocol: From Benchtop to Disposal
Trustworthy science is built on reproducible, safe protocols. The following step-by-step procedures are designed as a self-validating system for safe handling.
Pre-Handling Safety Checklist
-
Fume Hood Verification: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
PPE Inspection: Inspect all PPE for defects (e.g., cracks in goggles, pinholes in gloves).
-
Emergency Access: Ensure an emergency safety shower and eyewash station are unobstructed and within a 10-second travel distance.[6]
-
Spill Kit Ready: Locate the spill kit containing inert absorbent material (e.g., sand, silica gel, or universal binder).[6]
-
Waste Container: Prepare a designated, properly labeled "Halogenated Organic Waste" container.[2][9] The container must be clearly marked and kept closed when not in use.[9][10]
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Inert Atmosphere (If Required): For reactions sensitive to air or moisture, ensure your glassware is under an inert atmosphere (e.g., Nitrogen or Argon) before introducing the reagent.
-
Reagent Transfer:
-
Conduct all transfers within the chemical fume hood.
-
Use a syringe or cannula for liquid transfers to minimize exposure.
-
If pouring, do so slowly and carefully to avoid splashing.
-
-
Post-Handling:
-
Tightly cap the reagent bottle.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid waste stream.[7]
-
Wash hands thoroughly with soap and water after the procedure is complete.[6][11]
-
Spill Management Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Contain: Wearing full PPE, contain the spill by creating a dike around it with inert absorbent material.[10]
-
Absorb: Cover and absorb the spill with the inert material. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Plan
-
Regulatory Compliance: This compound is a halogenated organic substance.[2] It must NOT be poured down the drain.[1][3]
-
Segregation: Dispose of all liquid waste containing this chemical into a clearly labeled "Halogenated Organic Waste" container.[2][9] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[3][10]
-
Container Management: Keep waste containers tightly closed and stored in a cool, well-ventilated area, away from ignition sources.[6][10]
-
Disposal Request: When the container is three-quarters full, submit a request for collection by your institution's Environmental Health and Safety (EHS) department.[10]
Visualization: PPE Selection Workflow
To ensure protocol adherence under varying experimental conditions, the following decision-making workflow should be used for selecting appropriate PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
